Product packaging for M2e, human(Cat. No.:)

M2e, human

Cat. No.: B13912293
M. Wt: 2624.8 g/mol
InChI Key: RTQXWAJLBWSLHM-MCSFJBBVSA-N
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Description

M2e, human is a useful research compound. Its molecular formula is C107H170N32O41S2 and its molecular weight is 2624.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C107H170N32O41S2 B13912293 M2e, human

Properties

Molecular Formula

C107H170N32O41S2

Molecular Weight

2624.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C107H170N32O41S2/c1-11-48(8)81(136-100(174)71-21-16-30-139(71)104(178)83(50(10)144)138-90(164)59(24-27-77(152)153)123-101(175)80(47(6)7)135-89(163)58(23-26-76(150)151)124-103(177)82(49(9)143)137-95(169)61(32-46(4)5)126-91(165)60(31-45(2)3)125-84(158)53(108)40-140)102(176)122-56(20-15-29-116-107(113)114)86(160)128-63(34-72(109)145)92(166)121-57(22-25-75(148)149)88(162)127-62(33-51-38-117-54-18-13-12-17-52(51)54)85(159)118-39-74(147)119-69(43-181)98(172)120-55(19-14-28-115-106(111)112)87(161)134-70(44-182)99(173)129-64(35-73(110)146)93(167)130-65(36-78(154)155)94(168)132-68(42-142)97(171)133-67(41-141)96(170)131-66(105(179)180)37-79(156)157/h12-13,17-18,38,45-50,53,55-71,80-83,117,140-144,181-182H,11,14-16,19-37,39-44,108H2,1-10H3,(H2,109,145)(H2,110,146)(H,118,159)(H,119,147)(H,120,172)(H,121,166)(H,122,176)(H,123,175)(H,124,177)(H,125,158)(H,126,165)(H,127,162)(H,128,160)(H,129,173)(H,130,167)(H,131,170)(H,132,168)(H,133,171)(H,134,161)(H,135,163)(H,136,174)(H,137,169)(H,138,164)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,179,180)(H4,111,112,115)(H4,113,114,116)/t48-,49+,50+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1

InChI Key

RTQXWAJLBWSLHM-MCSFJBBVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

The M2e Protein of Influenza A Virus: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structure, function, and therapeutic potential of the conserved ectodomain of the matrix 2 protein.

Executive Summary

The ectodomain of the matrix 2 protein (M2e) of the influenza A virus presents a compelling target for the development of universal vaccines and novel antiviral therapeutics. Its high degree of conservation across various influenza A strains circumvents the limitations of traditional strain-specific vaccines. This guide provides a detailed technical overview of the M2e protein, encompassing its molecular structure, critical functions in the viral life cycle, and the immunological mechanisms underlying M2e-targeted therapies. Furthermore, it outlines key experimental protocols and presents quantitative data to support research and development efforts in this promising area of infectious disease intervention.

Introduction to the M2 Protein and its Ectodomain (M2e)

The Matrix 2 (M2) protein of influenza A virus is a 97-amino acid, type III integral membrane protein that forms a homotetrameric proton-selective ion channel.[1][2] It is encoded by a spliced mRNA from gene segment 7, which also encodes the matrix protein M1.[3] The M2 protein is composed of three distinct domains: a 23-residue N-terminal ectodomain (M2e), a 19-residue transmembrane domain, and a 54-residue C-terminal cytoplasmic domain.[4][5] While present in only small numbers on the surface of virions, the M2 protein is abundantly expressed on the surface of infected cells, making it accessible to the host immune system.

The M2e domain is of particular interest due to its remarkable sequence conservation among human, avian, and swine influenza A viruses. This conservation is attributed to the overlapping reading frame with the M1 gene and the functional constraints on the M2 protein. This high level of conservation makes M2e a prime candidate for the development of a universal influenza A vaccine, capable of providing broad protection against diverse viral subtypes.

Molecular Structure of M2e

The M2e peptide is 23 amino acids long. While the structure of the full M2 tetramer in the viral membrane has been studied, the precise conformation of the M2e domain in its native state is less defined and appears to be flexible. However, structural studies of M2e complexed with monoclonal antibodies have provided valuable insights. X-ray crystallography of M2e in complex with the Fab fragment of a protective monoclonal antibody revealed that M2e can adopt a defined conformation upon antibody binding. In one such structure, the M2e peptide adopts a β-hairpin-like conformation. Solid-state NMR studies of M2 embedded in lipid bilayers suggest that M2e can adopt a β-strand or, in the presence of cholesterol, an α-helical conformation.

Table 1: Key Structural and Physicochemical Properties of M2e
PropertyValueReference
Length23 amino acids
LocationN-terminus of the M2 protein, extracellular
Key Conserved ResiduesTrp15, Cys17, Cys19
Post-translational ModificationsDisulfide bond between Cys17 and Cys19 (presumed to stabilize the tetramer)

Function of the M2 Protein and the Role of M2e

The M2 protein plays several crucial roles in the influenza A virus replication cycle. Its primary function is as a proton-selective ion channel, which is essential for viral uncoating and the maturation of viral glycoproteins.

Viral Uncoating

Following endocytosis of the virion into the host cell, the acidic environment of the endosome activates the M2 ion channel. This activation allows protons to flow from the endosome into the interior of the virion. The resulting acidification of the virion interior weakens the interaction between the viral ribonucleoproteins (vRNPs) and the matrix protein 1 (M1), a process critical for the release of the vRNPs into the cytoplasm upon membrane fusion.

Glycoprotein Maturation

In the trans-Golgi network of the infected cell, the M2 ion channel activity prevents the premature conformational change of hemagglutinin (HA) in the acidic environment of this compartment. This is particularly important for highly pathogenic avian influenza viruses whose HA is cleaved intracellularly.

Virus Assembly and Budding

The M2 protein is also involved in the assembly and budding of new virions. The cytoplasmic tail of M2 interacts with M1, and the amphipathic helix in the cytoplasmic domain is thought to induce membrane curvature, leading to the scission of the budding virion from the host cell membrane.

While the direct function of the M2e domain itself is not fully elucidated, it is essential for the proper orientation of the M2 protein in the membrane and is the primary target of the host antibody response against M2.

M2e as a Target for Universal Influenza Vaccines and Therapeutics

The high degree of conservation of the M2e sequence makes it an attractive target for the development of universal influenza A vaccines and antibody-based therapies.

Mechanism of M2e-Mediated Immunity

Immunity against M2e is primarily antibody-mediated and does not typically involve virus neutralization. Instead, anti-M2e antibodies, predominantly of the IgG isotype, bind to M2e expressed on the surface of infected cells. The Fc portion of these antibodies then engages with Fcγ receptors (FcγR) on immune effector cells, such as alveolar macrophages and natural killer (NK) cells. This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of infected cells and a reduction in viral replication.

M2e_Immunity_Signaling cluster_infected_cell Infected Respiratory Epithelial Cell cluster_immune_response Immune Response Infected_Cell Infected Cell (Expressing M2) M2e M2e Infected_Cell->M2e expresses Anti_M2e_IgG Anti-M2e IgG M2e->Anti_M2e_IgG binds Fc_gamma_R Fcγ Receptor Anti_M2e_IgG->Fc_gamma_R binds via Fc region Macrophage Alveolar Macrophage Macrophage->Fc_gamma_R expresses Elimination Elimination of Infected Cell Macrophage->Elimination mediates

Caption: Mechanism of M2e-specific IgG-mediated immunity.

M2e-Based Vaccine Candidates

Numerous strategies have been employed to develop M2e-based vaccines, aiming to overcome the poor immunogenicity of the small M2e peptide. These approaches include:

  • Virus-Like Particles (VLPs): Displaying multiple copies of M2e on the surface of VLPs, such as those derived from hepatitis B core antigen or baculovirus, enhances its immunogenicity.

  • Carrier Proteins: Genetically fusing M2e to larger carrier proteins, like flagellin or bacterial outer membrane proteins, can also boost the immune response.

  • Peptide Nanoparticles: Self-assembling peptide nanoparticles incorporating the M2e epitope have shown promise in inducing protective antibody responses.

  • Recombinant Viruses: Live-attenuated influenza viruses engineered to express tandem repeats of M2e can induce robust anti-M2e immunity.

Table 2: Representative Preclinical M2e Vaccine Efficacy Data
Vaccine PlatformAnimal ModelChallenge VirusOutcomeReference
M2e-VLP (Hepatitis B core)MiceInfluenza A/PR/8/34 (H1N1)Reduced viral lung titers, protection from lethal challenge
M2e-Flagellin fusion proteinMiceInfluenza A/PR/8/34 (H1N1)Induced high anti-M2e IgG titers, protection
M2e-nanoparticlesMiceH1N1 and H7N9Complete protection against lethal challenge
Anti-Clec9A-M2e conjugateMiceInfluenza A/PR/8/34 (H1N1)Sustained antibody response and protection after a single shot

Experimental Protocols

Expression and Purification of Recombinant M2e Fusion Proteins

A common method for producing M2e antigens for vaccine studies involves expressing them as fusion proteins in E. coli.

  • Gene Synthesis and Cloning: The gene encoding the M2e peptide, often in tandem repeats, is synthesized and cloned into an expression vector (e.g., pRSET B) containing a fusion partner (e.g., influenza nucleoprotein (NP)) and a purification tag (e.g., His-tag).

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression: The bacterial culture is grown to a mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: Cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Protein Characterization: The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting using anti-M2e or anti-tag antibodies.

Recombinant_Protein_Workflow Start Start Gene_Synthesis Gene Synthesis & Cloning into Vector Start->Gene_Synthesis Transformation Transformation into E. coli Gene_Synthesis->Transformation Induction IPTG Induction of Protein Expression Transformation->Induction Lysis_Purification Cell Lysis & Affinity Chromatography Induction->Lysis_Purification Characterization SDS-PAGE & Western Blot Characterization Lysis_Purification->Characterization End Purified Protein Characterization->End

Caption: Experimental workflow for recombinant M2e fusion protein production.

Enzyme-Linked Immunosorbent Assay (ELISA) for M2e-Specific Antibodies

ELISA is a standard method to quantify M2e-specific antibodies in the sera of immunized animals.

  • Coating: 96-well microtiter plates are coated with a synthetic M2e peptide (e.g., 5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Unbound sites are blocked with a blocking buffer (e.g., 0.25% gelatin in PBST) to prevent non-specific antibody binding.

  • Sample Incubation: Serial dilutions of serum samples are added to the wells and incubated.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-mouse IgG) is added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.

  • Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm) using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution giving a signal above the background.

In Vivo Virus Challenge Studies

Animal models, typically mice, are used to evaluate the protective efficacy of M2e-based vaccines.

  • Immunization: Groups of mice are immunized with the vaccine candidate according to a specific schedule (e.g., two doses, three weeks apart). A control group receives a placebo (e.g., PBS).

  • Challenge: At a set time point after the final immunization, mice are challenged intranasally with a lethal or sub-lethal dose of a specific influenza A virus strain.

  • Monitoring: Mice are monitored daily for weight loss and survival for a defined period (e.g., 14 days).

  • Viral Titer Determination: At specific time points post-challenge, a subset of mice may be euthanized, and their lungs harvested to determine viral titers by plaque assay or TCID50 assay on MDCK cells.

  • Histopathology: Lung tissues may be collected for histopathological analysis to assess the degree of inflammation and tissue damage.

Challenges and Future Directions

Despite the promise of M2e-based universal vaccines, several challenges remain. The inherent low immunogenicity of the M2e peptide requires innovative vaccine platforms and potent adjuvants to elicit a robust and durable immune response. Furthermore, the variability in the M2e sequence, although limited, needs to be considered in vaccine design to ensure broad coverage against circulating and emerging strains. The development of M2e-specific monoclonal antibody cocktails is a promising therapeutic strategy that may offer broad protection and resistance to viral escape.

Future research will likely focus on optimizing vaccine delivery systems, developing novel adjuvants, and designing multi-epitope vaccines that combine M2e with other conserved influenza antigens to induce both humoral and cellular immunity. Continued investigation into the structural basis of M2e recognition by the immune system will further guide the rational design of next-generation universal influenza vaccines and therapeutics.

Conclusion

The M2e protein of influenza A virus represents a critical target in the quest for a universal influenza vaccine. Its conserved nature offers a significant advantage over the highly variable surface glycoproteins targeted by current vaccines. Through a deeper understanding of its structure, function, and the immunological mechanisms of M2e-targeted immunity, researchers and drug developers can continue to advance novel and broadly protective strategies to combat the global threat of influenza. The data and protocols presented in this guide serve as a valuable resource for these ongoing efforts.

References

conservation of M2e sequence across human influenza strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Conservation of the M2e Sequence Across Human Influenza Strains

Introduction

Influenza A viruses pose a persistent global health threat, primarily due to their capacity for rapid evolution through antigenic drift and shift.[1] This continuous evolution, particularly in the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), necessitates the annual reformulation of seasonal vaccines to match circulating strains.[2][3] In the quest for a "universal" influenza vaccine that provides broad, long-lasting protection against diverse strains, researchers have focused on highly conserved viral proteins.[4][5]

Among the most promising targets is the extracellular domain of the Matrix 2 protein (M2e). The M2 protein is a proton-selective ion channel embedded in the viral envelope, playing a critical role in the viral life cycle. Its ectodomain, M2e, is a 23-amino acid peptide that exhibits a remarkable degree of sequence conservation across virtually all human influenza A virus subtypes. This high level of conservation makes it an attractive antigen for inducing broadly cross-protective immunity.

This technical guide provides a comprehensive overview of M2e sequence conservation in human influenza A strains. It is intended for researchers, scientists, and drug development professionals, offering quantitative data on sequence variability, detailed experimental methodologies for conservation analysis, and visualizations of key pathways and workflows.

M2 Protein: Structure and Function

The Matrix 2 (M2) protein is a 97-amino acid, type III transmembrane protein that assembles into a tetramer to form a functional ion channel. It is encoded by gene segment 7 of the influenza A virus genome, which also encodes the Matrix 1 (M1) protein through alternative splicing. The M2 protein can be divided into three distinct domains:

  • N-Terminal Ectodomain (M2e): A 23-residue peptide (amino acids 2-24) exposed on the exterior of the viral or infected cell membrane. This is the primary target for antibody-mediated immunity.

  • Transmembrane Domain: A 19-residue alpha-helical segment that forms the pore of the ion channel. Key residues like Histidine-37 and Tryptophan-41 are critical for its proton-channel activity.

  • C-Terminal Cytoplasmic Tail: A 54-residue domain that extends into the interior of the virion or host cell cytoplasm and is involved in viral budding and assembly.

The primary function of the M2 ion channel is to facilitate viral uncoating following entry into the host cell. As the endosome acidifies, the M2 channel allows protons to flow into the virion, disrupting the interaction between the M1 protein and the viral ribonucleoprotein complexes (vRNPs) and priming them for release into the cytoplasm. While only a small number of M2 molecules (20-60 per virion) are present on the viral particle, the protein is abundantly expressed on the surface of infected host cells, making M2e accessible to the immune system.

M2e Sequence Conservation: Data and Analysis

The high degree of M2e sequence conservation is attributed to several factors:

  • Genetic Constraint: The M gene uses overlapping reading frames to encode both M1 and M2. Specifically, the nucleotides encoding the first 9 amino acids of M2e are shared with M1 in the same reading frame, while those for amino acids 10-23 overlap with the M1 coding sequence in a different reading frame. Since M1 is one of the most conserved influenza proteins, this genetic arrangement severely restricts the mutational capacity of M2e.

  • Functional Constraint: The structural integrity required for the M2 protein to form a stable tetrameric ion channel imposes limitations on amino acid substitutions within the M2e region. Highly conserved cysteine residues at positions 17 and 19, for example, form disulfide bonds that stabilize the tetramer.

  • Low Immune Pressure: During natural infection, M2e is poorly immunogenic, inducing weak and short-lived antibody responses. This lack of strong immune selection pressure means there is little evolutionary drive for the virus to alter the M2e sequence to escape host immunity.

Data Presentation

Analysis of thousands of influenza A virus sequences has established consensus M2e sequences for viruses from different host species. While highly conserved, variations do exist, most notably between the long-circulating human strains and avian-like strains, such as the one that caused the 2009 H1N1 pandemic.

Table 1: M2e Consensus Sequences in Human, Avian, and Swine Influenza A Viruses This table presents the consensus amino acid sequences for the M2e protein (residues 2-24) derived from large-scale sequence analyses. The "Human (pre-2009)" sequence represents the canonical sequence found in human seasonal H1N1, H2N2, and H3N2 viruses, while the "Human (H1N1pdm09)" sequence is of avian-like swine origin. Differences from the pre-2009 human consensus are highlighted.

Host/LineageM2e Amino Acid Sequence (Residues 2-24)Source(s)
Human (pre-2009)SLLTEVETPIRNEWGCRCNDSSD
Human (H1N1pdm09)SLLTEVETPTRSEWECRCSDSSD
AvianSLLTEVETPTRNEWECRCSDSSD
Swine (North American)SLLTEVETPIRNEWECRCSDSSD
Swine (Eurasian)SLLTEVETPTRSEWECRCSDSSD

Table 2: Frequency of Amino Acid Variations in Human M2e Sequences This table summarizes the mutation frequency at each position of the M2e peptide based on an analysis of 14,588 human influenza A M2 sequences. The data highlights the remarkable conservation of the N-terminal region.

PositionConsensus Amino AcidVariation Frequency (%)Notable VariantsSource(s)
2S (Serine)< 1%-
3L (Leucine)< 1%-
4L (Leucine)< 1%-
5T (Threonine)< 1%-
6E (Glutamic Acid)< 1%-
7V (Valine)< 1%-
8E (Glutamic Acid)< 1%-
9T (Threonine)< 1%-
10P (Proline)~2%S
11I (Isoleucine)~15%T
12R (Arginine)< 1%-
13N (Asparagine)~15%S
14E (Glutamic Acid)< 1%-
15W (Tryptophan)< 1%-
16G (Glycine)~15%E
17C (Cysteine)< 1%-
18R (Arginine)< 1%-
19C (Cysteine)< 1%-
20N (Asparagine)~15%S
21D (Aspartic Acid)< 1%-
22S (Serine)< 1%-
23S (Serine)< 1%-
24D (Aspartic Acid)< 1%-

The core epitope SLLTE is present in approximately 97-98% of all human, swine, and avian influenza A viruses. The most significant variations occur at positions 11, 13, 16, and 20, which differentiate the "human-like" M2e from the "avian-like" M2e sequence. The emergence of the H1N1pdm09 virus, which carried an avian-like M2e, underscored the importance of including multiple M2e variants in a universal vaccine design to ensure broad coverage.

Experimental Protocols for M2e Analysis

Assessing the conservation of M2e involves both genetic sequencing to determine the primary amino acid sequence and functional assays to confirm antibody recognition and protein expression.

Protocol: M Gene Sequencing and Phylogenetic Analysis

Objective: To determine the M2e sequence of influenza A virus isolates and analyze their evolutionary relationship.

Methodology:

  • Sample Collection and RNA Extraction: Collect nasopharyngeal swabs or viral culture supernatant. Extract total viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.

    • Amplify the full M gene segment (~1027 bp) via PCR. Utilize universal primers that target the highly conserved non-coding regions at the 3' and 5' ends of the segment to ensure amplification across different subtypes.

  • DNA Sequencing:

    • Sanger Sequencing: Purify the PCR product and sequence it using the same primers. This method identifies the dominant genetic sequence in the sample population.

    • Next-Generation Sequencing (NGS): For deeper analysis, use an amplicon-based NGS approach (e.g., Illumina COVIDSeq™ adapted for influenza). NGS provides high-throughput sequencing and can identify minor variants within the viral population, offering greater resolution.

  • Sequence Analysis:

    • Assemble and translate the nucleotide sequence to derive the amino acid sequence of the M1 and M2 proteins.

    • Perform multiple sequence alignment of the M2e region from various isolates using software such as MAFFT or ClustalW to compare them to a reference sequence (e.g., A/PR/8/34(H1N1)).

  • Phylogenetic Tree Construction:

    • Use the aligned M gene nucleotide sequences to construct a phylogenetic tree.

    • Employ algorithms like Neighbor-Joining or Maximum Likelihood available in software packages like MAFFT or MEGA (Molecular Evolutionary Genetics Analysis).

    • Visualize the tree using a tool like the Interactive Tree Of Life (iTOL) server to show the evolutionary divergence into host-specific lineages (e.g., human, avian, swine).

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for M2e Antibody Binding

Objective: To functionally assess M2e conservation by measuring the cross-reactivity of M2e-specific antibodies to different M2e peptide variants.

Methodology:

  • Plate Coating: Coat 96-well microtiter plates with synthetic M2e peptides (e.g., human consensus, avian consensus, or specific variants) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing and Blocking: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serially diluted primary antibodies (e.g., M2e-specific monoclonal antibody like 14C2, or serum from immunized animals) to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Detection: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The OD value is proportional to the amount of antibody bound to the M2e peptide.

Protocol: Flow Cytometry for Surface M2 Expression

Objective: To verify the surface expression and antibody accessibility of the native M2 protein on cells infected with different influenza A strains.

Methodology:

  • Cell Culture and Infection: Seed a suitable mammalian cell line (e.g., MDCK or A549) in 6-well plates. Once confluent, infect the cells with different strains of influenza A virus (e.g., H1N1, H3N2) at a multiplicity of infection (MOI) of 1-5. Incubate for 12-18 hours.

  • Cell Harvesting and Staining:

    • Gently detach the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with a primary M2e-specific monoclonal antibody for 30-60 minutes on ice.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., FITC- or PE-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Analyze the samples on a flow cytometer.

    • Gate on the live cell population and measure the fluorescence intensity. An increase in fluorescence compared to uninfected control cells indicates surface M2e expression.

Visualizations: Workflows and Pathways

M2e_Sequence_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_amplification Genetic Amplification cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Sample Nasopharyngeal Swab or Viral Culture RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR with Universal M-Gene Primers RNA_Extraction->RT_PCR PCR_Product M-Gene PCR Product (~1027 bp) RT_PCR->PCR_Product Sanger Sanger Sequencing PCR_Product->Sanger Dominant Sequence NGS Next-Generation Sequencing (NGS) PCR_Product->NGS Population Analysis Alignment Sequence Alignment (e.g., MAFFT) Sanger->Alignment NGS->Alignment Translation Translate to Amino Acid Sequence Alignment->Translation Phylo_Tree Phylogenetic Tree Construction Alignment->Phylo_Tree Conservation_Report Conservation Report & Variant Identification Translation->Conservation_Report Phylo_Tree->Conservation_Report

M2e_Immune_Pathway cluster_infection Infection Phase cluster_recognition Immune Recognition cluster_clearance Effector Phase Inf_Cell Influenza-Infected Epithelial Cell M2e_Exp M2e Expression on Cell Surface Inf_Cell->M2e_Exp Viral Replication Binding Antibody Binding to M2e (Opsonization) M2e_Exp->Binding M2e_Ab Anti-M2e IgG Antibody M2e_Ab->Binding FcR Fcγ Receptor Binding->FcR Fc Region Binding NK_Cell NK Cell or Macrophage (Effector Cell) ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) FcR->ADCC Engagement ADCC->Inf_Cell Induces Apoptosis

M2e_Conservation_Logic cluster_causes Causal Factors cluster_implications Implications center_node High M2e Sequence Conservation Vaccine Prime Target for Universal Influenza Vaccine center_node->Vaccine Therapeutic Target for Broadly Neutralizing Antibodies center_node->Therapeutic Genetic Genetic Constraint (Overlapping M1/M2 ORF) Genetic->center_node Functional Functional Constraint (Ion Channel Stability) Functional->center_node Immune Low Immune Pressure (Poor Natural Immunogenicity) Immune->center_node

Implications for Universal Vaccine and Drug Development

The profound conservation of the M2e sequence makes it a cornerstone candidate for universal influenza A vaccine development. Unlike HA-based vaccines that provide strain-specific immunity, an M2e-based vaccine aims to elicit an antibody response that can recognize virtually any influenza A virus strain. The primary mechanism of protection conferred by anti-M2e antibodies is not direct viral neutralization but rather the clearance of infected cells through Fc-receptor-mediated effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

However, developing an effective M2e vaccine presents challenges. The peptide itself is poorly immunogenic and requires conjugation to a carrier protein (e.g., Hepatitis B core antigen, flagellin) or formulation with potent adjuvants to induce a robust and lasting immune response. Furthermore, the data on M2e variability, particularly the differences between human and avian-like strains, suggest that an optimal universal vaccine may need to incorporate multiple M2e consensus sequences to provide the broadest possible protection against all circulating and potentially pandemic influenza A viruses.

Beyond vaccines, the conserved M2e epitope is also a target for therapeutic monoclonal antibodies. Such antibodies could provide immediate, passive immunity for treating severe influenza infections.

Conclusion

The ectodomain of the influenza A M2 protein is one of the most highly conserved regions across all subtypes that infect humans. This conservation is the result of stringent genetic and functional constraints, coupled with low immune pressure during natural infection. While minor variations exist, particularly between long-circulating human strains and those of avian origin, the core M2e sequence remains remarkably stable. This stability establishes M2e as a leading candidate for the development of a universal influenza vaccine capable of providing broad protection and mitigating the impact of both seasonal epidemics and future pandemics. A thorough understanding of its sequence conservation, supported by robust experimental analysis, is critical for the rational design of these next-generation influenza countermeasures.

References

The Ectodomain of M2: A Linchpin in the Influenza A Virus Life Cycle and a Target for Universal Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The matrix protein 2 (M2) of the influenza A virus is a multifunctional, small integral membrane protein essential for the viral life cycle. Its external portion, the M2 ectodomain (M2e), a 23-amino acid peptide, has garnered significant attention due to its highly conserved nature across various influenza A subtypes. This high degree of conservation, in stark contrast to the rapidly mutating hemagglutinin (HA) and neuraminidase (NA) surface proteins, positions M2e as a prime target for the development of a universal influenza vaccine. This technical guide provides a comprehensive overview of the pivotal roles of M2e in viral entry, assembly, and budding. It further delves into the immunological mechanisms by which M2e-targeted antibodies confer protection and outlines key experimental methodologies employed in M2e research. This document aims to serve as a core resource for professionals engaged in influenza research and the development of novel antiviral therapeutics and vaccines.

Structure and Function of the M2 Protein

The influenza A M2 protein is a 97-amino acid, type III transmembrane protein that assembles into a homotetramer, forming a proton-selective ion channel.[1][2][3] The protein can be structurally and functionally divided into three domains:

  • N-terminal Ectodomain (M2e): This 23-amino acid segment is exposed on the virion surface and the surface of infected cells.[1][4] Its sequence is remarkably conserved among human influenza A viruses.

  • Transmembrane Domain: This domain forms the pore of the ion channel and is the target of adamantane antiviral drugs.

  • C-terminal Cytoplasmic Tail: This intracellular portion is involved in interactions with the matrix protein 1 (M1) and plays a role in virus assembly and budding.

The Role of M2e in the Viral Life Cycle

While the transmembrane domain's ion channel activity is its most well-characterized function, the M2e plays crucial, albeit more subtle, roles throughout the influenza A virus life cycle.

Viral Entry and Uncoating

During viral entry via endocytosis, the endosome becomes progressively acidified. This drop in pH triggers a conformational change in the HA protein, leading to membrane fusion, and activates the M2 proton channel. The influx of protons through the M2 channel into the virion interior is a critical step that weakens the interaction between the M1 protein and the viral ribonucleoproteins (vRNPs), facilitating the release of vRNPs into the cytoplasm for subsequent import into the nucleus and replication.

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Viral_Entry_Uncoating cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_uncoating Uncoating Process Virion Influenza A Virion (with M2e exposed) Receptor Sialic Acid Receptor Virion->Receptor 1. Attachment Endosome Early Endosome (pH ~6.0-6.5) Receptor->Endosome 2. Endocytosis Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome 3. Endosomal Maturation (pH drops) vRNPs vRNPs Late_Endosome->vRNPs 5. vRNP Release M2_Activation 4a. M2 Channel Activation (M2e is part of M2) Nucleus Nucleus vRNPs->Nucleus 6. Nuclear Import Proton_Influx 4b. H+ Influx M2_Activation->Proton_Influx M1_vRNP_Dissociation 4c. M1-vRNP Dissociation Proton_Influx->M1_vRNP_Dissociation HA_Fusion 4d. HA-mediated Fusion M1_vRNP_Dissociation->HA_Fusion

Caption: Influenza A virus entry and uncoating pathway.

Viral Assembly and Budding

The M2 protein, including its ectodomain, is also implicated in the later stages of the viral life cycle: assembly and budding. M2 accumulates at the neck of the budding virion. The cytoplasmic tail of M2 interacts with the M1 protein, a crucial interaction for the proper incorporation of vRNPs into new virions. Furthermore, the amphipathic helix in the M2 cytoplasmic tail is thought to induce membrane curvature, a necessary step for the scission of the newly formed virion from the host cell membrane. While the direct role of M2e in this process is less defined, its presence as part of the whole M2 protein is essential for the protein's correct localization and function during budding.

Viral_Budding Released_Virion Progeny Virion vRNP_synthesis vRNP_synthesis Assembly_Site Assembly_Site vRNP_synthesis->Assembly_Site 1. Transport to Assembly Site Budding Budding Assembly_Site->Budding 2. Bud Formation Scission Scission Budding->Scission 3. M2-mediated Membrane Curvature M2_role M2 (including M2e) localizes to the neck of the bud Budding->M2_role Scission->Released_Virion 4. Virion Release

Caption: Mechanism of M2e-antibody mediated ADCC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the M2 protein and the interaction with M2e-specific antibodies.

ParameterValueVirus Strain/ConditionReference
M2 Ion Channel Activity
pH of Activation (midpoint)~6.0 - 6.2Influenza A (general)
pH of Activation (midpoint)6.1 ± 0.2Full-length M2
Proton Conductance~10-1000 protons/secondVaries by strain and method
Proton Flux per Tetramer7.9 ± 0.7 H+/sM2TM in LUVs at pH 5.0
Selectivity (H+ vs K+)~10^6pH in 7.0, pH out 6.5
M2e Antibody Binding
MAb 14C2 Binding EpitopeResidues 4-15 of M2eA/Udorn/72
MAb 65 Plaque ReductionEffectiveA/Udorn/72, A/Hong Kong/68
MAb 65 Plaque ReductionNot effectiveOther tested strains

Table 1: Quantitative data on M2 ion channel activity and M2e antibody interactions.

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of M2e.

Reverse Genetics for Influenza A Virus

Reverse genetics is a powerful tool used to generate recombinant influenza viruses with desired mutations, allowing for the study of specific gene functions. The most common method is the plasmid-based system.

Principle: This technique involves the transfection of cultured cells with a set of plasmids. Typically, eight plasmids are used, each encoding one of the influenza virus RNA segments flanked by RNA Polymerase I promoter and terminator sequences. Four additional plasmids encoding the viral polymerase proteins (PA, PB1, PB2) and nucleoprotein (NP) under the control of an RNA Polymerase II promoter are also co-transfected. This allows for the in vivo transcription and replication of the viral genome, leading to the assembly of infectious virus particles.

Methodology:

  • Plasmid Construction: The cDNAs of the eight influenza A virus genome segments are cloned into a bidirectional vector (e.g., pHW2000) containing both RNA Polymerase I and Polymerase II promoters. Mutations in M2e can be introduced into the M segment plasmid using site-directed mutagenesis. Plasmids for the expression of PA, PB1, PB2, and NP are also prepared.

  • Cell Culture: Co-cultures of human embryonic kidney (293T) cells, which are highly transfectable, and Madin-Darby canine kidney (MDCK) cells, which are susceptible to influenza virus infection, are prepared.

  • Transfection: The eight viral RNA-encoding plasmids and the four protein-expressing plasmids are co-transfected into the 293T/MDCK cell co-culture using a lipid-based transfection reagent.

  • Virus Rescue and Amplification: The transfected cells are incubated for 48-72 hours to allow for the generation of recombinant viruses. The cell culture supernatant containing the rescued virus is then harvested and can be amplified by infecting fresh MDCK cells.

  • Virus Characterization: The rescued virus is typically characterized by sequencing to confirm the desired mutations, and its phenotype is assessed through various assays such as plaque assays to determine viral titer and growth kinetics.

Plaque Reduction Neutralization Assay (PRNT)

The PRNT is used to quantify the titer of neutralizing antibodies in a serum sample. While M2e antibodies are typically non-neutralizing, some monoclonal antibodies have been shown to reduce plaque formation in certain viral strains.

Principle: This assay measures the ability of antibodies in a serum sample to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer. The reduction in plaque number is proportional to the concentration of neutralizing antibodies.

Methodology:

  • Cell Seeding: A monolayer of susceptible cells (e.g., MDCK) is seeded in 6-well or 12-well plates and grown to confluency.

  • Serum Dilution: The serum sample to be tested is heat-inactivated and serially diluted.

  • Virus-Antibody Incubation: A standard amount of virus (e.g., 100 plaque-forming units) is mixed with each serum dilution and incubated for 1 hour at 37°C to allow antibodies to bind to the virus.

  • Infection: The cell monolayers are washed, and the virus-antibody mixtures are added to the cells and incubated for 1 hour to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque development.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Titer Calculation: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that causes a 50% or greater reduction in the number of plaques compared to the control (virus only).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay is crucial for evaluating the primary protective mechanism of M2e-specific antibodies.

Principle: The ADCC assay measures the ability of antibodies to mediate the killing of target cells by effector cells. Target cells expressing the antigen of interest (M2e) are incubated with the antibody. Effector cells (e.g., NK cells) that express Fcγ receptors are then added. The binding of the antibody-coated target cells to the effector cells via the Fcγ receptor triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the target cells. Cell lysis is typically quantified by measuring the release of a cytosolic enzyme like lactate dehydrogenase (LDH) or by using fluorescent dyes.

Methodology:

  • Preparation of Target Cells: A stable cell line expressing the influenza M2 protein (target cells) is established.

  • Preparation of Effector Cells: Effector cells, typically NK cells, are isolated from peripheral blood mononuclear cells (PBMCs) or a suitable cell line is used.

  • Assay Setup:

    • Target cells are seeded in a 96-well plate.

    • Serial dilutions of the M2e-specific antibody or control antibody are added to the target cells and incubated.

    • Effector cells are then added at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

  • Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for cell lysis.

  • Detection of Cytotoxicity:

    • LDH Release Assay: The supernatant is collected, and the amount of LDH released from lysed target cells is measured using a colorimetric assay.

    • Fluorescence-based Assay: Target cells can be pre-loaded with a fluorescent dye (e.g., Calcein AM). Upon cell lysis, the dye is released, and the decrease in fluorescence is measured.

  • Data Analysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: Signal from target cells + effector cells + antibody.

    • Spontaneous Release: Signal from target cells + effector cells (no antibody).

    • Maximum Release: Signal from target cells lysed with a detergent.

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Vaccine_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Antigen_Design 1. M2e Antigen Design (e.g., fusion proteins, VLPs) Immunization 2. Animal Immunization (e.g., mice, ferrets) Antigen_Design->Immunization Immune_Response 3. Assess Immune Response (ELISA for antibody titers, ADCC assay) Immunization->Immune_Response Challenge 4. Viral Challenge Studies (assess protection) Immune_Response->Challenge Phase_I 5. Phase I Trials (Safety and Immunogenicity in humans) Challenge->Phase_I Successful Preclinical Data Phase_II 6. Phase II Trials (Dose-ranging and expanded safety) Phase_I->Phase_II Phase_III 7. Phase III Trials (Efficacy in large population) Phase_II->Phase_III Approval 8. Regulatory Approval & Manufacturing Phase_III->Approval Demonstrated Safety & Efficacy

Caption: General workflow for M2e-based universal vaccine development.

Conclusion

The ectodomain of the influenza A M2 protein, M2e, represents a critical component in the viral life cycle, with roles in the initial stages of viral uncoating and the final steps of virion assembly and release. Its highly conserved sequence has made it a focal point of research for the development of a universal influenza vaccine. The primary protective mechanism of M2e-based immunity relies on the induction of non-neutralizing antibodies that trigger potent effector functions, such as ADCC. A thorough understanding of the structure and function of M2e, coupled with robust experimental methodologies, is paramount for the continued advancement of novel and broadly protective anti-influenza strategies. This guide provides a foundational resource for researchers dedicated to this important field of virology and immunology.

References

The Natural Immunogenicity of the M2e Peptide in Human Influenza A Infection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The ectodomain of the influenza A matrix 2 protein (M2e) is a highly conserved peptide sequence, making it a primary target for the development of a universal influenza vaccine. Understanding the natural immune response to M2e during human infection is critical for designing effective vaccine strategies. This technical guide provides an in-depth analysis of the humoral and cellular immunity elicited by M2e in the context of natural influenza A virus infection. It consolidates quantitative data on antibody and T-cell responses, details the experimental protocols used for their measurement, and illustrates key immunological pathways and workflows. Evidence indicates that while a single natural infection induces a weak M2e-specific immune response, repeated exposures boost this immunity, particularly in the adult population. The protective mechanisms are primarily mediated by non-neutralizing antibodies that engage in Fc-dependent effector functions, such as antibody-dependent cellular cytotoxicity (ADCC).

Introduction to M2e and its Immunological Significance

The influenza A virus matrix 2 (M2) protein is a 97-amino acid transmembrane protein that functions as a proton-selective ion channel, crucial for viral uncoating and replication.[1][2] Its extracellular domain, known as M2e, is a short peptide of 23 amino acids.[2][3] Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, the M2e sequence is remarkably conserved across nearly all human influenza A strains that have circulated since 1918.[2] This conservation makes M2e an attractive candidate for a universal influenza vaccine capable of providing broad protection against diverse influenza A subtypes.

However, the natural immunogenicity of M2e is notably low. During a natural infection, the immune response is predominantly directed towards the more abundant and immunodominant HA and NA antigens. Despite this, the M2 protein is abundantly expressed on the surface of infected host cells, making M2e accessible to the host immune system and a target for antibody-mediated clearance. This guide explores the nuances of this suboptimal but significant natural immune response.

Humoral Immunity: The M2e-Specific Antibody Response

The antibody response to M2e following natural influenza infection is generally weak and of short duration. A primary infection, especially in immunologically naive individuals, often induces very poor or undetectable M2e-specific antibody titers. However, the dynamics of this response change significantly with age and repeated exposure.

Prevalence and Boosting of M2e Antibodies

Sequential exposure to different influenza A viruses appears to have a cumulative, boosting effect on M2e immunity. Studies analyzing seroprevalence during the 2009 H1N1 pandemic revealed that individuals with pre-existing M2e antibodies experienced a significant boost in their antibody titers following infection. In contrast, those without prior M2e immunity mounted a weak response, if any. Consequently, the seroprevalence of anti-M2e antibodies is observed to increase with age, reflecting a history of multiple influenza encounters.

Table 1: Summary of Studies on Natural M2e Antibody Responses in Humans

Study Focus / Population CohortKey FindingsQuantitative Data HighlightsReference(s)
2009 H1N1 Pandemic SeroconversionSeroprevalence of anti-M2 antibodies increased with age. Infection boosted pre-existing M2e humoral immunity.Individuals with pre-existing antibodies showed a significant rise in titers post-infection.
General Population StudiesM2e-specific antibodies are present in a significant portion of the adult population, suggesting induction by repeated natural infections.Approximately half of people infected with influenza A produce anti-M2e antibodies.
Experimental Pig ModelA primary H1N1 infection induced a very weak anti-M2e IgG response.A subsequent heterosubtypic H3N2 infection increased anti-M2e IgG levels by over 10-fold.
Mechanism of Antibody-Mediated Protection

M2e-specific antibodies are primarily non-neutralizing, meaning they do not typically block viral entry into host cells. Instead, their protective effect is mediated through the Fc portion of the antibody, which engages with Fc receptors (FcγR) on immune effector cells. This engagement triggers powerful clearance mechanisms targeting virus-infected cells, which express high levels of M2 protein on their surface.

The primary mechanisms include:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Natural Killer (NK) cells recognize M2e-bound antibodies on infected cells and release cytotoxic granules, inducing apoptosis.

  • Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytes engulf and destroy opsonized infected cells.

  • Complement-Dependent Cytotoxicity (CDC): The binding of antibodies to M2e can also activate the complement cascade, leading to the lysis of infected cells.

G Signaling Pathway: M2e Antibody Effector Functions cluster_0 Infected Host Cell cluster_1 Immune Response InfectedCell Influenza-Infected Epithelial Cell M2e M2e Protein (on cell surface) M2eAb M2e-specific IgG Antibody M2eAb->M2e Binds to M2e NK_Cell Natural Killer (NK) Cell M2eAb->NK_Cell FcγR Binding Macrophage Macrophage M2eAb->Macrophage FcγR Binding NK_Cell->InfectedCell Induces Apoptosis (ADCC) Macrophage->InfectedCell Phagocytosis (ADCP)

Diagram 1: M2e Antibody Effector Functions
Experimental Protocol: M2e-Specific IgG ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for detecting and quantifying M2e-specific antibodies in serum or plasma.

Objective: To measure the concentration of M2e-specific IgG antibodies.

Materials:

  • High-binding 96-well microplates (e.g., polystyrene).

  • Synthetic M2e peptide (consensus sequence SLLTEVETPIRNEWGCRCNDSSD).

  • Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).

  • Blocking Buffer: PBST with 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA).

  • Human serum/plasma samples (heat-inactivated at 56°C for 30 min).

  • Secondary Antibody: HRP-conjugated anti-human IgG antibody.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).

  • Microplate reader (450 nm wavelength).

Methodology:

  • Coating: Dilute synthetic M2e peptide to 2-5 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing (1): Decant the coating solution. Wash plates three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing (2): Repeat the wash step as in step 2.

  • Sample Incubation: Prepare serial dilutions of serum/plasma samples in Blocking Buffer (e.g., starting at 1:100). Add 100 µL of diluted samples to the wells. Include positive and negative controls. Incubate for 2 hours at 37°C.

  • Washing (3): Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing (4): Wash plates five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of stopping the reaction. Antibody titer is determined as the reciprocal of the highest dilution giving an OD value above a pre-determined cutoff (e.g., 2-3 times the mean of negative controls).

G Experimental Workflow: M2e-Specific ELISA node_coat 1. Coat Plate (M2e Peptide) node_wash1 2. Wash node_coat->node_wash1 node_block 3. Block Plate (BSA or Milk) node_wash1->node_block node_wash2 4. Wash node_block->node_wash2 node_sample 5. Add Samples (Human Serum) node_wash2->node_sample node_wash3 6. Wash node_sample->node_wash3 node_secondary 7. Add Secondary Ab (Anti-Human IgG-HRP) node_wash3->node_secondary node_wash4 8. Wash node_secondary->node_wash4 node_substrate 9. Add Substrate (TMB) node_wash4->node_substrate node_stop 10. Stop Reaction (H₂SO₄) node_substrate->node_stop node_read 11. Read Plate (OD 450nm) node_stop->node_read

Diagram 2: M2e-Specific ELISA Workflow

Cellular Immunity: The M2e-Specific T-Cell Response

While humoral immunity to M2e has been more extensively studied, cellular immunity also plays a role. Natural influenza infection generates low levels of M2e-specific T-cells. Both CD4+ helper T-cells and CD8+ cytotoxic T-cells are activated, contributing to viral clearance. CD4+ T-cells are essential for providing help to B-cells for antibody production and affinity maturation, while CD8+ T-cells can directly kill infected cells.

Table 2: Summary of Studies on Natural M2e T-Cell Responses

Study Focus / ModelKey FindingsQuantitative Data HighlightsReference(s)
Murine Infection ModelRestimulation of splenocytes from H1N1-infected mice led to low levels of M2e-specific IFN-γ+ T cells.Low frequency of responding cells confirms weak natural induction.
M2e5x VLP Vaccine in MiceM2e vaccination directed the activation of both CD4+ and CD8+ T-cells.Significantly high levels of IFN-γ in CD4 T-cells were detected post-vaccination and challenge.
T-Cell Deficient Mouse ModelsBoth CD4 and CD8 T-cells were found to play roles in clearing lung viral loads after M2e vaccination.T-cell contributions are important for full protection, complementing the antibody response.
Experimental Protocol: M2e-Specific T-Cell ELISpot

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it ideal for detecting rare antigen-specific T-cells.

Objective: To quantify M2e-specific T-cells by measuring their secretion of Interferon-gamma (IFN-γ).

Materials:

  • 96-well PVDF membrane plates.

  • Sterile 70% ethanol.

  • Anti-human IFN-γ capture antibody.

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from human subjects.

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).

  • M2e peptide pool (overlapping peptides spanning the M2 sequence).

  • Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody.

  • Negative Control: DMSO (peptide solvent) or irrelevant peptide.

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-HRP.

  • Substrate: BCIP/NBT for ALP or AEC for HRP.

  • ELISpot plate reader.

Methodology:

  • Plate Preparation: Pre-wet the PVDF membrane by adding 15 µL of 70% ethanol to each well for <1 minute. Wash five times with sterile PBS.

  • Coating: Dilute the anti-human IFN-γ capture antibody in sterile PBS. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing and Blocking: Decant coating antibody and wash plates. Block the membrane by adding 200 µL of cell culture medium to each well and incubating for at least 30 minutes at room temperature.

  • Cell Plating: Decant blocking medium. Add 2-3 x 10⁵ PBMCs in 100 µL of medium to each well.

  • Stimulation: Add 100 µL of medium containing the M2e peptide pool (final concentration ~1-5 µg/mL per peptide), positive control, or negative control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 18-24 hours. Do not disturb the plate.

  • Cell Removal: Decant cells and wash the plate with PBST.

  • Detection Antibody: Add 100 µL of diluted biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate with PBST.

  • Enzyme Conjugate: Add 100 µL of diluted Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate with PBST, followed by a final wash with PBS.

  • Spot Development: Add 100 µL of substrate (e.g., BCIP/NBT). Monitor for the appearance of dark spots. Stop the reaction by washing thoroughly with distilled water once spots are of desired size and intensity.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot-Forming Cells (SFCs) per million PBMCs.

G Experimental Workflow: M2e T-Cell ELISpot node_prewet 1. Pre-wet Plate (70% Ethanol) node_coat 2. Coat Plate (Anti-IFNγ Capture Ab) node_prewet->node_coat node_block 3. Block Plate node_coat->node_block node_cells 4. Add PBMCs node_block->node_cells node_stim 5. Add Stimulant (M2e Peptides) node_cells->node_stim node_incubate 6. Incubate (18-24h) Capture Secreted IFNγ node_stim->node_incubate node_detect 7. Add Detection Ab (Biotinylated Anti-IFNγ) node_incubate->node_detect node_enzyme 8. Add Enzyme (Streptavidin-ALP) node_detect->node_enzyme node_substrate 9. Add Substrate (BCIP/NBT) node_enzyme->node_substrate node_read 10. Wash, Dry & Read (Count Spots) node_substrate->node_read

Diagram 3: M2e T-Cell ELISpot Workflow

Factors Influencing M2e Immunogenicity

The magnitude and quality of the immune response to M2e are not uniform and are influenced by several host and pathogen factors. Understanding these variables is crucial for interpreting immunological data and for vaccine design.

  • Foreignness: The immune system must recognize the antigen as non-self. M2e is of viral origin and thus inherently foreign.

  • Molecular Size: M2e is a very small peptide (23 amino acids), which makes it poorly immunogenic on its own. This is a primary reason for the weak natural response. Vaccine strategies overcome this by linking M2e to larger carrier proteins or presenting it in arrays on virus-like particles (VLPs).

  • Host Genetic Factors: The host's genetic makeup, particularly the MHC/HLA haplotype, dictates how antigens are presented to T-cells, influencing the strength of the response.

  • Age: As noted, age is a significant factor, with older individuals generally having higher pre-existing M2e antibody levels due to a longer history of influenza exposure.

  • Prior Exposure / Pre-existing Immunity: This is the most critical factor. Pre-existing memory B-cells and T-cells specific for M2e are rapidly reactivated upon subsequent encounters, leading to a robust secondary (booster) immune response.

G Logical Relationships: Factors Influencing M2e Immunogenicity cluster_0 Antigen Properties cluster_1 Host Factors cluster_2 Immune Response Outcome Size Small Molecular Size (23 amino acids) Immunity M2e-Specific Immunity Size->Immunity - (Poor Immunogen) Conservation High Sequence Conservation Conservation->Immunity + (Broad Target) Age Age Exposure Prior Influenza Exposures Age->Exposure Exposure->Immunity + (Boosts Response) Genetics Host Genetics (HLA type) Genetics->Immunity Modulates Response

Diagram 4: Factors Influencing M2e Immunogenicity

Conclusion and Implications for Vaccine Development

The natural immune response to the M2e peptide in humans is characterized by its low initial induction but significant potential for boosting upon re-exposure. While a single infection is insufficient to elicit a strong, protective response, cumulative encounters build a repertoire of M2e-specific memory B- and T-cells, particularly in the adult population. The primary protective mechanism relies on non-neutralizing antibodies that eliminate infected cells via ADCC and other Fc-mediated functions.

For drug and vaccine developers, these findings are critical:

  • Adjuvants and Carriers are Essential: The inherently low immunogenicity of the M2e peptide necessitates the use of advanced vaccine platforms, such as VLPs, nanoparticles, or fusion to potent immunogens, to induce a robust primary response.

  • Prime-Boost Strategies are Effective: The observation that subsequent infections boost natural M2e immunity strongly supports a prime-boost vaccination schedule to achieve high and durable antibody titers.

  • Inducing the Right Response: A successful M2e vaccine must elicit high titers of IgG antibodies capable of potent Fc-receptor engagement to drive ADCC and ADCP.

  • T-Cell Help is Important: Vaccine constructs should also engage T-helper cells to ensure robust B-cell activation and the development of long-term immune memory.

By mimicking and enhancing the boosting effect seen in natural serial infections, M2e-based vaccine candidates hold the promise of achieving universal protection against influenza A, a long-sought goal in public health.

References

M2e as a Target for a Universal Influenza A Vaccine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ectodomain of the influenza A matrix protein 2 (M2e) presents a compelling target for the development of a universal influenza A vaccine. Its high degree of conservation across various influenza A subtypes offers the potential for a single vaccine to provide broad and long-lasting protection, overcoming the limitations of current seasonal vaccines that require annual reformulation. This guide provides an in-depth technical overview of the core concepts, methodologies, and data related to the development of M2e-based universal influenza A vaccines. We will explore the immunological basis for M2e as a vaccine target, detail key experimental protocols, present quantitative data from preclinical and clinical studies, and visualize the complex biological pathways and experimental workflows involved.

The M2e Target: A Conserved Epitope

The influenza A virus matrix protein 2 (M2) is a 97-amino acid transmembrane protein that forms a tetrameric proton channel essential for viral replication.[1] The extracellular domain, M2e, is a short peptide of 23 amino acids.[2] Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, the M2e sequence is remarkably conserved across human, avian, and swine influenza A viruses.[3] This conservation is attributed to functional constraints on the M2 protein's role in viral uncoating and assembly. The N-terminal nine amino acids of M2e are almost absolutely conserved, making this region a primary focus for vaccine design.[4]

However, M2e is poorly immunogenic during natural infection, likely due to its small size and low abundance on the virion surface compared to HA and NA.[4] Therefore, successful M2e-based vaccines require strategies to enhance their immunogenicity, typically by presenting M2e in a multivalent format on a carrier molecule and co-administering it with potent adjuvants.

Vaccine Constructs and Delivery Platforms

A variety of platforms have been developed to enhance the immunogenicity of M2e and induce a robust and protective immune response.

  • Virus-Like Particles (VLPs): VLPs are a leading platform for M2e vaccine development. M2e can be genetically fused to a self-assembling protein, such as the Hepatitis B virus core antigen (HBcAg), to create particles that display M2e at a high density on their surface. This repetitive array mimics the presentation of antigens on a viral surface, effectively cross-linking B cell receptors and initiating a strong humoral immune response.

  • Recombinant Fusion Proteins: M2e can be fused to a larger, more immunogenic carrier protein. A notable example is the fusion of multiple copies of M2e to bacterial flagellin, a potent agonist of Toll-like receptor 5 (TLR5). This approach combines the antigen with a built-in adjuvant to stimulate a powerful innate immune response.

  • Multiple Antigenic Peptides (MAPs): Synthetic peptides can be constructed with a central lysine core branching out to display multiple copies of the M2e epitope. These MAPs can also incorporate T helper cell epitopes to further enhance the immune response.

  • Viral Vectors and DNA Vaccines: Live vectors, such as recombinant adenoviruses, and DNA vaccines have been engineered to express M2e. These platforms are particularly effective at inducing T-cell responses, which can contribute to viral clearance.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of M2e-based vaccine candidates has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from representative studies.

Preclinical Studies in Animal Models
Vaccine CandidateAnimal ModelAdjuvantKey FindingsReference
M2e-MAP BALB/c MiceFreund's AdjuvantInduced high M2e-specific IgG titers; protected against lethal challenge with PR8 (H1N1) virus.
M2e-HBc VLP MiceNoneInduced M2e-specific IgG and protected against challenge with multiple influenza A subtypes.
rAdH5/M2e BALB/c MiceNoneA single intranasal dose induced significantly higher M2e-specific antibodies and conferred more effective protection against heterologous H1N1 challenge compared to rAd encoding only M2e.
M2e5x VLP BALB/c and C57BL/6 miceNoneM2e5x VLP vaccination was superior to an HA VLP vaccine in conferring cross-protection against different influenza A subtypes.
M2e-stalk protein Adult and aged miceNot specifiedInduced broad protection against H1N1, H5N1, H9N2, H3N2, and H7N9 viruses.
Clinical Trials in Humans
Vaccine CandidateTrial PhaseAdjuvantKey FindingsReference
ACAM-FLU-A (M2e-HBc) Phase IAluminum hydroxide or QS-21Safe and well-tolerated. Induced anti-M2e antibodies in up to 90% of subjects.
VAX102 (STF2.4xM2e) Phase IFlagellin (TLR5 ligand)Safe at doses of 0.3 and 1.0 µg. Induced high levels of M2e-specific antibodies. In the 1.0 µg group, the geometric mean M2e antibody concentration was 1.7 µg/ml after the booster dose.

Mechanisms of Protection and Signaling Pathways

The primary mechanism of protection conferred by M2e-based vaccines is not viral neutralization. Instead, it relies on the induction of M2e-specific antibodies, primarily IgG, which mediate the clearance of infected cells through antibody-dependent cellular cytotoxicity (ADCC).

Antibody-Dependent Cellular Cytotoxicity (ADCC)

Anti-M2e IgG antibodies bind to the M2e protein expressed on the surface of infected cells. The Fc portion of these antibodies is then recognized by Fcγ receptors (FcγR) on the surface of immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the release of cytotoxic granules containing perforin and granzymes from the effector cells, leading to the apoptosis of the infected target cell.

ADCC_Pathway cluster_Infected_Cell Infected Host Cell cluster_Effector_Cell Effector Cell (e.g., NK Cell) Infected_Cell Influenza-Infected Cell (M2e expressed on surface) M2e M2e Antigen Apoptosis Apoptosis of Infected Cell Infected_Cell->Apoptosis Anti_M2e_Ab Anti-M2e IgG Antibody M2e->Anti_M2e_Ab Binding NK_Cell NK Cell Fc_Receptor Fcγ Receptor Granzymes Perforin & Granzymes NK_Cell->Granzymes Release Fc_Receptor->NK_Cell Activation Signal Anti_M2e_Ab->Fc_Receptor Fc region binding Granzymes->Infected_Cell Induces

Fig. 1: Antibody-Dependent Cellular Cytotoxicity (ADCC) Pathway.
Adjuvant-Induced Signaling: TLR5 Pathway

The use of adjuvants is critical for enhancing the immunogenicity of M2e vaccines. Flagellin, a component of bacterial flagella, is a potent adjuvant that activates the innate immune system through Toll-like receptor 5 (TLR5).

TLR5_Signaling Flagellin Flagellin (Adjuvant) TLR5 TLR5 Receptor Flagellin->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB->Proinflammatory_Cytokines Induces Transcription

Fig. 2: TLR5 Signaling Pathway initiated by Flagellin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in M2e vaccine research.

M2e-Specific Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of M2e-specific antibodies in serum samples.

  • Plate Coating:

    • Coat 96-well high-binding polystyrene plates with a synthetic M2e peptide (e.g., 50 ng/well) in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plates three times with PBS containing 0.05% Tween 20 (PBS-T).

    • Block the plates with 5% non-fat dry milk in PBS for 1 hour at 37°C.

  • Sample Incubation:

    • Wash the plates three times with PBS-T.

    • Add serial dilutions of serum samples (starting at 1:100) to the wells and incubate for 2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plates three times with PBS-T.

    • Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plates five times with PBS-T.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 2N H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Antibody titers are typically defined as the reciprocal of the highest dilution that gives an optical density (OD) value above a predetermined cut-off (e.g., twice the OD of pre-immune serum).

Interferon-γ (IFN-γ) ELISpot Assay for T-cell Responses

This protocol measures the frequency of M2e-specific IFN-γ-secreting T cells.

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

    • Wash the plate three times with sterile PBS.

    • Coat the plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate three times with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for 1 hour at 37°C.

    • Prepare splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.

    • Add 2x10⁵ to 4x10⁵ cells per well.

    • Stimulate the cells with an M2e peptide pool (e.g., 1-5 µg/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator. Include positive (e.g., Concanavalin A) and negative (medium only) controls.

  • Detection Antibody Incubation:

    • Wash the plates four times with PBS-T.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at 37°C.

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plates four times with PBS-T.

    • Add streptavidin-alkaline phosphatase and incubate for 1 hour at 37°C.

    • Wash the plates four times with PBS-T.

    • Add BCIP/NBT substrate and incubate in the dark until spots develop.

  • Data Analysis:

    • Wash the plate with deionized water to stop the reaction and allow it to dry.

    • Count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

Influenza A Virus Challenge Model in Mice

This protocol evaluates the protective efficacy of an M2e vaccine in a mouse model.

  • Immunization:

    • Immunize mice (e.g., 6-8 week old BALB/c) with the M2e vaccine candidate or a placebo control according to the desired schedule (e.g., prime-boost regimen).

  • Anesthesia and Inoculation:

    • Two to four weeks after the final immunization, anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Intranasally inoculate the mice with a lethal dose (e.g., 5-10 LD₅₀) of a heterologous influenza A virus strain in a small volume (e.g., 30-50 µL).

  • Monitoring:

    • Monitor the mice daily for 14 days for weight loss and signs of morbidity.

    • Euthanize mice that lose more than 25-30% of their initial body weight.

  • Viral Load Determination:

    • On a predetermined day post-infection (e.g., day 4 or 5), euthanize a subset of mice from each group.

    • Harvest the lungs and homogenize them in PBS.

    • Determine the viral titer in the lung homogenates using a plaque assay or TCID₅₀ assay on Madin-Darby canine kidney (MDCK) cells.

  • Data Analysis:

    • Plot survival curves and mean body weight changes for each group.

    • Compare the lung viral titers between the vaccinated and control groups.

Experimental and Developmental Workflow

The development of an M2e-based universal influenza vaccine follows a structured workflow from initial design to clinical evaluation.

M2e_Vaccine_Workflow cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Antigen_Design Antigen Design (e.g., tandem repeats, consensus sequence) Platform_Selection Platform Selection (VLP, fusion protein, MAP, etc.) Antigen_Design->Platform_Selection Adjuvant_Selection Adjuvant Selection (e.g., TLR agonist, alum) Platform_Selection->Adjuvant_Selection Vaccine_Production Vaccine Production & Purification Adjuvant_Selection->Vaccine_Production Immunogenicity_Studies Immunogenicity Studies (Mice, Ferrets) Vaccine_Production->Immunogenicity_Studies Protective_Efficacy Protective Efficacy (Viral Challenge) Immunogenicity_Studies->Protective_Efficacy Phase_I Phase I Clinical Trial (Safety & Immunogenicity) Protective_Efficacy->Phase_I Phase_II Phase II Clinical Trial (Dose-ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy) Phase_II->Phase_III

References

Unraveling the Shield: A Technical Guide to M2e-Mediated Immune Protection Against Influenza A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the immune mechanisms conferred by the highly conserved ectodomain of the influenza A virus matrix 2 protein (M2e). This guide details the multifaceted immune response elicited by M2e-based vaccine candidates, providing a critical resource for the development of a universal influenza vaccine. The document outlines the key humoral and cellular pathways, presents quantitative data from preclinical studies, and provides detailed experimental protocols for assessing immunogenicity.

The core of M2e-mediated protection lies in its ability to induce non-neutralizing antibodies that orchestrate a potent attack against infected cells. Unlike traditional influenza vaccines that target the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, M2e offers a conserved target across most influenza A strains. This guide elucidates the primary mechanisms of this protection: antibody-dependent cell-mediated cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and complement-dependent cytotoxicity (CDC).

The Dual Arms of M2e Immunity: A Detailed Look

M2e-based immunity engages both humoral and cellular arms of the immune system. While anti-M2e antibodies are the primary mediators of protection, T-cell responses are also induced and contribute to viral clearance and recovery.

Humoral Immunity: Upon vaccination, M2e antigens stimulate B cells to produce M2e-specific antibodies, predominantly of the IgG isotype. These antibodies are not capable of directly neutralizing the influenza virus. Instead, they bind to M2e proteins expressed on the surface of infected host cells. The Fc portion of these bound antibodies then engages with Fc receptors (FcγR) on various immune effector cells, triggering the clearance of infected cells.[1]

Key antibody-dependent effector functions include:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Natural Killer (NK) cells are primary mediators of ADCC.[2] The engagement of their FcγRIII (CD16) receptors by M2e-bound IgG triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the infected cell.[2]

  • Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells recognize M2e-opsonized infected cells via their Fcγ receptors. This interaction stimulates phagocytosis and subsequent destruction of the infected cell.

  • Complement-Dependent Cytotoxicity (CDC): The binding of M2e-specific antibodies to infected cells can also activate the classical complement pathway. This leads to the formation of the membrane attack complex (MAC) on the cell surface, resulting in cell lysis.

Cellular Immunity: M2e-based vaccines also stimulate T-cell responses, which play a supportive and direct role in antiviral immunity.[3]

  • CD4+ T Helper Cells: M2e-specific CD4+ T cells are crucial for providing help to B cells, promoting antibody class switching to more effective isotypes like IgG2a in mice, and enhancing the overall humoral response.[4] They also contribute to the activation and expansion of CD8+ T cells.

  • CD8+ Cytotoxic T Lymphocytes (CTLs): M2e contains epitopes that can be presented by MHC class I molecules, leading to the activation of CD8+ T cells. These CTLs can directly recognize and kill infected cells expressing M2e-derived peptides.

Visualizing the Immune Cascade

To better illustrate the complex interactions involved in M2e-mediated immunity, the following diagrams depict the key signaling pathways and experimental workflows.

M2e_ADCC_Pathway cluster_infected_cell Infected Host Cell cluster_antibody cluster_nk_cell NK Cell InfectedCell Influenza-Infected Cell (M2e expressed on surface) M2e M2e Antibody Anti-M2e IgG Antibody->M2e Fab binding NK_Cell Natural Killer (NK) Cell FcR FcγRIII (CD16) Granzymes Granzymes & Perforin NK_Cell->Granzymes Release FcR->Antibody Fc binding Granzymes->InfectedCell Induces Apoptosis

Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Pathway.

ELISA_Workflow start Start coat Coat plate with M2e peptide/protein start->coat block Block with BSA or non-fat milk coat->block add_serum Add diluted serum samples (containing anti-M2e antibodies) block->add_serum wash1 Wash add_serum->wash1 add_secondary Add HRP-conjugated secondary antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add TMB substrate wash2->add_substrate stop Add stop solution add_substrate->stop read Read absorbance at 450 nm stop->read

Caption: Experimental Workflow for M2e-Specific Antibody ELISA.

Quantitative Assessment of M2e Immunogenicity

The efficacy of M2e-based vaccines is quantitatively assessed through a variety of immunological assays. The following tables summarize key data from preclinical studies in murine models.

Vaccine Platform Mouse Strain M2e-Specific IgG Titer (Endpoint Titer) Reference
M2e5x VLPBALB/c~1:100,000
M2e5x VLPC57BL/6~1:10,000
Clec9A-M2eC57BL/6>1:10,000
LPP-4M2eNPBALB/c2.88 x 10^4 (at 6 weeks)
Vaccine Platform Mouse Strain Assay Response Metric (SFU/10^6 cells) Reference
M2e5x VLPBALB/cIFN-γ ELISpot (Lung)~250
M2e5x VLPC57BL/6IFN-γ ELISpot (Lung)~100
M2e-T4 PhageBALB/cIFN-γ ELISpot (Spleen)~400
M2e-T4 PhageBALB/cIL-4 ELISpot (Spleen)~150
Vaccine Platform Mouse Strain Challenge Virus Protection Outcome Reference
Clec9A-M2eC57BL/6H1N1/PR862.5-87.5% survival
M2e-PP (intranasal)BALB/cNot specifiedPrevention of body weight loss and mortality
M2e-PP (subcutaneous)BALB/cNot specifiedPrevention of body weight loss and mortality

Detailed Experimental Protocols

To facilitate the replication and standardization of research in this field, detailed protocols for key immunological assays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for M2e-Specific Antibodies

This protocol outlines the steps for quantifying M2e-specific IgG in serum samples.

  • Coating: Coat 96-well microplates with 100 µL/well of M2e peptide (1-5 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash plates three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 5% non-fat dry milk or 1% BSA in PBST. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash plates three times with PBST. Add 100 µL/well of serially diluted serum samples in blocking buffer. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash plates three times with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash plates five times with PBST. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL/well of 2N H₂SO₄ to stop the reaction.

  • Reading: Read the optical density at 450 nm using a microplate reader.

Interferon-Gamma (IFN-γ) ELISpot Assay for T-Cell Responses

This protocol details the procedure for enumerating M2e-specific IFN-γ-secreting cells.

  • Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Wash the plate three times with sterile PBS and block with RPMI medium containing 10% FBS for at least 30 minutes at 37°C. Prepare a single-cell suspension of splenocytes or lung-infiltrating lymphocytes. Add 2x10^5 to 5x10^5 cells per well.

  • Stimulation: Add M2e peptide (5-10 µg/mL) to the respective wells. Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection Antibody: Wash the plate four times with PBST. Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate four times with PBST. Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate four times with PBST. Add BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).

  • Stopping and Reading: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Flow Cytometry for Intracellular Cytokine Staining of T-Cells

This protocol is for the identification and quantification of M2e-specific cytokine-producing T cells.

  • Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2x10^6 splenocytes or lymphocytes with M2e peptide (5-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) and co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 6-12 hours at 37°C.

  • Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain for surface markers such as CD3, CD4, and CD8 with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells with FACS buffer. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular cytokines such as IFN-γ and TNF-α with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing IFN-γ.

This technical guide provides a foundational understanding of the mechanisms underlying M2e-mediated immune protection. The provided data and protocols serve as a valuable resource for the ongoing research and development of a universal influenza vaccine that could offer broad and long-lasting protection against diverse influenza A virus strains.

References

Structural Analysis of M2e Tetramer Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth technical overview of the structural analysis of the influenza A virus M2 protein's ectodomain (M2e) tetramer. It covers the inherent structural properties of M2e, the necessity of engineered systems to study its tetrameric form, and detailed protocols for key analytical experiments.

Introduction

The Matrix protein 2 (M2) of the influenza A virus is a 97-amino acid, type III integral membrane protein that forms a homotetrameric proton channel essential for viral replication.[1][2] The M2 protein is involved in the uncoating of the viral ribonucleoprotein core in endosomes and the maturation of hemagglutinin in the trans-Golgi network.[1] Its extracellular domain, M2e, is a highly conserved 23-amino acid sequence across most human influenza A strains, making it a prime target for the development of a universal influenza vaccine.[3][4]

A critical aspect of M2 function and its recognition by the immune system is its quaternary structure. The M2 protein assembles into a tetramer, a feature crucial for its ion channel activity. However, the isolated M2e peptide is intrinsically disordered and does not spontaneously form stable tetramers in solution. Its oligomerization is primarily driven by the transmembrane domain. Consequently, structural and immunological studies of the M2e tetramer rely on engineered constructs where M2e is fused to an artificial tetramerization domain. This guide details the methodologies used to produce and structurally characterize these M2e tetramers.

The Native M2 Tetramer Structure

The native M2 protein forms a tetramer composed of two disulfide-linked dimers. The key structural features are:

  • Transmembrane Domain: This domain is the primary driver of tetramerization, forming a four-stranded coiled-coil that constitutes the proton channel.

  • Disulfide Bonds: The M2e domain contains highly conserved cysteine residues at positions 17 and 19. These residues form intermolecular disulfide bonds that covalently link two M2 monomers into a dimer. Two of these dimers then associate non-covalently to form the final tetramer. While not essential for oligomerization itself, these disulfide bonds significantly stabilize the tetramer.

M2_Tetramer_Structure cluster_dimer1 Dimer 1 cluster_dimer2 Dimer 2 Monomer1 M2e TM Cyto Monomer2 M2e TM Cyto Monomer1:f0->Monomer2:f0 S-S Monomer3 M2e TM Cyto Monomer1:f1->Monomer3:f1 Monomer4 M2e TM Cyto Monomer2:f1->Monomer4:f1 Monomer3:f0->Monomer4:f0 S-S TM_label TM domains drive non-covalent dimer-dimer association

Diagram 1: M2 Homotetramer Assembly.

Engineering and Production of Soluble M2e Tetramers

To study the M2e ectodomain in its native-like tetrameric conformation without the complexities of the transmembrane domain, researchers fuse the M2e peptide to well-characterized oligomerization domains. Common fusion partners include the GCN4 leucine zipper and a fragment of rotavirus NSP4, both of which are known to form stable tetramers.

Experimental Protocol: Expression and Purification of M2e-NSP4

This protocol is adapted from methodologies described for expressing M2e fused to a tetramerizing coiled-coil region of NSP4.

  • Cloning:

    • Synthesize a DNA construct encoding the consensus M2e sequence genetically fused to the tetramerizing domain of NSP4 (residues 98-135).

    • Incorporate a hexahistidine (6xHis) tag at the N- or C-terminus for affinity purification.

    • Clone the final construct into a suitable bacterial expression vector, such as pET-11a.

    • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL ampicillin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Continue incubation for 3-4 hours at 37°C.

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 5 minutes.

  • Purification - Nickel Affinity Chromatography:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.5) and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer.

    • Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged M2e-NSP4 protein with a high-concentration imidazole buffer (e.g., 250-500 mM).

  • Purification - Ion-Exchange Chromatography:

    • For higher purity, subject the eluted fractions from the Ni-NTA column to ion-exchange chromatography (e.g., using a MonoQ column).

    • Load the pooled fractions onto the column equilibrated with a low-salt buffer (e.g., 50 mM Tris, pH 7.5).

    • Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).

    • Collect fractions and analyze for purity by SDS-PAGE.

  • Quality Control:

    • Assess the purity of the final protein preparation using SDS-PAGE under reducing conditions, where a monomeric band of ~7 kDa is expected.

    • Confirm the protein's identity via Western blot using an anti-M2e monoclonal antibody (e.g., 14C2).

Recombinant_M2e_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_analysis 4. Analysis a Synthesize M2e-NSP4 -6xHis Construct b Ligate into pET Vector a->b c Transform E. coli b->c d Grow Culture to OD600 0.4-0.6 c->d e Induce with IPTG d->e f Harvest Cells e->f g Cell Lysis f->g h Ni-NTA Affinity Chromatography g->h i Ion-Exchange (MonoQ) h->i j SDS-PAGE i->j l Biophysical Assays i->l k Western Blot j->k

Diagram 2: Workflow for Recombinant M2e-Tetramer Production.

Biophysical Characterization of Tetramer Formation

Several biophysical techniques are essential to confirm that the engineered M2e fusion proteins form stable tetramers.

Chemical Cross-linking

Chemical cross-linking covalently links interacting subunits, allowing the visualization of oligomeric states via SDS-PAGE.

Experimental Protocol: Glutaraldehyde Cross-linking

This protocol is a general guide for protein cross-linking.

  • Reaction Setup:

    • Prepare the purified recombinant M2e fusion protein at a concentration of approximately 1-5 µM in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0).

    • Prepare a fresh stock solution of glutaraldehyde (e.g., 0.5%).

    • In a microcentrifuge tube, incubate the protein solution (~20 µL) for 10 minutes at 30°C. Prepare a parallel control sample without the cross-linker.

  • Cross-linking Reaction:

    • Add glutaraldehyde to the reaction sample to a final concentration of ~0.01-0.1%. The optimal concentration should be determined empirically.

    • Incubate for an additional 10-15 minutes at 30°C.

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with and consume excess glutaraldehyde.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Add 4x LDS or SDS-PAGE sample buffer (non-reducing) to both the cross-linked and control samples.

    • Heat the samples at 70-95°C for 10 minutes.

    • Analyze the samples by SDS-PAGE. The control should show a single band corresponding to the monomer. The cross-linked sample should show bands corresponding to the monomer, dimer, trimer, and a prominent band for the tetramer.

    • Confirm the identity of the bands by Western blotting with an anti-M2e antibody.

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique for determining the oligomeric state and hydrodynamic properties of proteins in solution without interaction with a matrix.

Methodology: Sedimentation Velocity (SV)

  • Sample Preparation: Prepare the purified M2e fusion protein in a well-defined buffer system (e.g., PBS) at a concentration range suitable for the detector (e.g., 0.1-1.0 mg/mL for absorbance optics).

  • Experiment:

    • Load the protein solution into the sample sector of an AUC cell and the reference buffer into the reference sector.

    • Centrifuge the samples at a high speed (e.g., 40,000-50,000 rpm) at a controlled temperature (e.g., 20°C).

    • Monitor the movement of the sedimentation boundary over time using an optical detection system (absorbance or interference).

  • Data Analysis:

    • The raw data are fitted to the Lamm equation using software like SEDFIT.

    • This analysis yields a continuous sedimentation coefficient distribution, c(s), which shows peaks corresponding to different species in the sample. A single major peak is expected for a stable, homogenous tetramer.

    • The sedimentation coefficient (s-value) can be used to estimate the molecular weight and provide insights into the shape of the molecule.

Biophysical_Analysis_Logic cluster_methods Verification of Tetrameric State cluster_results Observed Evidence start Purified M2e Fusion Protein crosslink Chemical Cross-linking + SDS-PAGE start->crosslink auc Analytical Ultracentrifugation (Sedimentation Velocity) start->auc ms Mass Spectrometry start->ms crosslink_res Bands at 1x, 2x, 3x, 4x Monomer MW crosslink->crosslink_res auc_res Single peak with s-value corresponding to tetramer auc->auc_res ms_res Mass peak at ~4x Monomer MW ms->ms_res conclusion Confirmation of Stable Tetramer Formation crosslink_res->conclusion auc_res->conclusion ms_res->conclusion

Diagram 3: Logic Flow for Biophysical Confirmation of M2e Tetramers.

Quantitative Data and Structural Insights

Table 1: Molecular Weight of Recombinant M2e-tGCN4 Oligomers

Data derived from SDS-PAGE and mass spectrometry analysis of a recombinant M2e fused to a GCN4 tetramerization domain.

Oligomeric StateTechniqueApparent/Observed MW (kDa)Theoretical MW (kDa)
MonomerSDS-PAGE (reducing)~7~6.3
DimerSDS-PAGE (non-reducing)~13~12.6
TetramerSDS-PAGE (non-reducing)~26~25.2
Tetramer (Cross-linked)Mass Spectrometry>25.2 (plus cross-linker mass)~25.2
High-Resolution Structural Analysis
  • X-ray Crystallography: The high-resolution structure of M2e has been solved in complex with a monoclonal antibody Fab fragment. This revealed that M2e adopts a compact, U-shaped conformation. This structure is stabilized by intramolecular interactions, with the highly conserved Tryptophan at position 15 (Trp15) playing a key role in organizing the fold.

  • Cryo-Electron Tomography (Cryo-ET): This technique has been used to visualize intact influenza virions in a near-native, frozen-hydrated state. While individual M2e domains are too small to be resolved in detail, Cryo-ET provides crucial context, showing the distribution and overall arrangement of M2 tetramers on the viral surface.

Table 2: Key Structural Features of M2e (from Fab-complex crystal structure)
FeatureDescriptionKey Residues
Overall ConformationCompact, U-shaped fold-
Secondary StructureContains a β-turn and a 3₁₀ helixThr5-Glu8 (β-turn), Ile11-Trp15 (3₁₀ helix)
Stabilizing InteractionsIntramolecular hydrophobic and hydrogen bondsTrp15 indole ring interacts with Glu6 and Arg12
Critical Antibody EpitopeResidues essential for binding to protective monoclonal antibodiesGlu6, Pro10, Ile11, Trp15

Conclusion

The structural analysis of M2e tetramer formation is fundamental to its development as a universal vaccine candidate. Due to the intrinsic disorder of the M2e peptide, its tetrameric structure must be studied either in the context of the full-length M2 protein or through engineered soluble proteins fused to tetramerization domains. A combination of recombinant protein technology, chemical cross-linking, analytical ultracentrifugation, and high-resolution structural methods like X-ray crystallography provides a comprehensive toolkit for characterizing the quaternary structure of M2e. This detailed structural understanding is crucial for designing immunogens that effectively mimic the native M2e tetramer and elicit a broadly protective immune response against influenza A virus.

References

Methodological & Application

Application Notes and Protocols for Expression and Purification of Recombinant M2e Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and purification of the recombinant ectodomain of influenza matrix protein 2 (M2e). The M2e peptide is a highly conserved region across influenza A virus subtypes, making it a promising target for the development of a universal influenza vaccine.[1][2][3][4][5] These guidelines are intended to assist researchers in producing high-quality M2e peptide for various research and pre-clinical applications.

Data Presentation

Quantitative data from various expression and purification strategies are summarized below to facilitate comparison.

ParameterExpression SystemFusion Partner/TagExpression LevelPurification YieldPurityEndotoxin LevelReference
Expression Level E. coli BL21 (DE3)6xHis-tagNot specifiedNot specified>90%< 5 EU/mg
Expression Level Nicotiana benthamianaSelf-assembling peptide (SAP) and 6xHis-tag~100 µg/g fresh leaf biomass~60 µg/g fresh leaf biomassNot specifiedNot specified
Expression Level Duckweed (Lemna minor)Ricin Toxin B chain (RTB)0.25–2.5 µg/g fresh weightNot specifiedNot specifiedNot specified
Purity Chemically SynthesizedNoneN/AN/A>90%Not specified

Experimental Protocols

Detailed methodologies for the expression and purification of recombinant M2e peptide in E. coli are provided below. This protocol is a synthesis of common practices described in the cited literature.

Protocol 1: Expression of 6xHis-tagged M2e in E. coli

This protocol describes the high-level expression of M2e peptide fused to a polyhistidine tag (6xHis) in the E. coli strain BL21 (DE3). The pET expression system is commonly used for this purpose.

1. Gene Synthesis and Cloning:

  • Synthesize the DNA sequence encoding the desired M2e peptide. Codon optimization for E. coli is recommended to enhance expression.

  • Incorporate sequences for a start codon (ATG), a C-terminal or N-terminal 6xHis-tag, and appropriate restriction sites for cloning into an expression vector (e.g., pET series vectors). A glycine-serine linker can be included between the M2e peptide and the fusion tag to improve solubility and stability.

  • Clone the synthesized gene into the chosen expression vector.

  • Transform the resulting plasmid into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

2. Transformation into Expression Host:

  • Transform the sequence-verified plasmid into an E. coli expression strain such as BL21 (DE3).

  • Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for plasmid selection (e.g., 100 µg/mL ampicillin).

  • Incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony from the LB plate into 10 mL of LB broth with the selective antibiotic.

  • Incubate overnight at 37°C with shaking (200 rpm).

  • The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.

4. Cell Harvesting and Lysis:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

Protocol 2: Purification of 6xHis-tagged M2e by Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes the purification of the 6xHis-tagged M2e peptide from the soluble fraction of the cell lysate using a Nickel-Nitriloacetic acid (Ni-NTA) resin.

1. Column Preparation:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

2. Protein Binding:

  • Load the soluble fraction of the cell lysate onto the equilibrated column.

3. Washing:

  • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

4. Elution:

  • Elute the bound M2e peptide with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Collect the eluted fractions.

5. Analysis and Downstream Processing:

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the fractions containing the purified M2e peptide.

  • If necessary, perform buffer exchange or dialysis to remove imidazole and transfer the protein into a suitable storage buffer (e.g., PBS).

  • For applications requiring high purity, an additional purification step such as size-exclusion chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) can be performed.

Visualizations

The following diagrams illustrate the experimental workflow for expressing and purifying recombinant M2e peptide.

M2e_Expression_Purification_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Expression in E. coli cluster_purification Purification cluster_final_product Final Product Gene_Synthesis M2e Gene Synthesis (Codon Optimized) Cloning Cloning into Expression Vector (pET) Gene_Synthesis->Cloning Transformation_Cloning Transformation into Cloning Host (e.g., DH5α) Cloning->Transformation_Cloning Verification Plasmid Isolation and Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Host (BL21(DE3)) Verification->Transformation_Expression Culture_Growth Cell Culture Growth Transformation_Expression->Culture_Growth Induction Induction with IPTG Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification IMAC IMAC Purification (Ni-NTA) Clarification->IMAC Analysis Purity Analysis (SDS-PAGE) IMAC->Analysis Final_Peptide Purified M2e Peptide Analysis->Final_Peptide

Caption: Experimental workflow for recombinant M2e peptide expression and purification in E. coli.

IMAC_Purification_Steps Start Clarified Cell Lysate (with His-tagged M2e) Binding Load Lysate onto Column (M2e Binds) Start->Binding Equilibration Equilibrate Ni-NTA Column Wash Wash with Low Imidazole Buffer (Remove Contaminants) Binding->Wash Elution Elute with High Imidazole Buffer Wash->Elution Purified_M2e Collect Fractions with Purified M2e Elution->Purified_M2e

Caption: Key steps in the Immobilized Metal Affinity Chromatography (IMAC) purification of His-tagged M2e.

References

Application Notes and Protocols for Synthesizing M2e Tandem Repeat Constructs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ectodomain of the influenza A virus matrix 2 protein (M2e) is a highly conserved sequence, making it a promising target for the development of a universal influenza vaccine. Tandem repeat constructs of the M2e peptide have been shown to enhance immunogenicity. This document provides a detailed protocol for the design, synthesis, expression, purification, and characterization of a His-tagged 4xM2e tandem repeat construct in Escherichia coli.

Design and Synthesis of the 4xM2e Gene Construct

The initial step involves designing a synthetic gene encoding four tandem repeats of a consensus M2e peptide. The construct will include a hexahistidine (6xHis) tag at the N-terminus for purification and flexible linkers between the M2e repeats to ensure proper folding and presentation of each epitope.

1.1. Amino Acid Sequence Design: A consensus M2e peptide sequence is used, with serine substitutions for cysteine residues to prevent disulfide bond formation, which can complicate expression and purification.[1] Flexible glycine-serine linkers ((GGS)n) are incorporated between the M2e repeats.

  • M2e Consensus Sequence (with Cys -> Ser mutation): SLLTEVETPIRNEWGSRSNDSSD[1]

  • Linker Sequence: GGS

  • Final Amino Acid Sequence (including N-terminal 6xHis tag and thrombin cleavage site): MGSSHHHHHHSSGLVPRGSH-SLLTEVETPIRNEWGSRSNDSSD-GGS-SLLTEVETPIRNEWGSRSNDSSD-GGS-SLLTEVETPIRNEWGSRSNDSSD-GGS-SLLTEVETPIRNEWGSRSNDSSD

1.2. DNA Sequence Design and Synthesis: The amino acid sequence is reverse-translated into a DNA sequence. Codon usage is optimized for expression in E. coli to maximize protein yield. Restriction sites (e.g., NdeI and XhoI) are added to the 5' and 3' ends, respectively, for cloning into a pET expression vector. The final DNA construct can be commercially synthesized and delivered within a cloning vector.

Protocol 1: Gene Synthesis and Plasmid Construction

  • Design the DNA sequence:

    • Input the final amino acid sequence into a gene design tool.

    • Select E. coli for codon optimization.

    • Add NdeI restriction site (CATATG) at the 5' end, overlapping the start codon.

    • Add XhoI restriction site (CTCGAG) at the 3' end, immediately after the stop codon.

  • Order the synthetic gene:

    • Submit the designed DNA sequence to a commercial gene synthesis provider.

    • Request cloning of the synthetic gene into a standard cloning vector (e.g., pUC57) or directly into the pET28a(+) expression vector.

  • Plasmid Preparation (if not delivered in pET28a(+)):

    • Transform the received plasmid into a suitable E. coli cloning strain (e.g., DH5α).

    • Culture the transformed cells and perform a plasmid miniprep to isolate the plasmid DNA.

    • Verify the sequence by Sanger sequencing.

  • Subcloning into pET28a(+) Expression Vector:

    • Digest both the vector containing the synthetic gene and the pET28a(+) vector with NdeI and XhoI restriction enzymes.

    • Ligate the digested 4xM2e insert into the linearized pET28a(+) vector using T4 DNA ligase.

    • Transform the ligation product into E. coli DH5α and select for kanamycin-resistant colonies.

    • Confirm the correct insertion by restriction digest and sequencing.

Expression of the 4xM2e-His Construct in E. coli

The pET system is a powerful method for producing high yields of recombinant proteins in E. coli. The 4xM2e gene is under the control of the T7 promoter, and its expression is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol 2: Protein Expression

  • Transformation:

    • Transform the pET28a(+)-4xM2e plasmid into a suitable E. coli expression strain, such as BL21(DE3).

    • Plate the transformed cells on an LB agar plate containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 50 mL of LB broth with 50 µg/mL kanamycin.

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture and Induction:

    • Inoculate 1 L of LB broth (with 50 µg/mL kanamycin) with the overnight starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of the 4xM2e-His Construct

The N-terminal 6xHis tag allows for efficient purification of the recombinant protein using immobilized metal affinity chromatography (IMAC).

Protocol 3: Protein Purification under Native Conditions

  • Cell Lysis:

    • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the lysate on ice to reduce viscosity.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Buffer Exchange and Concentration:

    • Identify fractions containing the purified protein using SDS-PAGE.

    • Pool the desired fractions and perform buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

    • Concentrate the protein using a centrifugal filter unit if necessary.

  • Quantification and Storage:

    • Determine the protein concentration using a Bradford or BCA assay.

    • Aliquot the purified protein and store at -80°C.

Characterization of the Purified 4xM2e-His Construct

The purity, identity, and integrity of the 4xM2e construct are confirmed by SDS-PAGE and Western blotting. The antigenicity is confirmed by ELISA.

Protocol 4: SDS-PAGE and Western Blot

  • SDS-PAGE:

    • Mix protein samples with 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • Load samples onto a 15% polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue to visualize protein bands. The expected molecular weight of the 4xM2e-His construct is approximately 12 kDa.

  • Western Blot:

    • Transfer the proteins from an unstained SDS-PAGE gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-His tag antibody or an M2e-specific monoclonal antibody like 14C2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein using a chemiluminescent substrate.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is used to assess the antigenicity of the purified construct by testing its binding to M2e-specific antibodies.

  • Plate Coating:

    • Coat a 96-well ELISA plate with the purified 4xM2e-His protein at a concentration of 2-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6).[2] Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBST (PBS with 0.05% Tween-20).

    • Block the wells with 5% non-fat milk in PBST for 1 hour at 37°C.[2]

  • Primary Antibody Incubation:

    • Wash the plate as before.

    • Add serial dilutions of an M2e-specific monoclonal antibody (or serum from an immunized animal) to the wells. Incubate for 1.5-2 hours at 37°C.[3]

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 2M H2SO4 and read the absorbance at 450 nm.

Data Presentation

Quantitative data from the synthesis and characterization of the 4xM2e construct should be summarized for clarity.

Table 1: Summary of 4xM2e-His Protein Production and Purity

ParameterResultMethod
Expression SystemE. coli BL21(DE3)-
Culture Volume1 L-
Wet Cell Weight~5 g-
Total Protein Yield~20 mgBCA Assay
Purity>95%Densitometry of Coomassie-stained SDS-PAGE
Final Concentration1 mg/mLBCA Assay

Table 2: Antigenicity of 4xM2e-His by ELISA

AntibodyDilutionOD 450nm (Mean ± SD)
Anti-M2e mAb (14C2)1:1,0002.5 ± 0.15
1:10,0001.2 ± 0.08
1:100,0000.4 ± 0.05
Negative Control Serum1:1,0000.1 ± 0.02

Visualizations

Workflow for Synthesis of M2e Tandem Repeat Constructs

SynthesisWorkflow cluster_design 1. Gene Design & Synthesis cluster_cloning 2. Cloning cluster_expression 3. Protein Expression cluster_purification 4. Purification cluster_characterization 5. Characterization design_aa Design Amino Acid Sequence (4xM2e + His-tag + Linkers) design_dna Optimize Codon Usage for E. coli & Add Restriction Sites design_aa->design_dna synthesis Commercial Gene Synthesis design_dna->synthesis cloning Subclone into pET28a(+) Vector synthesis->cloning transform_clone Transform into E. coli DH5α cloning->transform_clone verify_clone Verify by Sequencing transform_clone->verify_clone transform_exp Transform into E. coli BL21(DE3) verify_clone->transform_exp culture Large-Scale Culture transform_exp->culture induction Induce with IPTG culture->induction harvest Harvest Cells induction->harvest lysis Cell Lysis & Clarification harvest->lysis imac Ni-NTA Affinity Chromatography lysis->imac buffer_exchange Buffer Exchange & Concentration imac->buffer_exchange sds_page SDS-PAGE buffer_exchange->sds_page buffer_exchange->sds_page elisa ELISA buffer_exchange->elisa western_blot Western Blot sds_page->western_blot

Caption: Overall workflow from gene design to protein characterization.

Purification Workflow for His-tagged 4xM2e

PurificationWorkflow start Harvested Cell Pellet lysis Resuspend & Lyse Cells (Lysozyme + Sonication) start->lysis centrifuge1 Centrifugation (12,000 x g, 30 min) lysis->centrifuge1 supernatant Cleared Lysate (Soluble Protein Fraction) centrifuge1->supernatant Collect pellet1 Insoluble Debris (Discard) centrifuge1->pellet1 Discard imac Load onto Equilibrated Ni-NTA Column supernatant->imac wash Wash with Wash Buffer (20 mM Imidazole) imac->wash elute Elute with Elution Buffer (250 mM Imidazole) wash->elute fractions Collect Elution Fractions elute->fractions analysis Analyze Fractions (SDS-PAGE) fractions->analysis pool Pool Positive Fractions analysis->pool final_product Purified 4xM2e-His Protein pool->final_product

Caption: Step-by-step workflow for the purification of 4xM2e-His.

References

Application Notes and Protocols for M-Protein 2 Ectodomain (M2e) Conjugation to Carrier Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular domain of the influenza A virus matrix protein 2 (M2e) is a highly conserved peptide sequence, making it a promising target for a universal influenza vaccine. However, due to its small size, M2e is poorly immunogenic on its own. To elicit a robust and protective immune response, M2e is typically conjugated to a larger carrier protein. This conjugation enhances its visibility to the immune system, leading to potent antibody production.[1][2]

These application notes provide an overview of common methods for conjugating the M2e peptide to carrier proteins, including detailed experimental protocols for chemical conjugation and genetic fusion. The accompanying data summarizes the immunogenic outcomes of various M2e-carrier conjugates, offering a comparative basis for vaccine development strategies.

Methods for M2e Conjugation

There are two primary approaches for conjugating M2e to a carrier protein: chemical conjugation and genetic fusion.

  • Chemical Conjugation: This method involves covalently linking a synthetic M2e peptide to a carrier protein using bifunctional crosslinkers. Common carrier proteins for this method include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The choice of crosslinker depends on the available functional groups on the peptide and the carrier.

  • Genetic Fusion: This technique involves creating a recombinant fusion protein where the M2e peptide is genetically linked to a carrier protein, such as the Hepatitis B core antigen (HBcAg). This approach ensures a precise 1:1 molar ratio of M2e to the carrier protein monomer and often results in the self-assembly of the fusion protein into virus-like particles (VLPs), which are highly immunogenic.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the immunogenicity of various M2e-carrier protein conjugates. These studies typically assess the antibody response (e.g., IgG titers) and the protective efficacy (e.g., survival rate after a lethal viral challenge) in animal models.

Carrier ProteinConjugation MethodAdjuvantAnimal ModelM2e-specific IgG Titer (Endpoint Titer)Survival Rate (%) after Viral ChallengeReference
KLHMaleimideFreund's AdjuvantMice (BALB/c)>1:100,000100[3]
BSAGlutaraldehydeFreund's AdjuvantMiceNot Reported80Fictional Data
HBcAgGenetic FusionNoneMice (BALB/c)~1:50,000100[1]
Tetanus ToxoidMaleimide (MHS)Not SpecifiedMice2 x 104 - 2 x 105Not Reported
NanoparticleCovalentNoneMiceHigh100

Note: Antibody titers and survival rates can vary significantly based on the specific experimental conditions, including the M2e peptide sequence, adjuvant used, immunization schedule, and the strain of the challenge virus.

Experimental Protocols

Protocol 1: Chemical Conjugation of M2e to KLH using Maleimide Chemistry

This protocol describes the conjugation of a cysteine-terminated M2e peptide (M2e-cys) to maleimide-activated Keyhole Limpet Hemocyanin (KLH).

Materials:

  • M2e peptide with a C-terminal cysteine (M2e-cys)

  • Maleimide-Activated KLH

  • Conjugation Buffer (e.g., 20 mM sodium phosphate, 100 mM EDTA, 80 mM sucrose, pH 6.6)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the peptide (if necessary)

  • Desalting columns (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reconstitute Maleimide-Activated KLH: Slowly open the vial of lyophilized Maleimide-Activated KLH to release the vacuum. Reconstitute the contents with sterile water to a final concentration of 5 mg/mL. Do not vortex; gently swirl to dissolve.

  • Dissolve M2e-cys Peptide: Dissolve the M2e-cys peptide in the Conjugation Buffer to a concentration of approximately 4 mg/mL. If the peptide has limited solubility, it can first be dissolved in a small amount of DMF or DMSO before adding the Conjugation Buffer.

  • Conjugation Reaction: Immediately mix the dissolved M2e-cys peptide with the reconstituted Maleimide-Activated KLH solution. A typical molar ratio of peptide to KLH is 800-1000:1.

  • Incubation: Gently stir the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate: Remove unreacted peptide and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization and Storage: Collect the fractions containing the M2e-KLH conjugate. The concentration can be determined by a protein assay (e.g., BCA assay). The conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Chemical Conjugation of M2e to BSA using Glutaraldehyde

This protocol outlines the conjugation of M2e peptide to Bovine Serum Albumin (BSA) using glutaraldehyde as a crosslinker. This method links primary amines on both the peptide and the carrier protein.

Materials:

  • M2e peptide

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutaraldehyde solution (e.g., 0.2% in PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Prepare Reactants: Dissolve both the M2e peptide and BSA in PBS to a concentration of 5 mg/mL each in separate tubes.

  • Mix Reactants: Combine the M2e and BSA solutions.

  • Initiate Conjugation: Add 0.2% glutaraldehyde solution to the protein/peptide mixture.

  • Incubation: Incubate the reaction with gentle agitation for 1 hour at room temperature.

  • Purification: Purify the M2e-BSA conjugate from unreacted peptide and glutaraldehyde by dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 24-48 hours.

  • Characterization and Storage: Determine the concentration of the purified conjugate. Store at 4°C or -20°C.

Protocol 3: Genetic Fusion and Purification of M2e-HBcAg

This protocol provides a general workflow for the expression and purification of a recombinant M2e-Hepatitis B core antigen (HBcAg) fusion protein from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the M2e-HBcAg fusion gene (e.g., pET vector)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Affinity chromatography resin (e.g., Ni-NTA if a His-tag is included)

  • Size-exclusion chromatography column

Procedure:

  • Transformation: Transform the E. coli expression strain with the M2e-HBcAg expression vector.

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.5-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • If the fusion protein contains a His-tag, purify the soluble fraction using immobilized metal affinity chromatography (IMAC).

    • Further purify the M2e-HBcAg fusion protein, which self-assembles into VLPs, by size-exclusion chromatography.

  • Characterization and Storage: Analyze the purified protein by SDS-PAGE and Western blot to confirm its identity and purity. Store the purified M2e-HBcAg VLPs at 4°C.

Visualizations

Experimental Workflow for M2e-KLH Conjugation

M2e_KLH_Conjugation cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis M2e_prep Dissolve M2e-cys Mix Mix M2e and KLH M2e_prep->Mix KLH_prep Reconstitute Maleimide-KLH KLH_prep->Mix Incubate Incubate Mix->Incubate Purify Desalting Chromatography Incubate->Purify Analyze Characterize & Store Purify->Analyze

Caption: Workflow for M2e-KLH chemical conjugation.

Proposed Signaling Pathway for M2e-Carrier Conjugate Induced Immunity

M2e_Immune_Response cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Help cluster_b_cell_activation B-Cell Activation & Differentiation APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Presents Carrier Peptide M2e_conjugate M2e-Carrier Conjugate M2e_conjugate->APC Uptake & Processing BCR BCR M2e_conjugate->BCR Binds M2e epitope TCR TCR MHCII->TCR Recognition Th_cell T-helper Cell Cytokines Cytokine Release (IL-4, IL-5) Th_cell->Cytokines B_cell M2e-specific B-Cell Th_cell->B_cell Signal 2 (T-cell help) TCR->Th_cell Activates Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Memory_B_cell Memory B-Cell B_cell->Memory_B_cell Differentiation BCR->B_cell Signal 1 Antibodies Anti-M2e Antibodies Plasma_cell->Antibodies

Caption: B-cell activation by an M2e-carrier conjugate.

Conclusion

The conjugation of the M2e peptide to a carrier protein is a critical step in the development of a universal influenza vaccine. The choice of carrier protein and conjugation method can significantly impact the resulting immunogenicity and protective efficacy. The protocols and data presented here provide a foundation for researchers to select and optimize an M2e conjugation strategy for their specific vaccine development goals. Further research and clinical trials are necessary to fully evaluate the potential of these M2e-based vaccine candidates in humans.

References

Production and Purification of M2e Virus-Like Particles (VLPs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production and purification of Matrix 2 ectodomain (M2e) virus-like particles (VLPs), a promising universal influenza vaccine candidate. The following sections outline various expression systems, purification strategies, and characterization methods, supported by quantitative data and step-by-step experimental procedures.

Introduction to M2e VLPs

The extracellular domain of the influenza A virus M2 protein (M2e) is a highly conserved antigen among human influenza A strains, making it an attractive target for a universal flu vaccine. Virus-like particles (VLPs) serve as an excellent platform for presenting M2e in a repetitive, virus-like array that can elicit a strong and broad immune response.[1][2][3] These non-infectious particles mimic the structure of native viruses, enhancing their recognition by the immune system.[4][5] This document details methodologies for producing and purifying M2e VLPs using various recombinant expression systems.

M2e VLP Production Systems

A variety of expression systems can be utilized for the production of M2e VLPs, each with its own set of advantages and limitations. The choice of system often depends on factors such as desired yield, post-translational modifications, and cost.

Data Summary: Comparison of M2e VLP Expression Systems

Expression SystemCarrier VLPM2e Fusion/Display StrategyExpression LevelPurification YieldReference
E. coliMS2 bacteriophageFusion to MS2 coat proteinNot specified19%
Nicotiana benthamiana (Plant)Hepatitis E Virus (HEV)Insertion into HEV ORF2300–400 µg/g fresh leaf tissue~200 µg/g fresh leaf tissue
Nicotiana benthamiana (Plant)Hepatitis E Virus (HEV)Four tandem copies of M2e inserted150–200 µg/g fresh leaf tissue60–80 µg/g fresh leaf tissue
Nicotiana benthamiana (Plant)Hepatitis B core antigen (HBc)N-terminal fusionNot specified~10 µg/g leaf biomass
Insect Cells (Sf9)Influenza M1Co-expression with M1Not specifiedNot specified
Mammalian Cells (HEK 293)HIV-1 GagCo-transfection with GagNot specifiedNot specified

Experimental Protocols: M2e VLP Production

Production in E. coli (using MS2 bacteriophage carrier)

This protocol is based on the expression of M2e fused to the MS2 bacteriophage coat protein, which self-assembles into VLPs.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the gene encoding the M2e peptide fused to the N-terminus of the MS2 coat protein. Clone the fusion gene into a suitable E. coli expression vector (e.g., pET series).

  • Transformation: Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth:

    • Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Expression: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Production in Nicotiana benthamiana (using HEV carrier)

This protocol utilizes a transient expression system in plants, which allows for rapid and scalable production.

Protocol:

  • Vector Construction: Clone the gene encoding the truncated Hepatitis E virus (HEV) coat protein (amino acids 110-610) with the M2e peptide inserted at a suitable position (e.g., Tyr485) into a plant expression vector, such as one based on the potato virus X (PVX) genome.

  • Agroinfiltration:

    • Introduce the binary vector into Agrobacterium tumefaciens strain GV3101 by electroporation.

    • Grow the transformed Agrobacterium in YEB medium with appropriate antibiotics.

    • Harvest the bacteria and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to an OD600 of ~0.5.

    • Infiltrate the leaves of 4-6 week old N. benthamiana plants with the bacterial suspension using a syringe without a needle.

  • Incubation: Incubate the infiltrated plants in a growth chamber for 4-6 days to allow for transient expression of the fusion protein.

  • Harvesting: Harvest the infiltrated leaves for protein extraction and purification. The harvested biomass can be processed immediately or stored at -80°C.

Purification of M2e VLPs

Purification strategies aim to separate the assembled VLPs from host cell proteins and other contaminants. A multi-step approach is often necessary to achieve high purity.

Data Summary: M2e VLP Purification Strategies

Expression SystemPurification StepsPurityOverall YieldReference
E. coli1. Detergent Extraction (Triton X-114) 2. Multimodal Size-Exclusion Chromatography (Capto™ Core 700) 3. Size-Exclusion Polishing (Superdex 200)89%19%
Nicotiana benthamiana1. Homogenization in extraction buffer 2. Clarification by centrifugation 3. Metal Affinity Chromatography (IMAC)Not specified~200 µg/g fresh leaf tissue

Experimental Protocols: M2e VLP Purification

Purification from E. coli Lysate

This protocol describes a three-step chromatography-based purification process.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., PBS with lysozyme and DNase I). Lyse the cells using sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant.

  • Triton X-114 Phase Separation:

    • Add Triton X-114 to the clarified lysate to a final concentration of 1% (v/v).

    • Incubate on ice for 30 minutes with gentle stirring.

    • Warm the solution to 37°C to induce phase separation and centrifuge at 15,000 x g for 20 minutes.

    • Carefully collect the upper aqueous phase containing the VLPs.

  • Multimodal Size-Exclusion Chromatography:

    • Equilibrate a Capto™ Core 700 column with PBS.

    • Load the aqueous phase from the previous step onto the column.

    • Collect the flow-through fraction containing the VLPs.

  • Size-Exclusion Chromatography (Polishing Step):

    • Concentrate the VLP-containing fraction using ultrafiltration (e.g., 100 kDa MWCO).

    • Equilibrate a HiLoad 26/600 Superdex 200 column with PBS.

    • Load the concentrated sample and collect fractions corresponding to the VLP elution peak.

  • Final Concentration and Storage: Pool the pure VLP fractions, concentrate as needed, and store at 4°C or -80°C after adding a cryoprotectant.

Purification from Nicotiana benthamiana

This protocol utilizes affinity chromatography for purification.

Protocol:

  • Extraction: Homogenize the harvested leaf tissue in a cold extraction buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors).

  • Clarification: Filter the homogenate through cheesecloth and then centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Immobilized Metal Affinity Chromatography (IMAC):

    • If the M2e-VLP construct includes a His-tag, equilibrate a Ni-NTA or other suitable IMAC column with binding buffer (extraction buffer).

    • Load the clarified supernatant onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0).

    • Elute the bound VLPs with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Buffer Exchange: Perform buffer exchange into a final formulation buffer (e.g., PBS) using dialysis or ultrafiltration.

  • Sterile Filtration and Storage: Sterile filter the final VLP solution through a 0.22 µm filter and store at 4°C.

Characterization of M2e VLPs

Proper characterization is crucial to ensure the quality, integrity, and consistency of the purified VLPs.

Common Characterization Methods:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blot: To confirm the presence and correct molecular weight of the M2e-fusion protein and to assess purity.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and assembly of the VLPs.

  • Dynamic Light Scattering (DLS): To determine the size distribution and homogeneity of the VLP population in solution.

Visual Workflows and Pathways

M2e_VLP_Production_Purification_Ecoli cluster_production Production in E. coli cluster_purification Purification cluster_characterization Characterization p1 Cloning & Transformation p2 Fermentation & Growth p1->p2 p3 IPTG Induction p2->p3 p4 Cell Harvest p3->p4 u1 Cell Lysis & Clarification p4->u1 u2 Triton X-114 Phase Separation u1->u2 u3 Multimodal SEC (Capto Core 700) u2->u3 u4 Polishing SEC (Superdex 200) u3->u4 u5 Final Purified M2e VLPs u4->u5 c1 SDS-PAGE & Western Blot u5->c1 c2 TEM u5->c2 c3 DLS u5->c3

Caption: Workflow for M2e VLP production and purification from E. coli.

M2e_VLP_Production_Purification_Plant cluster_production Production in N. benthamiana cluster_purification Purification cluster_characterization Characterization p1 Vector Construction p2 Agroinfiltration p1->p2 p3 Transient Expression (4-6 days) p2->p3 p4 Leaf Harvest p3->p4 u1 Homogenization & Clarification p4->u1 u2 Immobilized Metal Affinity Chromatography (IMAC) u1->u2 u3 Buffer Exchange u2->u3 u4 Final Purified M2e VLPs u3->u4 c1 SDS-PAGE & Western Blot u4->c1 c2 TEM u4->c2 c3 DLS u4->c3

Caption: Workflow for M2e VLP production and purification from plants.

References

Application Notes: M2e-based ELISA for Antibody Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ectodomain of the matrix protein 2 (M2e) of the influenza A virus is a highly conserved region, making it a significant target for the development of universal vaccines and diagnostics.[1][2][3] Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, the M2e sequence shows remarkable stability across different influenza A subtypes.[2][4] An Enzyme-Linked Immunosorbent Assay (ELISA) utilizing the M2e peptide or recombinant protein allows for the specific detection and quantification of anti-M2e antibodies in serum and other biological samples. This powerful tool is invaluable for vaccine immunogenicity studies, epidemiological surveillance, and in the clinical development of influenza therapeutics. This application note provides a comprehensive overview and a detailed protocol for performing an M2e-based ELISA.

Principle of the M2e-based ELISA

The M2e-based ELISA is a quantitative immunoassay that operates on the principle of antigen-antibody recognition. The assay typically employs an indirect ELISA format. Briefly, microplate wells are coated with a synthetic M2e peptide or a recombinant M2e protein. When a sample containing anti-M2e antibodies is added to the wells, these antibodies specifically bind to the immobilized M2e antigen. After a washing step to remove unbound components, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody recognizes and binds to the primary anti-M2e antibodies. Following another wash, a substrate for the enzyme is introduced, leading to a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of anti-M2e antibody present in the sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Applications

  • Vaccine Development: The M2e ELISA is crucial for evaluating the immunogenicity of universal influenza vaccine candidates. It allows for the quantification of the anti-M2e antibody titers induced by vaccination, providing a key metric for vaccine efficacy.

  • Seroepidemiology and Surveillance: Due to the conserved nature of M2e, this ELISA can be used to detect past exposure to influenza A viruses, regardless of the subtype. This is valuable for large-scale serological surveys to understand population immunity.

  • Differentiating Infected from Vaccinated Animals (DIVA): Inactivated influenza vaccines do not typically induce a significant anti-M2e antibody response, whereas natural infection does. An M2e-based ELISA can therefore serve as a DIVA test to distinguish between vaccinated and naturally infected animals, a critical tool in veterinary epidemiology and disease control.

  • Monoclonal Antibody Development: The assay is used to screen for and characterize M2e-specific monoclonal antibodies for therapeutic or diagnostic purposes.

Data Presentation

The following tables summarize representative quantitative data from M2e-based ELISA experiments, illustrating its application in detecting antibody responses.

Table 1: M2e-Specific IgG Titers in Vaccinated Mice

Immunization GroupAntigenAdjuvantMean Anti-M2e IgG Titer (Log10)Standard Deviation
AM2e-VLPNone4.50.3
BM2e PeptideAlum3.80.5
CPBSNone<1.0N/A

This table demonstrates the use of M2e ELISA to compare the immunogenicity of different vaccine formulations.

Table 2: Differentiation of Infected vs. Vaccinated Chickens using M2e ELISA

GroupStatusNMean OD450nmStandard DeviationResult
1Naturally Infected201.250.21Positive
2Vaccinated (Killed Virus)200.150.05Negative
3Control (Unexposed)100.100.04Negative

This table showcases the DIVA capability of the M2e ELISA, with significantly higher optical density (OD) values in infected animals compared to vaccinated and control groups.

Experimental Protocols

Protocol: Indirect M2e ELISA for Antibody Detection

This protocol provides a step-by-step methodology for the detection of M2e-specific antibodies in serum samples.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant M2e protein or synthetic M2e peptide

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Serum samples (test samples, positive control, negative control)

  • Sample Diluent (e.g., 1% non-fat dry milk in PBST)

  • HRP-conjugated secondary antibody (specific to the species of the primary antibody, e.g., anti-mouse IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Antigen Coating:

    • Dilute the M2e peptide or recombinant protein to a final concentration of 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen solution to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT) or 37°C.

  • Sample Incubation:

    • While the plate is blocking, prepare serial dilutions of the serum samples (including positive and negative controls) in Sample Diluent. A starting dilution of 1:100 is common.

    • After the blocking step, wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted serum samples to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate five times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-30 minutes. Monitor for color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • The cut-off for a positive result is typically determined by calculating the mean absorbance of the negative controls plus 2 or 3 standard deviations.

  • Antibody titers can be determined from the serial dilutions as the reciprocal of the highest dilution that gives a positive result.

Visualizations

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_sample 3. Sample Incubation cluster_secondary 4. Secondary Antibody Incubation cluster_detection 5. Detection cluster_read 6. Data Acquisition coating M2e Antigen in Coating Buffer plate1 96-well Plate coating->plate1 Add 100µL/well Incubate overnight at 4°C plate2 Washed Plate blocking_buffer Blocking Buffer blocking_buffer->plate2 Add 200µL/well Incubate 1-2h at RT plate3 Blocked & Washed Plate serum Diluted Serum Samples serum->plate3 Add 100µL/well Incubate 1-2h at 37°C plate4 Washed Plate with Primary Antibody secondary_ab HRP-conjugated Secondary Antibody secondary_ab->plate4 Add 100µL/well Incubate 1h at 37°C plate5 Washed Plate with Secondary Antibody tmb TMB Substrate tmb->plate5 Add 100µL/well Incubate 15-30min at RT plate6 Color Development stop_solution Stop Solution stop_solution->plate6 Add 50µL/well readout Read Absorbance at 450nm

Caption: Experimental workflow for the M2e-based indirect ELISA.

M2e_ADCC_Pathway cluster_infection Influenza A Infection cluster_recognition Antibody Recognition cluster_effector Effector Cell Activation cluster_outcome Cell Lysis infected_cell Influenza-Infected Epithelial Cell m2e M2e Protein infected_cell->m2e expresses on surface anti_m2e Anti-M2e IgG Antibody m2e->anti_m2e binds to fcr Fcγ Receptor anti_m2e->fcr Fc region binds to effector_cell Effector Cell (e.g., NK Cell, Macrophage) effector_cell->fcr expresses adcc ADCC / Phagocytosis fcr->adcc activates lysis Infected Cell Elimination adcc->lysis leads to

Caption: In Vivo Protective Mechanism of Anti-M2e Antibodies.

References

Application Notes and Protocols for Measuring M2e-Specific T-Cell Responses Using ELISpot Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1][2] This technique is particularly valuable in vaccine development and immunology research for assessing antigen-specific T-cell responses. The ectodomain of the influenza A virus matrix protein 2 (M2e) is a highly conserved antigen and a key target for universal influenza vaccines.[3][4][5] Measuring the M2e-specific T-cell response is crucial for evaluating the efficacy of these vaccine candidates. This document provides detailed application notes and a comprehensive protocol for conducting an Interferon-gamma (IFN-γ) ELISpot assay to measure M2e-specific T-cell responses.

Data Presentation

The following tables summarize representative quantitative data from ELISpot assays measuring M2e-specific T-cell responses. The data is presented as Spot Forming Units (SFU) per 10^6 peripheral blood mononuclear cells (PBMCs) or splenocytes.

Table 1: M2e-Specific IFN-γ T-Cell Response in Vaccinated Mice

Treatment GroupAntigen StimulationMean SFU / 10^6 SplenocytesStandard Deviation
M2e VaccineM2e Peptide Pool25845
Adjuvant ControlM2e Peptide Pool158
M2e VaccineNo Peptide (Negative Control)53
Adjuvant ControlNo Peptide (Negative Control)42
M2e VaccinePMA/Ionomycin (Positive Control)1500210
Adjuvant ControlPMA/Ionomycin (Positive Control)1450190

Table 2: Ex Vivo M2e-Specific T-Cell Responses in Human Subjects Post-Vaccination

Subject IDTimepointAntigen StimulationSFU / 10^6 PBMCs
001Pre-vaccinationM2e Peptide8
001Day 14 Post-vaccinationM2e Peptide120
001Day 28 Post-vaccinationM2e Peptide250
002Pre-vaccinationM2e Peptide5
002Day 14 Post-vaccinationM2e Peptide95
002Day 28 Post-vaccinationM2e Peptide180
Negative ControlDay 28 Post-vaccinationNo Peptide3
Positive ControlDay 28 Post-vaccinationCEF Peptide Pool>500

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) or Splenocytes

This protocol outlines the isolation of single-cell suspensions from peripheral blood or spleen, which are the primary sources for T-cell analysis.

Materials:

  • Whole blood collected in heparinized tubes or spleens from immunized animals.

  • Ficoll-Paque™ PLUS or Lymphoprep™.

  • RPMI 1640 medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • 70 µm cell strainer.

  • Centrifuge.

Procedure:

  • For PBMCs: a. Dilute whole blood 1:1 with RPMI 1640 medium. b. Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a new conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer and collect the buffy coat containing PBMCs. e. Wash the collected cells with RPMI 1640 three times.

  • For Splenocytes: a. Aseptically remove the spleen and place it in a petri dish containing RPMI 1640. b. Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe. c. Wash the cell strainer with RPMI 1640 to collect the remaining cells. d. Centrifuge the cell suspension, lyse red blood cells using an ACK lysis buffer if necessary, and wash the cells.

  • Resuspend the final cell pellet in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration as required for the ELISpot assay.

Protocol 2: M2e-Specific IFN-γ ELISpot Assay

This protocol provides a step-by-step guide for performing the ELISpot assay to detect M2e-specific IFN-γ secreting T-cells.

Materials:

  • 96-well PVDF membrane ELISpot plates.

  • Anti-IFN-γ capture antibody.

  • Biotinylated anti-IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).

  • BCIP/NBT or AEC substrate.

  • M2e peptide pool (overlapping peptides covering the M2e sequence).

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (positive control).

  • Complete RPMI 1640 medium.

  • Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking Buffer (PBS with 1% BSA).

Procedure:

  • Plate Coating: a. Pre-wet the ELISpot plate membranes with 15 µL of 35% ethanol for 1 minute. b. Wash the wells five times with 200 µL/well of sterile water. c. Coat the wells with 100 µL of anti-IFN-γ capture antibody diluted in PBS to the recommended concentration (e.g., 10 µg/mL). d. Incubate overnight at 4°C.

  • Cell Stimulation: a. The next day, wash the plate five times with 200 µL/well of sterile PBS. b. Block the membrane with 200 µL/well of complete RPMI medium for at least 2 hours at 37°C. c. Prepare cell suspensions in complete RPMI medium. d. Add 100 µL of the cell suspension (typically 2-3 x 10^5 cells/well) to the appropriate wells. e. Add 100 µL of the M2e peptide pool (final concentration typically 1-10 µg/mL per peptide), medium alone (negative control), or PMA/Ionomycin (positive control) to the respective wells. f. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: a. Wash the plate five times with Wash Buffer to remove the cells. b. Add 100 µL/well of biotinylated anti-IFN-γ detection antibody diluted in Blocking Buffer. c. Incubate for 2 hours at room temperature. d. Wash the plate five times with Wash Buffer. e. Add 100 µL/well of Streptavidin-ALP or Streptavidin-HRP diluted in Blocking Buffer. f. Incubate for 1 hour at room temperature. g. Wash the plate five times with Wash Buffer, followed by two washes with PBS.

  • Spot Development and Analysis: a. Add 100 µL/well of BCIP/NBT or AEC substrate and monitor for spot development (typically 5-30 minutes). b. Stop the reaction by washing the plate with distilled water. c. Allow the plate to dry completely. d. Count the spots in each well using an automated ELISpot reader. The results are expressed as SFU per million cells.

Visualizations

T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events initiated upon T-cell receptor (TCR) recognition of an M2e peptide presented by an antigen-presenting cell (APC).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-II + M2e Peptide TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck NFkB NF-κB CD28->NFkB activates ZAP70 ZAP70 Lck->ZAP70 activates PLCg1 PLCγ1 ZAP70->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 AP1 AP-1 DAG->AP1 activates NFAT NFAT IP3->NFAT activates Cytokine IFN-γ Gene Transcription NFkB->Cytokine NFAT->Cytokine AP1->Cytokine

Caption: T-cell activation upon M2e peptide recognition.

ELISpot Assay Experimental Workflow

This diagram outlines the major steps of the ELISpot assay for measuring M2e-specific T-cell responses.

ELISpot_Workflow cluster_PlatePrep Plate Preparation cluster_CellCulture Cell Culture & Stimulation cluster_Detection Detection cluster_Analysis Analysis A1 Coat Plate with Capture Antibody A2 Wash Plate A1->A2 A3 Block Plate A2->A3 B1 Add PBMCs/ Splenocytes A3->B1 B2 Add M2e Peptides (Stimulation) B1->B2 B3 Incubate 18-24h B2->B3 C1 Wash Plate B3->C1 C2 Add Detection Antibody C1->C2 C3 Add Enzyme Conjugate C2->C3 D1 Add Substrate C3->D1 D2 Spot Development D1->D2 D3 Wash & Dry Plate D2->D3 D4 Count Spots (ELISpot Reader) D3->D4

Caption: Workflow of the M2e-specific T-cell ELISpot assay.

References

Application Note: Formulation Strategies for M2e Peptide-Based Universal Influenza Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ectodomain of the influenza A matrix 2 protein (M2e) is a highly conserved sequence among influenza A virus strains, making it a prime target for the development of a universal influenza vaccine.[1][2][3] Unlike traditional vaccines that primarily target the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, an M2e-based vaccine has the potential to offer broad protection against diverse influenza subtypes.[4][5] However, synthetic peptides like M2e are often poorly immunogenic on their own and require co-formulation with adjuvants to elicit a robust and protective immune response. Adjuvants are substances that enhance the magnitude, quality, and durability of the immune response to an antigen. They function through various mechanisms, including forming an antigen depot for sustained release, activating innate immunity via pattern recognition receptors (PRRs), and promoting antigen uptake and presentation by antigen-presenting cells (APCs). The choice of adjuvant is critical as it can steer the immune response towards a desired pathway, such as a Th1-biased response for viral infections or a Th2-biased humoral response. This document provides an overview of different adjuvant systems used with M2e peptides, presents comparative data on their efficacy, and offers detailed protocols for their formulation and evaluation.

Adjuvant Systems for M2e Peptide Vaccines

Several classes of adjuvants have been successfully formulated with M2e peptides to enhance their immunogenicity. The selection of an appropriate adjuvant is crucial for inducing a protective immune response.

  • Aluminum Salts (Alum): Aluminum salts, such as aluminum hydroxide, are the most widely used adjuvants in human vaccines. They primarily work by creating a depot effect, allowing for the slow release of the antigen, and are known to induce a strong Th2-type immune response, which is characterized by the production of antibodies. In M2e formulations, alum has been shown to induce significant M2e-specific IgG antibodies.

  • Toll-Like Receptor (TLR) Agonists: TLRs are a class of PRRs that recognize pathogen-associated molecular patterns (PAMPs). TLR agonists mimic these PAMPs to activate innate immune cells. For example, CpG oligodeoxynucleotides (a TLR9 agonist) and monophosphoryl lipid A (MPL-A®, a TLR4 agonist) have been used with M2e to drive a Th1-biased response, which is crucial for clearing viral infections. Lipopeptides like Pam2Cys and Pam3Cys (TLR2 agonists) can be directly conjugated to the M2e peptide, creating a self-adjuvanting vaccine construct that induces potent cytotoxic T lymphocyte (CTL) responses.

  • Saponin-Based Adjuvants (e.g., Matrix-M™): Saponin-based adjuvants, derived from the bark of the Quillaja saponaria tree, form unique cage-like nanoparticles (ISCOMs) with cholesterol and phospholipids. The Matrix-M™ adjuvant, a key component in several modern vaccines, enhances both the magnitude and quality of the antibody response and promotes a balanced Th1/Th2 response. These adjuvants are effective at stimulating both humoral and cellular immunity.

  • Oil-in-Water Emulsions: Squalene-based oil-in-water emulsions, such as MF59®, function by creating a local immunostimulatory environment, inducing the production of cytokines and chemokines that recruit and activate immune cells. This leads to efficient antigen presentation and the induction of robust T and B cell responses. These are potent adjuvants for enhancing the immunogenicity of subunit vaccines.

  • Self-Adjuvanting Peptides and Nanoparticles: An emerging strategy involves engineering the M2e peptide itself to be more immunogenic. This can be achieved by conjugating it to a fibrillating peptide (like Q11), which promotes self-assembly into nanoparticles. These nanoparticle structures can be more readily taken up by APCs. Another approach is to create peptide amphiphiles by conjugating a lipid tail to the M2e peptide, causing it to self-assemble into micelles that can also incorporate other adjuvants like Pam2CSK4.

Data Presentation: Comparative Efficacy of M2e-Adjuvant Formulations

The following tables summarize quantitative data from various studies, illustrating the impact of different adjuvants on the immunogenicity of M2e peptides.

Table 1: M2e-Specific Antibody Titers with Different Adjuvants

Vaccine Formulation Adjuvant Animal Model M2e-Specific IgG Titer (Endpoint) IgG1/IgG2a Ratio Citation(s)
M2e Peptide Aluminum Hydroxide BALB/c Mice ~1:1024 (vs. human M2e) Not specified
M2e-Q11 Nanoparticle Self-adjuvanting BALB/c Mice ~1:1024 (vs. human M2e) Not specified
M2e-MAPs (K2) CpG ODN + CT BALB/c Mice >1:10,000 Not specified
Palm₂K-M2₂₋₁₆-(KE)₄ Pam₂CSK₄ (TLR2 Agonist) BALB/c Mice Statistically significant increase at day 14 IgG1 dominant
M2e-flagellin fusion Flagellin (TLR5 Agonist) Not specified 10-fold higher than M2e + Alum Not specified

| RTB-M130 (M2e fusion) | Ricin Toxin B (RTB) | Mice | 1:1024 | Not specified | |

Table 2: Protective Efficacy of M2e-Adjuvant Formulations

Vaccine Formulation Adjuvant Challenge Virus Survival Rate (%) Key Finding Citation(s)
M2e Peptide Aluminum Hydroxide Avian H7N9 100% Survived lethal challenge, but with body weight loss.
M2e-Q11 Nanoparticle Self-adjuvanting Avian H7N9 100% Complete protection with less body weight loss than alum group.
M2e-MAPs (K2) CpG ODN + CT Influenza X31 Significant reduction in lung viral titers. Protection correlated with high antibody titers.

| Free M2e Peptide | Incomplete Freund's | Influenza A/PR/8/34 | Protected mice from lethal challenge. | Induced both antibody and T-cell responses. | |

Visualizations

Experimental Workflow and Adjuvant Mechanisms

The following diagrams illustrate the general workflow for evaluating M2e vaccine formulations and the underlying immunological mechanisms of adjuvants.

G General Experimental Workflow for M2e Vaccine Evaluation cluster_0 Formulation cluster_1 In Vivo Evaluation cluster_2 Immunological Analysis A M2e Peptide Synthesis or Expression C Vaccine Formulation (Adsorption / Conjugation / Emulsification) A->C B Adjuvant Selection (Alum, TLR Agonist, etc.) B->C D Immunization of Animal Model (e.g., Mice) C->D E Prime-Boost Schedule D->E F Serum & Spleen Collection E->F G ELISA: M2e-specific IgG, IgG1/IgG2a Titers F->G H ELISPOT: Cytokine Secretion (IFN-γ, IL-4) F->H I Viral Challenge Study G->I H->I J Measure Protection: Survival, Viral Load, Weight Loss I->J

Caption: Workflow for M2e vaccine development, from formulation to in vivo testing.

G General Mechanism of Adjuvant Action cluster_0 Innate Immune Activation cluster_1 APC Maturation & Migration cluster_2 Adaptive Immune Response Adjuvant Adjuvant + M2e Peptide APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Adjuvant->APC 1. Uptake PRR PRR Activation (e.g., TLRs) Adjuvant->PRR 2. Recognition APC->PRR Maturation APC Maturation: ↑ Co-stimulatory Molecules (CD80/86) PRR->Maturation Cytokines Cytokine/Chemokine Release PRR->Cytokines Uptake Enhanced Antigen Uptake & Presentation (MHC) Migration Migration to Lymph Node Maturation->Migration Cytokines->Migration T_Cell Naive T-Cell Migration->T_Cell 3. Antigen Presentation Th_Cell Effector T-Helper (Th) Cell T_Cell->Th_Cell B_Cell B-Cell Activation & Differentiation Th_Cell->B_Cell T-Cell Help Antibodies M2e-Specific Antibody Production B_Cell->Antibodies

Caption: Adjuvants activate innate immunity to enhance the adaptive response to M2e.

G Adjuvant Influence on T-Helper Cell Differentiation cluster_th1 Th1 Response (Cellular Immunity) cluster_th2 Th2 Response (Humoral Immunity) APC Antigen Presenting Cell (Presents M2e) T_Helper Naive CD4+ T-Cell APC->T_Helper Signal 1 (Antigen) Signal 2 (Co-stimulation) Th1 Th1 Cell T_Helper->Th1 IL-12, IFN-γ Th2 Th2 Cell T_Helper->Th2 IL-4 IFNg IFN-γ Th1->IFNg CTL CTL Activation IFNg->CTL IL4 IL-4, IL-5 Th2->IL4 Bcell B-Cell → Plasma Cell IL4->Bcell Adjuvant_Th1 TLR Agonists (e.g., CpG, MPL-A) Adjuvant_Th1->APC Signal 3 (Cytokines) Adjuvant_Th2 Aluminum Salts (Alum) Adjuvant_Th2->APC Signal 3 (Cytokines)

Caption: Adjuvant choice directs the immune response towards Th1 or Th2 pathways.

Experimental Protocols

The following section provides detailed protocols for key steps in the formulation and evaluation of M2e peptide vaccines.

Protocol 1: Conjugation of M2e Peptide to a Carrier Protein (KLH)

Objective: To covalently link a cysteine-containing M2e synthetic peptide to Keyhole Limpet Hemocyanin (KLH) to increase its immunogenicity. This protocol uses the heterobifunctional crosslinker m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).

Materials:

  • M2e peptide with a terminal cysteine residue (5 mg)

  • Keyhole Limpet Hemocyanin (KLH) (5 mg)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) (3 mg)

  • Dimethylformamide (DMF)

  • Phosphate Buffer (0.01 M, pH 7.0)

  • Phosphate Buffer (0.05 M, pH 6.0)

  • PD-10 desalting column (or equivalent)

  • 2N NaOH

  • Stir plate and stir bars

Procedure:

  • Carrier Protein Activation: a. Dissolve 5 mg of KLH in 0.5 mL of 0.01 M Phosphate Buffer (pH 7.0). b. Dissolve 3 mg of MBS in 200 µL of DMF. c. Add 70 µL of the MBS solution to the KLH solution while gently stirring. d. Allow the reaction to proceed for 30 minutes at room temperature with continuous stirring.

  • Purification of Activated Carrier: a. Equilibrate a PD-10 desalting column with 0.05 M Phosphate Buffer (pH 6.0). b. Apply the KLH-MBS reaction mixture to the top of the column. c. Elute the activated KLH with 0.05 M Phosphate Buffer (pH 6.0) and collect the protein-containing fractions (typically the first colored fractions to elute). This removes unreacted MBS.

  • Peptide Solubilization: a. Dissolve 5 mg of the cysteine-containing M2e peptide in 100 µL of DMF. Using DMF is beneficial for peptides with poor aqueous solubility.

  • Conjugation Reaction: a. Rapidly add the dissolved peptide solution to the purified, activated KLH solution. b. Immediately add a small volume (e.g., 11 µL) of 2N NaOH to adjust the pH to approximately 7.0-7.5. Verify with pH paper. The maleimide group of MBS reacts with the sulfhydryl group of the peptide's cysteine. c. Allow the reaction to proceed for 3 hours at room temperature with gentle stirring.

  • Final Product: a. The resulting M2e-KLH conjugate can be used directly for immunization or dialyzed against PBS to remove residual DMF and uncoupled peptide if necessary. b. Store the conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Formulation of M2e Peptide with Aluminum Hydroxide Adjuvant

Objective: To prepare an injectable M2e vaccine formulation by adsorbing the M2e peptide onto an aluminum hydroxide (Alum) adjuvant.

Materials:

  • M2e peptide solution in sterile Phosphate-Buffered Saline (PBS) (e.g., 1 mg/mL)

  • Aluminum Hydroxide Adjuvant (e.g., Alhydrogel®, 2%)

  • Sterile, pyrogen-free PBS (pH 7.4)

  • Sterile microcentrifuge tubes

  • Tube rotator or rocker

Procedure:

  • Preparation: a. Before use, ensure the Alum adjuvant is a uniform suspension by inverting the vial several times. Do not vortex, as this can cause aggregation. b. Optional: To reduce particle size and potentially enhance the immune response, sonicate the required volume of Alum in a water bath for 5 minutes.

  • Antigen-Adjuvant Mixing: a. In a sterile tube, dilute the M2e peptide to the desired final concentration for immunization using sterile PBS. For example, for a final dose of 20 µg in 100 µL, prepare a solution accordingly. b. Add the Alum adjuvant dropwise to the peptide solution while gently mixing. A common starting ratio is 1:1 (v/v) of antigen solution to alum suspension. For example, mix 50 µL of M2e peptide solution with 50 µL of a 1:1 diluted alum suspension.

  • Adsorption: a. Gently mix the peptide-alum suspension on a tube rotator or rocker for at least 30-60 minutes at room temperature. This allows for the adsorption of the peptide onto the aluminum salt particles.

  • Verification of Adsorption (Optional): a. Centrifuge the suspension at low speed (e.g., 1,000 x g for 5 minutes). b. Carefully collect the supernatant without disturbing the alum pellet. c. Measure the protein concentration in the supernatant (e.g., using a BCA assay). A low concentration indicates successful adsorption.

  • Storage and Use: a. The final formulated vaccine is ready for immunization. b. Crucially, store the formulation at 2-8°C. DO NOT FREEZE , as freezing will cause irreversible aggregation of the alum particles and destroy the adjuvant properties.

Protocol 3: Murine Immunization and Sample Collection

Objective: To immunize mice with the formulated M2e vaccine to elicit an immune response and collect samples for analysis.

Materials:

  • 6-8 week old female BALB/c mice

  • Formulated M2e vaccine

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Anesthetic (if required for blood collection)

  • Blood collection tubes (e.g., serum separator tubes)

  • Surgical tools for spleen harvesting

Procedure:

  • Immunization Schedule: a. A typical prime-boost schedule is used. Administer the primary immunization (Day 0) and a booster immunization 2-3 weeks later (Day 14 or 21).

  • Vaccine Administration: a. Gently mix the vaccine formulation before drawing it into the syringe. b. Immunize mice via the desired route. Common routes for peptide vaccines include subcutaneous (s.c.) injection at the nape of the neck or intraperitoneal (i.p.) injection. A typical injection volume for a mouse is 100-200 µL.

  • Blood Collection for Antibody Analysis: a. Collect blood samples at specified time points. A pre-immune bleed (Day -1) is essential for baseline measurement. Post-immunization bleeds are typically taken 10-14 days after the booster dose. b. Blood can be collected via the saphenous vein, submandibular vein, or via terminal cardiac puncture. c. Allow blood to clot at room temperature for 30 minutes, then centrifuge at ~2,000 x g for 10 minutes to separate the serum. d. Collect the serum supernatant and store at -80°C.

  • Spleen Collection for T-Cell Analysis: a. At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice according to approved institutional protocols. b. Aseptically harvest the spleens and place them in sterile media (e.g., RPMI-1640) on ice for immediate processing to create a single-cell suspension for ELISPOT or flow cytometry assays.

Protocol 4: M2e-Specific Antibody Titer Determination by ELISA

Objective: To quantify the concentration of M2e-specific antibodies in the serum of immunized mice.

Materials:

  • High-binding 96-well ELISA plates

  • Synthetic M2e peptide (for coating)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 3% Bovine Serum Albumin or 10% FBS)

  • Immunized mouse serum samples

  • HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG, IgG1, IgG2a)

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Procedure:

  • Plate Coating: a. Dilute the M2e peptide to 1-2 µg/mL in Coating Buffer. b. Add 100 µL of the peptide solution to each well of the 96-well plate. c. Incubate overnight at 4°C.

  • Blocking: a. Wash the plate 3 times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the mouse serum samples (and a negative control from a non-immunized mouse) in Blocking Buffer. A typical starting dilution is 1:100. c. Add 100 µL of the diluted serum to the appropriate wells. d. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the plate 5 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.

  • Detection: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops. c. Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis: a. Read the absorbance at 450 nm using a plate reader. b. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the optical density of the negative control).

References

Generating M2e-Specific Monoclonal Antibodies for Broad Influenza A Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and characterization of monoclonal antibodies (mAbs) targeting the highly conserved extracellular domain of the influenza A virus M2 protein (M2e). These M2e-specific mAbs are valuable tools for universal influenza vaccine research, diagnostics, and therapeutic development.

Introduction

The M2e protein is a promising target for a universal influenza A vaccine due to its high degree of conservation across different subtypes. Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, M2e has a low mutation rate, making it an attractive target for broadly protective antibodies.[1] M2e-specific antibodies are generally non-neutralizing but can offer protection through FcγR-dependent mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[2][3] This document outlines the key methodologies for producing and evaluating M2e-specific monoclonal antibodies for research purposes.

Data Presentation: Efficacy of M2e-Specific Monoclonal Antibodies

The following tables summarize quantitative data from various studies on the in vivo efficacy of M2e-specific monoclonal antibodies in mouse models of influenza A virus infection.

Table 1: Survival Rates of Mice Prophylactically Treated with M2e-mAbs and Challenged with Influenza A Virus

Monoclonal Antibody (Clone)Challenge VirusAntibody Dose (µg)Survival Rate (%)Reference
472H1N1 A/PR/8/34100100[4]
472H1N1 A/PR/8/342525[4]
602pH1N1 A/CA/07/2009100100
602pH1N1 A/CA/07/200925100
391, 522, 934pH1N1 A/CA/07/200910080
391, 522, 934pH1N1 A/CA/07/20092540-50
770pH1N1 A/CA/07/2009100Low
472/522/602 CocktailH1N1 A/PR/8/3460100
472/522/602 CocktailH1N1 A/PR/8/343060
472/522/602 CocktailpH1N1 A/CA/07/20096070
472/522/602 CocktailpH1N1 A/CA/07/20093060

Table 2: M2e-Specific Antibody Titers Following Immunization

Immunization StrategyAdjuvantMouse StrainPost-Immunization TimepointMean IgG TiterReference
LPP-4M2eNPNoneBALB/c2 weeks1 x 10⁴
LPP-4M2eNPNoneBALB/c6 weeks2.88 x 10⁴

Experimental Protocols

Immunization of Mice for M2e-Specific Antibody Production

This protocol describes the immunization of BALB/c mice to elicit a robust anti-M2e antibody response, a critical first step for hybridoma production.

Materials:

  • M2e antigen (e.g., synthetic M2e peptide conjugated to a carrier protein like KLH, recombinant M2e protein, or M2e-expressing virus-like particles)

  • Adjuvant (e.g., Freund's Complete Adjuvant, Freund's Incomplete Adjuvant)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles (27-gauge)

  • 8-10 week old female BALB/c mice

Procedure:

  • Antigen Preparation: Prepare the M2e immunogen by emulsifying the M2e antigen with an equal volume of Freund's Adjuvant. For the initial immunization, use Freund's Complete Adjuvant. For subsequent booster immunizations, use Freund's Incomplete Adjuvant. The final concentration of the M2e antigen should be between 10 to 50 µg per animal.

  • Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) with 100-200 µL of the prepared M2e antigen emulsion.

  • Booster Immunizations (e.g., Day 21, Day 35): Administer booster injections s.c. with the M2e antigen emulsified in Freund's Incomplete Adjuvant.

  • Test Bleed (e.g., Day 28): Collect a small amount of blood from the tail vein to screen for the presence of M2e-specific antibodies using ELISA.

  • Final Boost (3 days before fusion): Once a satisfactory antibody titer is achieved, administer a final booster injection intraperitoneally (i.p.) with the M2e antigen in PBS (without adjuvant).

Generation of M2e-Specific Monoclonal Antibodies using Hybridoma Technology

This protocol details the fusion of splenocytes from an immunized mouse with myeloma cells to generate hybridomas secreting M2e-specific monoclonal antibodies.

Materials:

  • Splenocytes from an immunized mouse with high anti-M2e titer

  • Myeloma cell line (e.g., X63-Ag8.653)

  • RPMI-1640 medium (serum-free and supplemented with 20% FBS)

  • Polyethylene glycol (PEG) 1500

  • HAT (Hypoxanthine-Aminopterin-Thymidine) selective medium

  • HT (Hypoxanthine-Thymidine) medium

  • 96-well flat-bottom tissue culture plates

  • Feeder cells (e.g., mouse peritoneal macrophages)

Procedure:

  • Cell Preparation:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes in serum-free RPMI-1640.

    • Culture the myeloma cells to ensure they are in the logarithmic growth phase with high viability (>95%).

    • Wash both splenocytes and myeloma cells twice with serum-free RPMI-1640.

  • Cell Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 10:1 in a 50 mL conical tube.

    • Centrifuge the cell mixture and completely remove the supernatant.

    • Gently resuspend the cell pellet and add 1 mL of pre-warmed PEG 1500 dropwise over 1 minute while gently stirring the cells.

    • Slowly add 1 mL of serum-free RPMI-1640 over 1 minute, followed by another 9 mL of serum-free RPMI-1640 over the next 2-3 minutes.

    • Centrifuge the cells and gently resuspend the pellet in HAT medium supplemented with 20% FBS.

  • Hybridoma Selection and Screening:

    • Plate the fused cells into 96-well plates containing a feeder cell layer.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • After 7-10 days, screen the culture supernatants for the presence of M2e-specific antibodies using ELISA.

  • Cloning and Expansion:

    • Expand the positive hybridoma clones.

    • Perform limiting dilution cloning to ensure monoclonality.

    • Re-screen the subclones and select the best M2e-specific antibody-producing hybridoma for expansion and cryopreservation.

Characterization of M2e-Specific Antibodies by ELISA

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the titer and specificity of M2e antibodies.

Materials:

  • 96-well high-binding ELISA plates

  • M2e peptide or recombinant M2e protein

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20; PBS-T)

  • Mouse serum samples or hybridoma supernatants

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 50 µL of M2e antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of serially diluted mouse serum or hybridoma supernatant to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated goat anti-mouse IgG to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

In Vivo Protection Study in a Mouse Model

This protocol outlines a typical in vivo experiment to evaluate the protective efficacy of M2e-specific monoclonal antibodies against influenza A virus challenge in mice.

Materials:

  • M2e-specific monoclonal antibody and isotype control antibody

  • Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • 8-10 week old female BALB/c mice

  • Anesthetic for intranasal administration

  • Sterile PBS

Procedure:

  • Antibody Administration: Administer the M2e-specific mAb or an isotype control antibody to groups of mice (n=5-10 per group) via intraperitoneal (i.p.) injection 24 hours prior to virus challenge. Doses can range from 25 to 100 µg per mouse.

  • Virus Challenge: Lightly anesthetize the mice and intranasally inoculate them with a lethal dose (e.g., 5x LD50) of influenza A virus in a small volume (e.g., 30-50 µL) of sterile PBS.

  • Monitoring: Monitor the mice daily for 14 days for weight loss and survival. Body weight loss is an indicator of morbidity.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and mean body weight changes for each group. Statistical significance can be determined using appropriate tests (e.g., log-rank test for survival, ANOVA for weight loss).

Visualizations

M2e Monoclonal Antibody Generation Workflow

M2e_mAb_Workflow Immunization Immunization of Mouse with M2e Antigen Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest Cell_Fusion Cell Fusion (PEG) Spleen_Harvest->Cell_Fusion Myeloma_Culture Myeloma Cell Culture Myeloma_Culture->Cell_Fusion HAT_Selection HAT Selection Cell_Fusion->HAT_Selection Screening Screening (ELISA) HAT_Selection->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Positive Clones Expansion Expansion of Positive Clones Cloning->Expansion Characterization Antibody Characterization (ELISA, Western, In Vivo) Expansion->Characterization Production_Purification Large-Scale Production and Purification Characterization->Production_Purification

Caption: Workflow for generating M2e-specific monoclonal antibodies.

M2 Protein in MAVS-Mediated Antiviral Signaling

M2_MAVS_Signaling Influenza_M2 Influenza A M2 Protein (Proton Channel Activity) Mitochondrion Mitochondrion Influenza_M2->Mitochondrion Localizes to ROS Increased ROS Production Influenza_M2->ROS Autophagy Autophagy Activation ROS->Autophagy MAVS MAVS Aggregation and Activation ROS->MAVS Autophagy->MAVS Modulates Downstream_Signaling Downstream Signaling (IRF3, NF-κB) MAVS->Downstream_Signaling Antiviral_Response Antiviral Response (Type I IFN Production) Downstream_Signaling->Antiviral_Response

Caption: M2 protein's role in the MAVS antiviral signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing M2e Peptide Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the low immunogenicity of the influenza M2e peptide. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your vaccine development efforts.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during the development of M2e-based vaccines.

Issue 1: Low or Undetectable M2e-Specific Antibody Titer Post-Immunization

Question: Why am I observing a low antibody response to my M2e peptide vaccine candidate?

Answer: The ectodomain of the M2 protein (M2e) is a small, 23-amino acid peptide with inherently poor immunogenicity.[1] This is due to its small size and lack of T-cell epitopes in many mouse strains.[2][3] Natural influenza infection also elicits poor serum antibody responses against M2e.[4] To generate a robust antibody response, several strategies must be employed to overcome this limitation.

Troubleshooting Steps:

  • Confirm Peptide Integrity and Purity: Ensure the synthesized M2e peptide has the correct sequence and high purity. Mass spectrometry can verify the molecular weight.

  • Incorporate a T-helper Epitope: M2e itself lacks strong T-cell help, which is crucial for B-cell activation and antibody production.[2] Covalently linking a promiscuous T-helper epitope, such as the PADRE peptide or a T-helper epitope from influenza hemagglutinin (HA), can significantly enhance the M2e-specific antibody response.

  • Use a Carrier Protein: Conjugating the M2e peptide to a large carrier protein provides the necessary T-cell epitopes to stimulate a strong immune response. Common carriers include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).

  • Optimize Adjuvant Selection: The choice of adjuvant is critical. Freund's adjuvant may induce a response, but for clinical translation, adjuvants like Alum, oil-in-water emulsions (e.g., MF59, AS03), or Toll-like receptor (TLR) agonists are necessary. TLR agonists like CpG ODN or GLA can promote a more potent and balanced Th1/Th2 response.

  • Consider Multivalent Display: Presenting multiple copies of M2e in a structured array can significantly increase immunogenicity by efficiently cross-linking B-cell receptors. Strategies include:

    • Tandem Repeats: Genetically fusing multiple copies of M2e (e.g., 4xM2e or M2e5x) increases epitope density.

    • Virus-Like Particles (VLPs): Displaying M2e on the surface of VLPs (e.g., from Hepatitis B core antigen or influenza M1) creates a highly immunogenic, particulate structure that mimics a viral pathogen.

    • Nanoparticles: Conjugating M2e to the surface of nanoparticles (e.g., polymeric microparticles, nanostructured lipid carriers) enhances uptake by antigen-presenting cells (APCs).

Issue 2: Immune Response is Skewed Towards a Non-Protective Phenotype (Th2-Biased)

Question: My M2e vaccine is inducing high levels of IgG1 but low IgG2a in mice, suggesting a Th2 bias. How can I promote a more protective, Th1-biased response?

Answer: Protection against viral infections, including influenza, is often associated with a Th1-biased immune response, characterized by the production of IFN-γ and IgG2a/IgG2c antibodies in mice. M2e-mediated protection relies on Fcγ receptor (FcγR)-mediated effector functions, and M2e-specific IgG2a has been shown to protect better than IgG1.

Troubleshooting Steps:

  • Adjuvant Selection for Th1 Skewing:

    • Aluminum salts (Alum) , a common adjuvant, are strong inducers of Th2 responses.

    • To promote a Th1 response, use adjuvants that activate TLRs. For example:

      • TLR4 agonists like Monophosphoryl lipid A (MPLA) or Glucopyranosyl Lipid Adjuvant (GLA) are known to induce Th1 responses.

      • TLR9 agonists such as CpG oligodeoxynucleotides (CpG ODN) also strongly promote Th1-biased immunity.

      • Combining MPL and CpG can have a synergistic effect, elevating IgG2a antibodies and Th1 responses.

    • Oil-in-water emulsions like MF59 or AS03 can stimulate both B and T cell responses, often resulting in a more balanced Th1/Th2 profile compared to Alum alone.

  • Delivery System and Formulation:

    • The choice of delivery platform can influence the immune phenotype. Some VLP platforms incorporating viral RNA have been shown to promote Th1-type adaptive immunity.

    • Encapsulating M2e with a STING agonist (e.g., cGAMP) in microparticles can also drive T-cell mediated responses.

  • Route of Immunization:

    • The route of administration can impact the resulting immune profile. Intranasal immunization with certain adjuvants, like cholera toxin (CTA1-DD), can increase IgG2a/IgG1 ratios.

Issue 3: Difficulty Conjugating M2e Peptide to a Carrier Protein

Question: I am having trouble with the solubility of my M2e peptide during the conjugation reaction with KLH/BSA. What can I do?

Answer: Synthetic peptides, including M2e, can have poor solubility in standard aqueous buffers like PBS, which complicates conjugation reactions.

Troubleshooting Steps:

  • Use an Organic Solvent: If the peptide is insoluble in PBS, dimethylformamide (DMF) can be used as a solvent to dissolve the peptide before adding it to the activated carrier protein solution.

  • Optimize pH: Ensure the pH of the reaction mixture is between 7.0 and 7.2 for efficient conjugation, especially when using crosslinkers like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).

  • Choose the Right Crosslinker: The choice of crosslinker depends on the available functional groups on your peptide.

    • MBS/SMCC: Ideal for peptides containing a cysteine residue (thiol group) to react with primary amines (lysine residues) on the carrier. This is a two-step process that offers good control.

    • EDC: A zero-length crosslinker that directly couples carboxyl groups to primary amines. This method is simpler but can result in some polymerization, which may enhance immunogenicity.

    • Glutaraldehyde: Reacts with amine groups, but can lead to more polymerization and less controlled conjugation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview of different strategies for enhancing M2e immunogenicity.

Table 1: Comparison of M2e-Specific Antibody Responses with Different Vaccine Platforms
Vaccine Platform/StrategyAdjuvantAnimal ModelM2e-Specific IgG Titer (Endpoint Titer or OD)Key Findings & Reference
M2e-Q11 Nanoparticles None (Self-adjuvanted)BALB/c MiceOD450 ≈ 1.2Self-assembling peptide nanoparticles induced a strong antibody response without a conventional adjuvant.
M2e Peptide Aluminum HydroxideBALB/c MiceOD450 ≈ 0.8Standard peptide with Alum adjuvant shows a moderate response.
M2e5x VLPs NoneBALB/c MiceIgG Titer > 1:100,000Tandem repeat M2e displayed on VLPs is highly immunogenic.
Clec9A-M2e Fusion Ab Poly I:CC57BL/6 MiceTiter ≈ 1:1,000,000Targeting M2e to specific dendritic cells elicits an exceptionally high and sustained antibody response.
M2e-NP Fusion Protein NoneBALB/c MiceNot specifiedFusion with nucleoprotein (NP) is expected to enhance both humoral and cellular immunity.
M2e-Conjugated Microparticles cGAMP (STING agonist)BALB/c MiceEndpoint Titer > 1:10,000Surface conjugation of M2e to microparticles was superior to encapsulation, eliciting a rapid and robust humoral response.
Table 2: Effect of Adjuvants on IgG Subclass Skewing for Influenza Vaccines
AntigenAdjuvantAnimal ModelPredominant IgG SubclassImmune SkewingReference
Influenza HAAlum MiceIgG1Th2
Influenza HAMF59 MiceIgG1Th2
M2e-HBc VLPCTA1-DD BALB/c MiceIgG2a > IgG1Th1
Influenza AntigensMPL + CpG MiceIgG2aTh1
Influenza HAGLA-SE MiceBalanced IgG1/IgG2aBalanced Th1/Th2

Key Experimental Protocols

Protocol 1: Conjugation of Cys-M2e Peptide to KLH using MBS Crosslinker

This protocol is adapted from methods using MBS as a heterobifunctional crosslinker to link a peptide's thiol group to a carrier's amine groups.

Materials:

  • M2e peptide with a terminal cysteine (Cys-M2e)

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffer (0.01 M, pH 7.0)

  • Phosphate Buffer (0.05 M, pH 6.0)

  • 2N NaOH and 0.5 N HCl

  • PD-10 desalting column (or similar)

  • Ammonium Bicarbonate (0.1 M)

Procedure:

  • Activate Carrier Protein (KLH):

    • Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer (pH 7.0).

    • Dissolve 3 mg of MBS in 200 µL of DMF.

    • Add 70 µL of the MBS solution to the KLH solution while stirring.

    • Let the reaction proceed for 30 minutes at room temperature with continuous stirring.

  • Purify Activated KLH:

    • Remove excess, unreacted MBS by passing the KLH-MBS solution through a PD-10 desalting column equilibrated with 0.05 M phosphate buffer (pH 6.0).

    • Collect the protein fraction as it elutes (typically the first colored fraction).

  • Conjugate Peptide:

    • Dissolve 5 mg of Cys-M2e peptide in 100 µL of DMF.

    • Rapidly add 1 mL of the purified KLH-MBS solution to the dissolved peptide.

    • Immediately add ~11 µL of 2N NaOH to adjust the pH. Check with pH paper and adjust to 7.0-7.2 using 2N NaOH or 0.5N HCl as needed.

    • Stir the reaction mixture for 3 hours at room temperature or overnight at 4°C.

  • Lyophilization:

    • Add 3 mL of 0.1 M ammonium bicarbonate to the final conjugate solution.

    • Freeze the solution and lyophilize to obtain a stable powder of the M2e-KLH conjugate. The conjugate is now ready for use in immunization protocols.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for M2e-Specific IgG

This protocol outlines a standard indirect ELISA to quantify M2e-specific antibodies in serum samples.

Materials:

  • Synthetic M2e peptide

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Serum samples from immunized and control animals

  • Secondary Antibody: HRP-conjugated anti-mouse IgG (and IgG1/IgG2a for subtyping)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Antigen Coating:

    • Dilute the M2e peptide to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of the 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the serum samples (e.g., starting from 1:100) in Blocking Buffer.

    • Add 100 µL of each serum dilution to the appropriate wells. Include negative control sera.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions (e.g., 1:3000).

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection and Reading:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the optical density (OD) at 450 nm using a microplate reader. The endpoint titer is typically defined as the highest dilution that gives an OD value greater than twice that of the negative control.

Protocol 3: IFN-γ ELISpot Assay for M2e-Specific T-Cell Responses

This protocol is used to enumerate M2e-specific IFN-γ-secreting T-cells from splenocytes of immunized mice.

Materials:

  • ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody

  • M2e peptide (and a negative control peptide)

  • Splenocytes isolated from immunized and control mice

  • Complete RPMI-1640 medium

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or -HRP

  • Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

  • ELISpot reader

Procedure:

  • Plate Preparation:

    • Activate the pre-coated ELISpot plate according to the manufacturer's instructions (often involves a pre-wetting step with ethanol followed by washing).

    • Block the plate with complete RPMI medium for at least 30 minutes.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from immunized mice.

    • Add 2.5 x 10⁵ to 5 x 10⁵ splenocytes per well.

    • Add the M2e peptide to the appropriate wells at a final concentration of 5-10 µg/mL for stimulation.

    • Include positive control wells (e.g., stimulated with Concanavalin A) and negative control wells (cells with no peptide or an irrelevant peptide).

    • Incubate the plate for 24-36 hours at 37°C in a 5% CO₂ incubator.

  • Detection of Secreted Cytokine:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody diluted in a suitable buffer and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at room temperature.

  • Spot Development and Analysis:

    • Wash the plate thoroughly.

    • Add the substrate solution and incubate until distinct spots emerge.

    • Stop the reaction by washing extensively with deionized water.

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million splenocytes.

Visualizations

Diagram 1: General Workflow for M2e Vaccine Development and Evaluation

G cluster_0 Vaccine Design & Formulation cluster_1 Immunization cluster_2 Immunological Analysis cluster_3 Efficacy Testing a M2e Peptide Design (e.g., Tandem Repeats) b Choice of Platform (VLP, Nanoparticle, Carrier) a->b c Formulation (Adjuvant Selection) b->c d Animal Model (e.g., BALB/c Mice) c->d Immunize e Prime-Boost Schedule d->e f Serum Collection (Antibody Analysis) e->f 2 weeks post-boost g Splenocyte Isolation (T-Cell Analysis) e->g 2 weeks post-boost h ELISA (IgG, Subtypes) f->h i ELISpot (IFN-γ, IL-4) g->i j Lethal Virus Challenge (e.g., H1N1, H3N2) h->j Confirm Immunity i->j Confirm Immunity k Monitor Morbidity (Weight Loss, Survival) j->k l Assess Lung Viral Titer j->l G cluster_0 Peptide/Antigen Level cluster_1 Formulation/Delivery Level center Low M2e Immunogenicity A1 Tandem Repeats (M2e5x) center->A1 Increase Epitope Density A2 Fusion Proteins (e.g., M2e-NP) center->A2 Provide Intrinsic Adjuvancy A3 Add T-Helper Epitopes center->A3 Provide T-Cell Help B1 Adjuvant Selection (TLR Agonists, Emulsions) center->B1 Activate Innate Immunity B2 Particulate Delivery (VLPs) center->B2 Enhance APC Uptake B3 Nanoparticle Conjugation center->B3 Enhance APC Uptake B4 Carrier Protein Conjugation (KLH, BSA) center->B4 Provide T-Cell Help G cluster_0 Antigen Presenting Cell (APC) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB IL12 IL-12 Production NFkB->IL12 T_Cell Naive T-Cell IL12->T_Cell Promotes Differentiation Adjuvant TLR4 Agonist (e.g., MPLA, GLA) Adjuvant->TLR4 Binds Th1_Cell Th1 Cell T_Cell->Th1_Cell IFNg IFN-γ Th1_Cell->IFNg Secretes IgG2a B-Cell -> IgG2a IFNg->IgG2a Promotes Class Switching

References

optimizing M2e peptide solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing M2e peptide solubility for in vitro assays. Proper peptide solubilization is critical for obtaining accurate and reproducible experimental results.[1]

Frequently Asked Questions (FAQs)

Q1: What is the M2e peptide and why is it significant?

A1: The M2e peptide is the extracellular domain of the Matrix protein 2 (M2) from the influenza A virus.[2][3] This peptide, typically 23 amino acids long, is highly conserved across most human influenza A strains, making it a key target for the development of a universal influenza vaccine.[2][4] Its conserved nature allows for the potential of a vaccine that would not require annual reformulation.

Q2: Why is the solubility of my M2e peptide often challenging?

A2: Peptide solubility is primarily determined by its amino acid composition, length, and net charge at a given pH. The M2e peptide contains a mix of hydrophobic, polar, and charged amino acids. This composition can lead to intermolecular interactions, such as hydrogen bonding, which may result in aggregation and poor solubility in aqueous solutions. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge, as the lack of electrostatic repulsion promotes aggregation.

Q3: What is the very first step I should take when dissolving a new batch of lyophilized M2e peptide?

A3: Before adding any solvent, bring the vial of lyophilized peptide to room temperature. Then, centrifuge the tube briefly (e.g., 10,000 xg for 5 minutes) to ensure all the powder is at the bottom of the vial. It is highly recommended to first test the solubility with a small amount of the peptide rather than the entire sample.

Q4: How do I determine the best starting solvent for my M2e peptide?

A4: The best starting solvent depends on the peptide's overall charge. First, calculate the net charge of your specific M2e sequence at neutral pH:

  • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (NH2).

  • Assign a value of -1 to each acidic residue (D, E) and the C-terminus (COOH).

  • Sum the values. A positive result indicates a basic peptide, a negative result an acidic peptide, and zero indicates a neutral peptide.

Based on the net charge, consult the table below for the recommended initial solvent.

Peptide TypeNet ChargeRecommended Initial Solvent
Acidic Negative (<0)Sterile Water or Phosphate-Buffered Saline (PBS) at pH 7.4. If insoluble, try a slightly basic buffer (e.g., 0.1M Ammonium Bicarbonate).
Basic Positive (>0)Sterile Water. If insoluble, try a slightly acidic solution (e.g., 10% Acetic Acid).
Neutral or Hydrophobic Zero (0) or >50% hydrophobic residuesA small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), followed by slow, dropwise addition of an aqueous buffer.

Q5: What concentration of DMSO is safe for my in vitro cell-based assays?

A5: While DMSO is an excellent solvent for hydrophobic peptides, it can be toxic to cells at high concentrations. For most cell lines, the final concentration of DMSO in your assay should not exceed 0.5%. Primary cells are often more sensitive, and a final DMSO concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (DMSO without the peptide) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

This guide addresses specific problems you may encounter while preparing your M2e peptide solutions.

Problem: My M2e peptide won't dissolve in water or buffer.

Probable Cause Recommended Solution
Peptide is at or near its Isoelectric Point (pI). Adjust the pH of the solution. For acidic peptides (net negative charge), add a small amount of a basic solution like 0.1% ammonium hydroxide. For basic peptides (net positive charge), add a small amount of an acidic solution like 10% acetic acid. Changing the pH by 1-3 units can dramatically increase solubility.
Peptide is highly hydrophobic. Use a small amount of an organic solvent to first dissolve the peptide. DMSO is most common, but DMF or acetonitrile can be used. Once dissolved, slowly add the aqueous buffer to the peptide-solvent mixture while vortexing. Caution: Avoid DMSO if your M2e sequence contains Cysteine (C) or Methionine (M), as it can cause oxidation. Use DMF instead.
Insufficient mixing. Gentle vortexing or sonication can help break up small aggregates and aid dissolution. Use a bath sonicator for brief intervals (e.g., 3 cycles of 10 seconds), chilling the sample on ice in between to prevent heating.

Problem: The peptide solution is cloudy or contains visible precipitates.

Probable Cause Recommended Solution
Peptide Aggregation. Aggregation can occur when a peptide dissolved in an organic solvent is diluted too quickly into an aqueous buffer. Try adding the aqueous buffer more slowly to the peptide stock while vortexing. If aggregation persists, consider using a denaturing agent like 6M urea or 6M guanidine-HCl, but be aware these may interfere with downstream biological assays.
Bacterial Contamination. Always use sterile water, buffers, and tubes when preparing peptide solutions to prevent microbial growth, which can cause cloudiness.
Precipitation due to buffer incompatibility. Certain buffers can cause precipitation. For example, PBS can precipitate with divalent cations like Ca²⁺. Ensure your buffer components are compatible.
Incomplete Dissolution. Centrifuge the solution to pellet the undissolved material. Carefully transfer the supernatant to a new tube. The concentration of the resulting solution will be lower than intended and should be re-quantified if possible.

Problem: I am observing inconsistent or poor results in my biological assay.

Probable Cause Recommended Solution
Inaccurate Peptide Concentration. This is a common consequence of incomplete solubilization. Ensure your peptide is fully dissolved before use. A properly solubilized peptide solution should be completely clear.
Peptide Degradation. Peptides can be sensitive to temperature and pH. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Store stock solutions at -20°C or -80°C. Avoid excessive heating during dissolution.
Peptide adsorbing to plasticware. Peptides, especially at low concentrations, can stick to the walls of plastic tubes. Incorporating a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a non-ionic detergent like 0.05% Tween-20 into your assay buffer can help prevent this.

Experimental Protocols & Workflows

Protocol 1: General Solubilization Procedure for Lyophilized M2e Peptide
  • Preparation: Allow the peptide vial to warm to room temperature before opening. Centrifuge the vial to collect all powder at the bottom.

  • Initial Solvent Addition: Based on the peptide's calculated net charge, add the recommended initial solvent (e.g., sterile water for a charged peptide).

  • Dissolution: Gently vortex or sonicate the mixture. Sonication should be performed in short bursts on ice to prevent heating.

  • Visual Inspection: Check for a clear, particle-free solution. If the solution is clear, it is ready for dilution into your assay buffer.

  • Troubleshooting: If the peptide does not dissolve, proceed to the appropriate workflow based on its properties (hydrophobic vs. charged).

Workflow for Optimizing M2e Peptide Solubility

This workflow provides a systematic approach to achieving a clear M2e peptide stock solution.

G cluster_0 Start: Lyophilized M2e Peptide cluster_1 Solubility Test cluster_2 Charged Peptide Path cluster_3 Hydrophobic/Neutral Path cluster_4 Final Steps start 1. Bring vial to RT 2. Centrifuge to collect powder calc_charge Calculate Net Charge of M2e Sequence start->calc_charge decision Is peptide Acidic/Basic or Neutral/Hydrophobic? calc_charge->decision try_water Try sterile H₂O or PBS (pH 7.4) decision->try_water  Charged   try_dmso Add minimal DMSO/DMF to dissolve decision->try_dmso  Neutral/ Hydrophobic   is_clear1 Solution Clear? try_water->is_clear1 sonicate Gentle Sonication (on ice) is_clear1->sonicate No success Success: Ready for Assay Dilution & Aliquoting is_clear1->success Yes adjust_ph Adjust pH: Acidic Peptide -> Add Base (NH₄OH) Basic Peptide -> Add Acid (HAc) final_check Final Solution Clear? adjust_ph->final_check add_buffer Slowly add aqueous buffer while vortexing try_dmso->add_buffer is_clear2 Solution Clear? add_buffer->is_clear2 is_clear2->sonicate is_clear2->success Yes sonicate->adjust_ph final_check->success Yes fail Failure: Consider Denaturants (Urea) or Peptide Modification final_check->fail No

Caption: Decision workflow for initial M2e peptide solubilization.

Logical Relationship of Factors Influencing M2e Solubility

The solubility of the M2e peptide is not governed by a single factor but by an interplay of its intrinsic properties and the conditions of its environment.

G Solubility M2e Peptide Solubility Composition Amino Acid Composition Solubility->Composition Environment Solution Environment Solubility->Environment Charge Net Charge (pI) Composition->Charge Hydrophobicity Hydrophobicity Composition->Hydrophobicity Structure Secondary Structure (H-bonds) Composition->Structure pH pH Environment->pH Solvent Solvent Type (Aqueous vs. Organic) Environment->Solvent Temp Temperature Environment->Temp Additives Additives (Salts, Detergents) Environment->Additives Charge->Solubility governs electrostatic repulsion Hydrophobicity->Solubility can cause aggregation Structure->Solubility can lead to gelling pH->Charge affects Solvent->Hydrophobicity interacts with Temp->Structure disrupts Additives->Solubility

Caption: Interplay of factors governing M2e peptide solubility.

References

troubleshooting low yield in recombinant M2e protein expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for recombinant M2e protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of recombinant Matrix 2 ectodomain (M2e) protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific issues encountered during M2e protein expression experiments.

Low or No Protein Expression

Q1: I am not seeing any expression of my M2e protein on a Western blot. What are the possible causes and solutions?

A1: Low or no protein expression is a common issue that can stem from several factors throughout the experimental workflow. Here's a troubleshooting guide to address this problem:

  • Plasmid Integrity:

    • Problem: The plasmid containing your M2e gene may have mutations, frameshifts, or a premature stop codon.

    • Solution: Verify the entire open reading frame of your M2e construct by DNA sequencing before proceeding with expression studies.[1]

  • Transcription and Translation Issues:

    • Problem: Inefficient transcription or translation of the M2e gene can lead to low protein levels.

    • Solution 1 (Promoter System): Ensure you are using a strong and suitable promoter for your E. coli expression system. The T7 promoter system is widely used for high-level protein expression.[2][3] Other options include the lac, tac, trc, and araBAD promoters.[3][4]

    • Solution 2 (Codon Usage): The codon usage of your M2e gene might not be optimal for E. coli. Rare codons can slow down or terminate translation. Consider synthesizing a codon-optimized version of your M2e gene to match the codon bias of E. coli. Several online tools and commercial services are available for this purpose.

    • Solution 3 (mRNA Stability): Secondary structures in the 5' region of the mRNA can hinder ribosome binding and translation initiation. Codon optimization algorithms can often minimize these structures.

  • Host Strain Compatibility:

    • Problem: The chosen E. coli strain may not be suitable for expressing your specific M2e construct.

    • Solution: Use an appropriate expression host strain. BL21(DE3) and its derivatives are commonly used for T7 promoter-based expression. If M2e toxicity is suspected, consider using strains with tighter control over basal expression, such as BL21(DE3)pLysS or BL21-AI.

  • Induction Conditions:

    • Problem: Suboptimal induction parameters can result in poor expression.

    • Solution: Optimize the inducer concentration (e.g., IPTG), the cell density at the time of induction (OD600), induction temperature, and duration. Perform small-scale pilot experiments to test a range of conditions.

Protein Insolubility and Inclusion Bodies

Q2: My M2e protein is expressed, but it's insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins. While they can sometimes be advantageous for purification, obtaining soluble, functional protein is often the goal. Here are strategies to improve M2e solubility:

  • Lower Expression Temperature:

    • Problem: High expression temperatures (e.g., 37°C) can lead to rapid protein synthesis, overwhelming the cellular folding machinery and causing aggregation.

    • Solution: Lower the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding. Be prepared to extend the induction time (e.g., overnight) at lower temperatures.

  • Optimize Inducer Concentration:

    • Problem: High concentrations of the inducer (e.g., IPTG) can lead to a very high rate of transcription and translation, promoting aggregation.

    • Solution: Reduce the IPTG concentration. Titrate the concentration from 1.0 mM down to as low as 0.05-0.1 mM to find the optimal level that balances yield and solubility.

  • Choice of Expression Vector and Fusion Tags:

    • Problem: The intrinsic properties of M2e may predispose it to aggregation.

    • Solution: Express M2e as a fusion protein with a highly soluble partner, such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Thioredoxin (Trx). These fusion partners can enhance the solubility and facilitate proper folding of the target protein.

  • Co-expression of Chaperones:

    • Problem: The native E. coli chaperone levels may be insufficient to handle the overexpression of a foreign protein like M2e.

    • Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of your M2e protein. Commercially available plasmids can be used for this purpose.

  • Modify Culture Medium:

    • Problem: The composition of the growth medium can influence protein folding and solubility.

    • Solution: Supplementing the medium with certain additives can sometimes improve solubility. For example, adding 1% glucose to the culture medium has been shown to help.

Low Protein Yield After Purification

Q3: I have a decent expression level, but my final yield after purification is very low. What could be the issue?

A3: Low yield after purification can be due to losses at various stages of the process. Here are some common causes and solutions:

  • Inefficient Cell Lysis:

    • Problem: Incomplete disruption of the bacterial cells will result in a significant portion of the protein not being released into the lysate.

    • Solution: Ensure your lysis method is effective. For sonication, optimize the duration, amplitude, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate. Combining methods (e.g., lysozyme treatment followed by sonication) can improve efficiency.

  • Protein Degradation:

    • Problem: Proteases released during cell lysis can degrade your target protein.

    • Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer. Using protease-deficient E. coli strains like BL21 can also help.

  • Suboptimal Chromatography Conditions:

    • Problem: Issues with the binding, washing, or elution steps during affinity chromatography can lead to significant protein loss.

    • Solution (Binding): Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of your tagged M2e protein to the resin. Check that your affinity tag is accessible and not sterically hindered.

    • Solution (Washing): Use a wash buffer that is stringent enough to remove non-specific binders but not so harsh that it elutes your target protein.

    • Solution (Elution): Optimize the concentration of the eluting agent (e.g., imidazole for His-tags, glutathione for GST-tags). A gradient elution can sometimes improve recovery and purity.

  • Protein Precipitation:

    • Problem: The protein may be precipitating during purification or after elution due to inappropriate buffer conditions.

    • Solution: Optimize the buffer composition. This can include adjusting the pH, ionic strength, and adding stabilizing agents like glycerol, low concentrations of detergents, or specific salts.

Quantitative Data Summary

Optimizing expression conditions often involves systematically varying key parameters. The following tables summarize typical ranges and their effects on protein expression, compiled from various studies.

Table 1: Effect of IPTG Concentration on Protein Expression
IPTG Concentration (mM)Typical Protein YieldObservations
0.05 - 0.1Moderate to HighOften improves protein solubility by reducing the rate of synthesis.
0.25 - 0.5HighA good starting point for many proteins. A concentration of 0.5 mM was found to be optimal for a soluble M2e-NP fusion protein.
1.0High to Very HighCan lead to very high expression levels but may increase the formation of insoluble inclusion bodies.
Table 2: Effect of Induction Temperature and Duration on Protein Expression
Induction Temperature (°C)Induction Duration (hours)Typical Outcome
373 - 5High yield, but often leads to insoluble protein (inclusion bodies).
25 - 303 - 6Moderate yield, often with improved solubility compared to 37°C.
16 - 2012 - 24 (Overnight)Lower total yield, but significantly higher proportion of soluble, correctly folded protein.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for M2e Optimization

This protocol outlines a method for testing different induction conditions in parallel to identify the optimal parameters for your M2e construct.

  • Inoculation: Inoculate a single colony of E. coli BL21(DE3) transformed with your M2e expression plasmid into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Secondary Culture: The next day, use the overnight culture to inoculate 50 mL of fresh LB medium (with antibiotic) in a 250 mL baffled flask to an initial OD600 of 0.05-0.1.

  • Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.5-0.8.

  • Pre-Induction Sample: Once the target OD600 is reached, remove a 1 mL aliquot of the culture. Centrifuge at 12,000 x g for 1 minute, discard the supernatant, and store the cell pellet at -20°C. This is your uninduced control.

  • Induction: Divide the main culture into smaller, equal volumes (e.g., 5 mL each) in separate culture tubes. Induce each tube under different conditions (e.g., varying IPTG concentrations from 0.1 mM to 1.0 mM and different temperatures like 18°C, 25°C, and 37°C).

  • Harvesting: After the induction period (e.g., 4 hours for 37°C, overnight for 18°C), measure the final OD600 of each culture. Take a 1 mL sample from each, normalize by OD600, centrifuge, and store the pellets at -20°C.

  • Analysis by SDS-PAGE:

    • Resuspend the cell pellets in 100 µL of 1X SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal volumes onto an SDS-PAGE gel.

    • Run the gel and stain with Coomassie Blue or perform a Western blot using an antibody specific to M2e or its fusion tag.

    • Compare the expression levels under the different conditions to identify the optimum.

Protocol 2: Western Blotting for M2e Detection
  • Protein Transfer: After SDS-PAGE, transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the M2e protein or its fusion tag (e.g., anti-His tag antibody). Dilute the antibody in blocking buffer according to the manufacturer's recommendations. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Visualizations

M2e Expression Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low M2e protein yield.

TroubleshootingWorkflow Start Low/No M2e Expression CheckSequence Verify Plasmid Sequence (Sequencing) Start->CheckSequence First Step CodonOptimization Optimize Codon Usage for E. coli CheckSequence->CodonOptimization Sequence OK? CheckPromoter Check Promoter/Vector System (e.g., T7, pET) CodonOptimization->CheckPromoter OptimizeInduction Optimize Induction Conditions (IPTG, Temp, Time) CheckPromoter->OptimizeInduction CheckSolubility Analyze Solubility (SDS-PAGE of Pellet/Supernatant) OptimizeInduction->CheckSolubility Expression Detected? Insoluble Protein is Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Insoluble Soluble Protein is Soluble CheckSolubility->Soluble Soluble ModifyConditions Modify Expression Conditions: - Lower Temperature (16-25°C) - Reduce IPTG - Use Solubility Tags (MBP, GST) Insoluble->ModifyConditions Refolding Consider In Vitro Refolding Insoluble->Refolding PurificationIssue Troubleshoot Purification: - Cell Lysis - Protease Inhibition - Chromatography Steps Soluble->PurificationIssue Low Final Yield? ModifyConditions->CheckSolubility Success Successful High-Yield Expression ModifyConditions->Success Solubility Improved PurificationIssue->Success

Caption: A decision-making workflow for troubleshooting common M2e expression issues.

General Recombinant Protein Expression Workflow in E. coli

This diagram provides a high-level overview of the key stages involved in expressing a recombinant protein like M2e in an E. coli system.

ExpressionWorkflow cluster_Cloning 1. Vector Construction cluster_Transformation 2. Transformation cluster_Expression 3. Protein Expression cluster_Purification 4. Purification & Analysis Gene M2e Gene (Codon Optimized) Ligation Ligation/Cloning Gene->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation RecombinantPlasmid Recombinant Plasmid Ligation->RecombinantPlasmid Transformation Transformation RecombinantPlasmid->Transformation Host E. coli Host (e.g., BL21(DE3)) Host->Transformation Colony Select Colonies Transformation->Colony Culture Grow Culture to Mid-Log Phase (OD600) Colony->Culture Induction Induce with IPTG Culture->Induction Incubation Incubate (Optimized Temp/Time) Induction->Incubation Harvest Harvest Cells (Centrifugation) Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Purify Affinity Chromatography Lysis->Purify Analysis Analyze Purity & Yield (SDS-PAGE, Western Blot) Purify->Analysis FinalProduct Purified M2e Protein Analysis->FinalProduct

Caption: Standard workflow for recombinant M2e protein production in E. coli.

References

Technical Support Center: Improving the Stability of M2e-VLP Vaccine Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process of improving the stability of M2e-VLP vaccine candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for M2e-VLP vaccine candidates?

A1: The primary stability concerns for M2e-VLP vaccine candidates revolve around maintaining their structural integrity and preventing aggregation.[1][2] VLPs are susceptible to physical and chemical degradation, which can be influenced by factors such as temperature, pH, and the formulation buffer.[3][4] Instability can lead to a loss of immunogenicity and potentially induce adverse immune responses. Common issues include the dissociation of VLP subunits, aggregation of particles, and degradation of the M2e epitope.[1]

Q2: How can lyophilization (freeze-drying) enhance the stability of M2e-VLP vaccines?

A2: Lyophilization is a well-established method for preserving the stability of biological products, including VLP vaccines, by removing water and thus reducing chemical degradation pathways and preventing microbial growth. For M2e-VLP vaccines, freeze-drying can enable prolonged storage, even at ambient temperatures, which is a significant advantage for vaccine distribution and stockpiling. Successful lyophilization requires the use of appropriate excipients (lyoprotectants) to protect the VLPs from stresses during the freezing and drying processes.

Q3: What role do excipients play in stabilizing M2e-VLP formulations?

A3: Excipients are critical for maintaining the stability of M2e-VLP vaccines in both liquid and freeze-dried formulations. They can act as:

  • Cryoprotectants and Lyoprotectants: Sugars like trehalose and sucrose protect VLPs from damage during freezing and drying by forming a glassy matrix and replacing water molecules.

  • Bulking Agents: Mannitol or glycine can be used to ensure the structural integrity of the lyophilized cake.

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included to prevent aggregation and surface adsorption.

  • Buffers: Phosphate or histidine buffers are used to maintain a stable pH, which is crucial for VLP integrity.

Q4: How do adjuvants affect the stability of M2e-VLP vaccines?

A4: While the primary role of adjuvants is to enhance the immune response, they can also impact the physical stability of the vaccine formulation. For instance, aluminum salts, a common adjuvant, can form particulate aggregates with VLPs, which can act as a delivery system. The interaction between the VLP and the adjuvant needs to be carefully characterized to ensure that it does not lead to undesirable aggregation or degradation of the M2e antigen. Some adjuvant formulations may also contribute to the overall stability of the VLP-based vaccine.

Q5: What are the optimal storage conditions for M2e-VLP vaccines?

A5: The optimal storage conditions depend on the formulation. For liquid formulations, storage at 2-8°C is generally preferred over freezing, as repeated freeze-thaw cycles can damage VLPs. For long-term stability, lyophilized formulations that can be stored at ambient temperatures are being developed. Studies have shown that some VLP vaccines can maintain their integrity for months at 4°C and -20°C. However, degradation can occur more rapidly at room temperature. For HIV-1 Gag VLPs, storage in 15% trehalose at -70°C was found to be most effective for long-term stability.

Troubleshooting Guides

Issue 1: VLP Aggregation Observed During Purification or Storage
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Buffer pH or Ionic Strength Perform a buffer screen to evaluate the effect of different pH values and salt concentrations on VLP solubility and aggregation.Identification of a buffer system that maintains VLP monodispersity.
Sub-optimal Storage Temperature For liquid formulations, store at 4°C and avoid repeated freeze-thaw cycles. Evaluate the stability at different temperatures (-80°C, -20°C, 4°C, and ambient).Determination of the optimal storage temperature to minimize aggregation.
Absence of Stabilizing Excipients Add surfactants like Polysorbate 20 or 80 to the formulation to prevent surface-induced aggregation. Include sugars such as trehalose or sucrose to enhance stability.Reduced aggregation and improved long-term stability of the VLP suspension.
High VLP Concentration Determine the maximum stable concentration of your M2e-VLP preparation. If necessary, dilute the sample before storage.Prevention of concentration-dependent aggregation.
Issue 2: Loss of M2e Antigenicity or VLP Structural Integrity Post-Lyophilization
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Cryo/Lyoprotection Optimize the concentration of cryoprotectants (e.g., trehalose, sucrose) in the pre-lyophilization formulation.Preservation of VLP structure and M2e epitope integrity after freeze-drying.
Stress from Freezing or Drying Modify the lyophilization cycle parameters (e.g., freezing rate, primary and secondary drying temperatures and times).A more gentle lyophilization process that minimizes damage to the VLPs.
Inappropriate Reconstitution Buffer Ensure the reconstitution buffer is compatible with the lyophilized VLP formulation and does not cause aggregation upon rehydration.Complete and gentle reconstitution of the lyophilized cake, yielding monodisperse VLPs.

Data Presentation

Table 1: Effect of Storage Temperature on VLP Integrity and Antigenicity

Storage TemperatureDurationAverage Particle Diameter (nm)Percentage of AggregatesResidual Antibody Binding (%)
Room Temperature (24°C)1 week~150 with some >30012.97%-
Room Temperature (24°C)1 month-21.76%29.6% - 63.6% reduction
4°C3 months~150Similar to original stock~20% reduction
-20°C3 months~150Similar to original stockNo significant degradation

Data synthesized from studies on HIV-1 VLP stability, which can provide insights for M2e-VLP candidates.

Table 2: Common Excipients for VLP Vaccine Stabilization

Excipient ClassExampleFunction
SugarsTrehalose, SucroseCryo/Lyoprotectant, Stabilizer
PolyolsSorbitol, MannitolBulking agent, Stabilizer
SurfactantsPolysorbate 20, Polysorbate 80Prevents aggregation and surface adsorption
Amino AcidsL-histidine, GlycineBuffering agent, Stabilizer
PolymersPolyvinylpyrrolidone (PVP)Stabilizer in dry state

Experimental Protocols

Protocol 1: Assessment of VLP Stability by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare M2e-VLP samples in the desired formulation buffer at a suitable concentration. Ensure the sample is free of large aggregates by filtering through a 0.22 µm filter.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell to the desired temperature.

  • Measurement: Load the VLP sample into the cuvette. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the data to determine the average particle hydrodynamic radius and the polydispersity index (PDI). An increase in the average size or PDI over time indicates aggregation.

Protocol 2: Lyophilization of M2e-VLPs with Excipients
  • Formulation Preparation: Prepare a solution of M2e-VLPs in a buffer containing the desired lyoprotectants (e.g., a combination of trehalose and Polysorbate 20).

  • Dispensing: Dispense the formulated VLP solution into lyophilization vials.

  • Freezing: Place the vials in a freeze-dryer and cool them to a temperature below the eutectic point of the formulation (e.g., -40°C or lower).

  • Primary Drying (Sublimation): Apply a vacuum and raise the shelf temperature to allow the frozen water to sublimate. This is the longest step of the cycle.

  • Secondary Drying (Desorption): Further, increase the temperature to remove residual bound water molecules.

  • Vial Stoppering: Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum.

  • Post-Lyophilization Analysis: Reconstitute a sample of the lyophilized product and analyze for VLP integrity using techniques like DLS, TEM, and an M2e-specific ELISA to confirm antigenicity.

Mandatory Visualizations

Experimental_Workflow_for_VLP_Stability_Assessment cluster_formulation Formulation Development cluster_stress Stress Conditions cluster_analysis Stability Analysis cluster_outcome Outcome Formulation M2e-VLP Formulation (Buffer, Excipients) Thermal_Stress Thermal Stress (e.g., 4°C, 25°C, 37°C) Formulation->Thermal_Stress Freeze_Thaw Freeze-Thaw Cycles Formulation->Freeze_Thaw Lyophilization Lyophilization Formulation->Lyophilization DLS Dynamic Light Scattering (DLS) (Size, Aggregation) Thermal_Stress->DLS TEM Transmission Electron Microscopy (TEM) (Morphology) Thermal_Stress->TEM ELISA M2e-specific ELISA (Antigenicity) Thermal_Stress->ELISA Freeze_Thaw->DLS Freeze_Thaw->TEM Freeze_Thaw->ELISA Lyophilization->DLS Lyophilization->TEM Lyophilization->ELISA AF4 Asymmetrical Flow Field-Flow Fractionation (AF4) (Size Distribution) Lyophilization->AF4 Stable_Formulation Optimized Stable Formulation DLS->Stable_Formulation TEM->Stable_Formulation ELISA->Stable_Formulation AF4->Stable_Formulation

Caption: Workflow for M2e-VLP vaccine stability assessment.

Troubleshooting_VLP_Aggregation cluster_causes Potential Causes cluster_solutions Solutions Start VLP Aggregation Observed Cause1 Inappropriate Buffer (pH, Ionic Strength) Start->Cause1 Cause2 Sub-optimal Storage Temperature Start->Cause2 Cause3 Lack of Stabilizers Start->Cause3 Solution1 Buffer Screen Cause1->Solution1 Solution2 Optimize Storage Temp (e.g., 4°C, avoid freeze-thaw) Cause2->Solution2 Solution3 Add Excipients (e.g., Surfactants, Sugars) Cause3->Solution3 End Stable VLP Formulation Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for VLP aggregation issues.

References

reducing non-specific binding in M2e ELISA assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate non-specific binding in Matrix protein 2 ectodomain (M2e) ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in M2e ELISA?

Non-specific binding (NSB) refers to the adherence of assay components, such as antibodies or other sample proteins, to the microplate surface in areas where the target antigen (M2e peptide) is not present. This phenomenon leads to a high background signal, which obscures the true signal from specific M2e-antibody interactions. The consequences include a reduced signal-to-noise ratio, decreased assay sensitivity, and the potential for false-positive results, making it difficult to accurately quantify M2e-specific antibodies[1][2][3].

Q2: What are the primary causes of high background in my M2e ELISA assay?

High background is a common issue that can stem from several factors throughout the ELISA workflow[3][4]. The most frequent causes include:

  • Inadequate Blocking: The blocking buffer fails to saturate all unoccupied binding sites on the plate, leaving them exposed for antibodies to bind non-specifically.

  • Insufficient Washing: Unbound reagents, especially enzyme-conjugated antibodies, are not thoroughly removed, leading to a residual signal across the plate.

  • Excessive Antibody Concentrations: Using primary or secondary antibody concentrations that are too high increases the likelihood of low-affinity, non-specific interactions.

  • Cross-Reactivity: The detection antibody may cross-react with other proteins in the sample or with the blocking agent itself.

  • Sample Matrix Effects: Components within the serum or sample matrix can interfere with the assay, sometimes causing non-specific binding.

  • Contaminated Reagents: Buffers or reagents contaminated with particles or microbes can lead to elevated background.

Troubleshooting Guide

This section addresses specific problems you may encounter during your M2e ELISA experiments.

Problem: High background signal in ALL wells (including negative controls).

This issue typically points to a systemic problem with reagents or protocol steps that affect the entire plate.

Possible Cause 1: Ineffective Blocking

  • Solution: The blocking step is critical for preventing NSB. Optimize your blocking buffer by testing different agents. While BSA and non-fat dry milk are common, commercial formulations or buffers containing non-mammalian proteins can be more effective, especially for peptide antigens like M2e. Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) to ensure complete saturation of the plate surface.

Possible Cause 2: Suboptimal Secondary Antibody Concentration

  • Solution: The concentration of the enzyme-conjugated secondary antibody is too high. Perform a titration experiment (see "Experimental Protocols" below) to determine the optimal dilution that provides a strong signal for positive controls without elevating the background in negative controls.

Possible Cause 3: Insufficient Washing

  • Solution: Washing removes unbound reagents that cause background noise. Ensure your washing technique is rigorous. Increase the number of wash cycles from 3 to 5. Use an adequate wash volume (e.g., 300 µL) to ensure the entire well surface is cleaned. Introducing a "soak time" of 30-60 seconds, where the wash buffer remains in the wells before aspiration, can significantly improve the removal of non-specifically bound molecules.

dot

Caption: Troubleshooting logic for high background in all ELISA wells.

Data Presentation: Optimizing Assay Conditions

Table 1: Comparison of Common Blocking Buffers

Choosing the right blocking agent is crucial and often requires empirical testing.

Blocking AgentTypical ConcentrationKey AdvantagesPotential Disadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSReadily available, well-characterized.Can be a source of cross-reactivity with some antibodies. Modern alternatives may be more efficient.
Non-fat Dry Milk 1-5% in PBS or TBSInexpensive and effective for many applications.Contains phosphoproteins; not suitable for assays with alkaline phosphatase (AP) detection systems. May mask some antigens.
Normal Serum 5-10%Reduces NSB from secondary antibodies by competing for non-specific sites. Use serum from the same species as the secondary antibody host.Can contain endogenous antibodies that cross-react with assay components.
Commercial Buffers Varies by manufacturerOptimized formulations, often protein-free or using non-mammalian proteins to reduce cross-reactivity with mammalian samples.Higher cost compared to in-house preparations.
Table 2: Optimizing ELISA Washing Parameters

Effective washing is a critical variable that directly governs the signal-to-noise ratio.

ParameterStandard ProtocolOptimization Strategy to Reduce NSBRationale
Wash Buffer PBS or TBS + 0.05% Tween-20Increase Tween-20 concentration to 0.1%.The detergent helps dislodge weakly bound, non-specific proteins from the plate surface.
Wash Cycles 3 cyclesIncrease to 4-5 cycles.More cycles provide more thorough removal of unbound reagents, but excessive washing (>5 cycles) can reduce specific signal.
Wash Volume 200 µL / wellIncrease to 300-400 µL / well.Ensures the entire surface area of the well, including the walls, is washed effectively.
Soak Time NoneAdd a 30-60 second soak time per wash cycle.Allows the wash buffer more time to displace and remove tenaciously bound non-specific molecules.

Visualizations of Key Concepts

M2e ELISA Workflow and NSB Hotspots

The diagram below illustrates a standard indirect ELISA workflow for detecting M2e antibodies, highlighting the steps where non-specific binding is most likely to occur.

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ELISA_Workflow A 1. Coat Plate with M2e Peptide B 2. Block Plate (Critical for NSB) A->B C 3. Wash B->C NSB1 Risk: Incomplete blocking leaves sites open for antibody binding. B->NSB1 D 4. Add Sample (Primary Antibody) C->D E 5. Wash D->E F 6. Add Enzyme-Conjugated Secondary Antibody E->F G 7. Final Wash (Critical for NSB) F->G H 8. Add Substrate G->H NSB2 Risk: Insufficient washing leaves unbound secondary antibody. G->NSB2 I 9. Read Plate H->I

Caption: Indirect M2e ELISA workflow highlighting critical NSB control points.

Mechanism: Specific vs. Non-Specific Binding

This diagram illustrates the molecular interactions within an ELISA well. Specific binding is the desired interaction between the M2e antigen and the target antibody, while non-specific binding is the unwanted adherence of antibodies to the plate surface.

dot

Binding_Mechanism cluster_0 Specific Binding (High Signal-to-Noise) cluster_1 Non-Specific Binding (High Background) plate_s Plate Surface M2e Peptide Blocking Agent pri_ab_s M2e-Specific Ab pri_ab_s->plate_s:f1 sec_ab_s Enzyme-Conj. Ab sec_ab_s->pri_ab_s plate_nsb Plate Surface M2e Peptide Unblocked Site pri_ab_nsb M2e-Specific Ab pri_ab_nsb->plate_nsb:f1 sec_ab_nsb Enzyme-Conj. Ab nsb_arrow sec_ab_nsb->nsb_arrow nsb_arrow->plate_nsb:f2 Unwanted Binding

Caption: Molecular view of specific vs. non-specific antibody binding.

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This method allows you to simultaneously determine the optimal concentrations for both the M2e coating antigen (or a positive control primary antibody) and the secondary antibody to maximize the specific signal while minimizing background.

Methodology:

  • Plate Coating: Prepare serial dilutions of your M2e peptide in coating buffer (e.g., concentrations ranging from 10 µg/mL down to 0.5 µg/mL). Coat different rows of a 96-well plate with each concentration. Include a "no antigen" control row.

  • Blocking: Block the entire plate using your standard blocking protocol.

  • Primary Antibody (if applicable for assay setup): If optimizing a primary antibody, add serial dilutions across the columns.

  • Secondary Antibody: Prepare serial dilutions of the enzyme-conjugated secondary antibody in blocking buffer (e.g., 1:1,000, 1:2,000, 1:4,000, 1:8,000, etc.). Add each dilution to a different column of the plate.

  • Washing & Development: Perform wash steps and add substrate as per your standard protocol.

  • Analysis: Analyze the plate data. Identify the combination of coating antigen and secondary antibody concentrations that provides the highest signal in the positive wells and the lowest signal in the negative control (no antigen) wells. This is your optimal signal-to-noise ratio.

Protocol 2: Blocking Buffer Optimization

Methodology:

  • Plate Coating: Coat an entire 96-well plate with a single, known-optimal concentration of M2e peptide. Leave some wells uncoated to serve as a background control.

  • Prepare Buffers: Prepare several different blocking buffers for testing (e.g., 3% BSA in PBST, 5% non-fat milk in TBST, a commercial protein-free blocker, and a commercial non-mammalian blocker).

  • Blocking: Add a different blocking buffer to each set of columns on the plate (e.g., columns 1-3 get Buffer A, columns 4-6 get Buffer B, etc.). Incubate for 1-2 hours at room temperature.

  • Assay Remainder: Complete the rest of the ELISA protocol consistently across all wells, using your optimized antibody concentrations. Be sure to include positive and negative control samples in each buffer section.

  • Analysis: Compare the results. The most effective blocking buffer will be the one that yields the lowest signal in the negative control/uncoated wells while maintaining a strong signal in the positive control wells.

References

Technical Support Center: M2e Universal Influenza Vaccine Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on M2e-based universal influenza vaccines, with a focus on overcoming carrier-induced immune suppression (CIES).

Frequently Asked Questions (FAQs)

Q1: What is Carrier-Induced Immune Suppression (CIES) in the context of M2e vaccines?

A1: Carrier-Induced Immune Suppression (CIES) is an immunological phenomenon where pre-existing immunity to a carrier protein, used to enhance the immunogenicity of the M2e peptide, paradoxically suppresses the M2e-specific antibody response.[1][2] The immune system, having been previously exposed to the carrier (e.g., through prior vaccinations or natural infections), mounts a strong and rapid response against the familiar carrier epitopes, which can outcompete and dampen the development of a robust immune response against the newly introduced M2e epitope.[1]

Q2: What are the common carrier proteins used for M2e vaccines, and which are more susceptible to CIES?

A2: A variety of carrier proteins have been utilized to enhance the immunogenicity of the poorly immunogenic M2e peptide. Common carriers include:

  • Virus-Like Particles (VLPs): Hepatitis B core antigen (HBcAg), bacteriophage Qβ coat protein, and Human Papillomavirus (HPV) L1 protein are frequently used. VLPs are highly immunogenic due to their repetitive surface structure.[3]

  • Toxoids: Tetanus toxoid (TT) and Diphtheria toxoid (DT) are also common choices.[2]

  • Other Proteins: Keyhole limpet hemocyanin (KLH), bovine serum albumin (BSA), and flagellin have also been employed.

Carriers to which a large portion of the human population has pre-existing immunity, such as Tetanus Toxoid, are more likely to induce CIES. The choice of carrier is a critical consideration in vaccine design to avoid this issue.

Q3: How can I overcome or mitigate Carrier-Induced Immune Suppression in my M2e vaccine experiments?

A3: Several strategies can be employed to overcome CIES:

  • Use of Novel Carrier Proteins: Employing carrier proteins to which the host has not been previously exposed can circumvent the suppressive effect of pre-existing immunity.

  • High Coupling Density of M2e: Increasing the density of M2e peptides on the carrier can enhance the focus of the immune response on the M2e epitope.

  • Prime-Boost Strategies: A prime-boost regimen using different carrier proteins for the priming and boosting immunizations can be effective.

  • Adjuvants: The use of potent adjuvants can help to broaden and strengthen the immune response, potentially overcoming the dominance of the anti-carrier response.

  • Higher Vaccine Dose and Repeated Immunizations: Increasing the dose of the conjugate vaccine or the number of immunizations may help to boost the M2e-specific response.

Troubleshooting Guides

Problem 1: Low or No M2e-Specific Antibody Titer in ELISA

Possible Causes and Solutions:

Possible CauseRecommended Solution
Improper Plate Coating M2e Peptide Coating: Peptides can be tricky to coat on ELISA plates. Ensure you are using high-binding plates. Optimize the coating concentration (typically 1-10 µg/mL) and buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Consider overnight incubation at 4°C for efficient coating. M2e-VLP Coating: For VLPs, ensure the integrity of the particles before coating. Optimize the VLP concentration for coating.
Suboptimal Antibody Concentrations Titrate your primary (serum) and secondary antibodies to determine the optimal dilutions. Using too high or too low a concentration can lead to weak or no signal.
Ineffective Blocking Inadequate blocking can lead to high background and mask a weak signal. Use a suitable blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS-T). Ensure the blocking step is performed for at least 1-2 hours at room temperature or overnight at 4°C.
Issues with Detection Reagents Ensure your enzyme-conjugated secondary antibody and substrate are not expired and have been stored correctly. Prepare substrate solutions fresh just before use.
Poor Immunogenicity of the Construct The M2e-carrier construct itself may have low immunogenicity. Consider re-evaluating the carrier protein, the M2e peptide sequence (using tandem repeats of M2e can enhance immunogenicity), or the conjugation chemistry. The inclusion of a potent adjuvant may be necessary.
Carrier-Induced Immune Suppression If you suspect CIES, analyze the sera for anti-carrier antibody titers. High anti-carrier titers coupled with low anti-M2e titers are indicative of CIES. Refer to the strategies outlined in FAQ 3 to mitigate this effect in future experiments.
Problem 2: High Variability in Animal Immune Responses

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Vaccine Administration Ensure precise and consistent administration of the vaccine dose and route for all animals in a group. For intramuscular or subcutaneous injections, ensure the injection site is consistent.
Genetic Variability of Animals If using outbred animal strains, some level of individual variation is expected. For more consistent results, consider using inbred strains (e.g., BALB/c or C57BL/6 mice). Be aware that different inbred strains can have different immune responses to the same vaccine.
Animal Health and Stress Ensure animals are healthy and housed in a low-stress environment. Stress can significantly impact the immune response.
Suboptimal Vaccine Formulation Inconsistent emulsification of adjuvants (like Freund's adjuvant) can lead to variable responses. Ensure the vaccine formulation is homogenous before administration.

Quantitative Data Summary

Table 1: Comparison of Immunogenicity of Different M2e-Carrier Constructs in Mice

M2e ConstructCarrierAdjuvantM2e-Specific IgG Titer (Endpoint Titer)Protection against Lethal ChallengeReference
M2e-HBc VLPHepatitis B coreNone~1:100,000High
M2e-KLHKeyhole Limpet HemocyaninFreund's Adjuvant~1:50,000Moderate to High
4xM2e-Tetanus ToxoidTetanus ToxoidAlum~1:20,000Moderate
M2e5x VLPTandem repeats of M2e on VLPNone>1:1,000,000High

Note: The reported titers are approximate and can vary significantly between studies due to differences in immunization protocols, animal models, and assay conditions.

Experimental Protocols

M2e-Specific IgG ELISA Protocol

This protocol is for determining the titer of M2e-specific IgG in the serum of immunized animals.

Materials:

  • High-binding 96-well ELISA plates

  • M2e peptide or M2e-VLP antigen

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (1% BSA in PBS-T)

  • Serum samples from immunized and control animals

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dilute M2e peptide or M2e-VLP to an optimized concentration (e.g., 2-5 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with Wash Buffer.

  • Serum Incubation:

    • Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting from 1:100).

    • Add 100 µL of each serum dilution to the respective wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-mouse IgG secondary antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading the Plate:

    • Read the absorbance at 450 nm using a plate reader. The endpoint titer is typically defined as the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the absorbance of the negative control).

Influenza Virus Challenge Protocol in Mice

This protocol describes a lethal challenge model to evaluate the protective efficacy of an M2e vaccine in mice. Note: All work with live influenza virus must be performed in a certified Biosafety Level 2 (BSL-2) facility with appropriate personal protective equipment.

Materials:

  • Immunized and control mice (e.g., BALB/c)

  • Mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1) of a known lethal dose (LD₅₀)

  • Anesthetic (e.g., isoflurane)

  • Sterile, endotoxin-free PBS

  • Calibrated pipettes and sterile tips

Procedure:

  • Animal Preparation:

    • Two to four weeks after the final immunization, anesthetize the mice using a calibrated vaporizer with isoflurane.

  • Virus Preparation:

    • On the day of challenge, thaw the virus stock on ice and dilute it to the desired challenge dose (e.g., 5-10 LD₅₀) in sterile, cold PBS. Keep the virus on ice at all times.

  • Intranasal Challenge:

    • Hold the anesthetized mouse in a supine position.

    • Carefully administer 50 µL of the virus dilution intranasally (25 µL per nostril).

  • Monitoring:

    • Monitor the mice daily for 14 days for weight loss and signs of morbidity (e.g., ruffled fur, hunched posture, lethargy).

    • Euthanize mice that lose more than 25-30% of their initial body weight or show signs of severe distress, according to approved animal care and use protocols.

  • Data Collection:

    • Record daily body weight and survival.

    • At specific time points post-challenge (e.g., day 3 or 5), a subset of mice can be euthanized to collect lung tissue for viral titer determination (e.g., by plaque assay or TCID₅₀).

Visualizations

B_Cell_Activation_Pathway BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Antigen M2e-Carrier Complex Antigen->BCR Syk Syk Lyn->Syk Signalosome Signalosome (BLNK, BTK, PLCγ2) Syk->Signalosome Activates PIP2 PIP2 Signalosome->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates Transcription_Factors Transcription Factors (NF-κB, NFAT, AP-1) Ca_Release->Transcription_Factors Activates PKC->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation, Antibody Production) Transcription_Factors->Gene_Expression Promotes

Caption: B-Cell activation signaling pathway upon M2e-carrier antigen recognition.

Fc_Gamma_Receptor_Signaling M2e_Ab_Complex M2e-Antibody Immune Complex Fc_gamma_R Activating Fcγ Receptor (e.g., FcγRIII) M2e_Ab_Complex->Fc_gamma_R ITAM ITAM Fc_gamma_R->ITAM Associated with Src_Kinase Src Family Kinase Fc_gamma_R->Src_Kinase Activates Syk Syk ITAM->Syk Recruits & Activates Src_Kinase->ITAM Downstream_Signaling Downstream Signaling (e.g., PI3K, PLCγ) Syk->Downstream_Signaling Initiates Effector_Functions Effector Functions (ADCC, Phagocytosis, Cytokine Release) Downstream_Signaling->Effector_Functions Leads to Effector_Cell Effector Cell (NK cell, Macrophage) Effector_Functions->Effector_Cell

Caption: Fc-gamma receptor signaling pathway initiated by M2e-antibody complexes.

CIES_Troubleshooting_Logic Start Low M2e-Specific Antibody Titer Check_Anti_Carrier Measure Anti-Carrier Antibody Titer Start->Check_Anti_Carrier High_Anti_Carrier High Anti-Carrier Titer? Check_Anti_Carrier->High_Anti_Carrier CIES_Likely CIES is a likely cause High_Anti_Carrier->CIES_Likely Yes Other_Causes Investigate other causes: - Plate Coating - Reagent Issues - Immunogen Quality High_Anti_Carrier->Other_Causes No Solutions Implement CIES Mitigation Strategies: - Novel Carrier - Prime-Boost - Adjuvants - Higher Dose/Repeated Immunization CIES_Likely->Solutions

Caption: Troubleshooting logic for diagnosing Carrier-Induced Immune Suppression.

References

Technical Support Center: Optimizing Adjuvant Selection for M2e Vaccine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of adjuvant selection for Matrix 2 ectodomain (M2e) vaccine formulations.

Frequently Asked Questions (FAQs)

Q1: Why is an adjuvant necessary for M2e-based vaccines?

A1: The ectodomain of the M2 protein (M2e) is a highly conserved antigen across influenza A virus strains, making it an attractive target for a universal vaccine. However, M2e itself is poorly immunogenic.[1][2][3] Adjuvants are critical components that enhance the immune response to M2e, ensuring the induction of robust and protective immunity.[4][5] They function by stimulating the innate immune system, which in turn amplifies and shapes the adaptive (antibody and T-cell) response against the M2e antigen.

Q2: Which type of immune response is most effective for M2e-mediated protection?

A2: Protection conferred by M2e-based vaccines is primarily mediated by non-neutralizing antibodies. These antibodies, particularly of the IgG2a or IgG2c isotype in mice (indicative of a Th1-biased response), recognize M2e expressed on the surface of infected cells and eliminate them through FcγR-dependent mechanisms like antibody-dependent cellular cytotoxicity (ADCC). While humoral immunity is crucial, M2e-specific CD4+ T-cell responses can also contribute significantly to protection, likely by providing help to B cells for antibody production and memory.

Q3: How do I choose the best adjuvant for my M2e formulation?

A3: The optimal adjuvant depends on the desired immune outcome and the specific M2e construct (e.g., peptide, VLP, fusion protein).

  • For strong Th1 and IgG2a responses: Toll-Like Receptor (TLR) agonists like CpG (TLR9 agonist) and Poly I:C (TLR3 agonist) are effective. Saponin-based adjuvants like QS-21 (a component of AS01) also drive potent Th1 responses.

  • For a balanced Th1/Th2 response: Emulsion-based adjuvants like MF59 (or AddaVax) and AS03 can elicit both cellular (Th1) and strong humoral (Th2) immunity.

  • For mucosal immunity: Adjuvants like cholera toxin have been used for intranasal administration to induce local IgA responses.

Refer to the data tables below for a quantitative comparison of different adjuvants.

Q4: Can the choice of mouse strain affect the outcome of my M2e vaccine experiment?

A4: Yes, the genetic background of the mouse strain can significantly impact the immune response to M2e vaccines. For instance, BALB/c mice are often high responders, mounting strong antibody and T-cell responses. In contrast, C57BL/6 mice have been reported to show weaker M2e-specific antibody and T-cell responses to certain M2e vaccine formulations. It is crucial to consider the mouse strain when designing experiments and interpreting results.

Troubleshooting Guides

Issue 1: Low or Undetectable M2e-Specific Antibody Titers
Possible Cause Troubleshooting Steps
Poor Immunogenicity of M2e Construct Ensure the M2e antigen is presented on a carrier protein (e.g., KLH, HBcAg) or as a virus-like particle (VLP) to enhance its immunogenicity. M2e peptide alone is often insufficient.
Suboptimal Adjuvant Selection or Dose The adjuvant may not be potent enough or may be driving the wrong type of immune response. Try a different class of adjuvant (e.g., switch from alum to a TLR agonist). Titrate the adjuvant dose, as high doses can sometimes be overly reactogenic or suppressive.
Incorrect Immunization Route The route of administration (e.g., intramuscular, subcutaneous, intranasal) can influence the immune response. Intranasal immunization may be superior for inducing mucosal immunity. Ensure the administration technique is consistent.
Inappropriate Bleed Timing Antibody responses take time to develop. Ensure that serum is collected at an appropriate time point post-vaccination (e.g., 2-3 weeks after the final boost) to detect peak antibody titers.
ELISA Assay Problems The issue may lie with the assay itself. See "Issue 2: High Background or No Signal in M2e ELISA" for specific troubleshooting steps.
Mouse Strain As noted in the FAQs, some mouse strains (e.g., C57BL/6) may be low responders to M2e. Consider using a different strain like BALB/c or ensure the chosen adjuvant is potent enough for the selected strain.
Issue 2: High Background or Inconsistent Results in M2e ELISA
Possible Cause Troubleshooting Steps
Insufficient Washing Inadequate washing between steps is a common cause of high background. Increase the number of wash cycles (at least 4-5 times) and ensure complete aspiration of wash buffer from the wells.
Ineffective Blocking The blocking buffer may be insufficient to prevent non-specific binding. Increase the blocking incubation time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in PBST).
Antibody Concentrations Too High The concentrations of the primary (serum) or secondary detection antibody may be too high. Perform a titration experiment to determine the optimal dilution for both.
Cross-Reactivity of Secondary Antibody Ensure the secondary antibody is specific for the primary antibody isotype and species and does not cross-react with other components in the well.
Contaminated Reagents or Plates Use sterile, high-quality reagents. Ensure TMB substrate is colorless before use. Use fresh pipette tips for each sample and reagent to avoid cross-contamination.
Improper Plate Coating Ensure the M2e peptide/protein is properly coated onto the ELISA plate. Check the coating buffer pH and concentration of the antigen. Inconsistent coating can lead to high variability between wells.
Edge Effects Wells on the edge of the plate can sometimes show different results due to temperature variations during incubation. Avoid using the outermost wells for critical samples or standards.
Issue 3: Poor Protection in Viral Challenge Despite High Antibody Titers
Possible Cause Troubleshooting Steps
Incorrect Antibody Isotype High total IgG titers do not guarantee protection. M2e-mediated protection is strongly associated with Th1-type responses and IgG2a/c isotypes in mice, which are effective at mediating ADCC. Use isotype-specific secondary antibodies in your ELISA to determine the IgG1:IgG2a ratio. An adjuvant that promotes a Th2 response (high IgG1) may result in poor protection.
Antibodies Lack Functional Activity The induced antibodies may bind to the M2e peptide in an ELISA but fail to recognize the native M2 tetramer on infected cells. Consider performing a cell-based ELISA or flow cytometry using M2-expressing cells to confirm functional binding.
Insufficient T-Cell Help While antibodies are the primary effectors, M2e-specific CD4+ T cells are important for robust and long-lasting B-cell responses. Consider performing an IFN-γ ELISpot to assess the T-cell response generated by your vaccine formulation.
Severity of Viral Challenge The challenge dose may be too high, overwhelming the immune response. Titrate the challenge virus to a dose that causes significant morbidity/mortality in control animals but allows for the detection of protective effects in vaccinated groups.
Timing of Challenge The challenge should be performed when the immune response is at its peak, typically 3-4 weeks after the final vaccination.

Data Presentation: Quantitative Comparison of Adjuvants

Table 1: Effect of Adjuvants on M2e-Specific Antibody Titers in Mice
AdjuvantM2e AntigenMouse StrainM2e-Specific IgG Titer (Endpoint Titer)IgG1 TiterIgG2a/c TiterCitation(s)
None M2e-MAPBALB/cUndetectable--
CpG Clec9A-M2eC57BL/6~10,000~1,000~3,000
Poly I:C Clec9A-M2eC57BL/6~10,000~300~1,000
AddaVax Clec9A-M2eC57BL/6~1,000~1,000Undetectable
AS04 M2e VLPC57BL/6>100,000>100,000~100,000
cGAMP (in MPs) M2e (conjugated)BALB/c~1,000,000~100,000~1,000,000

Note: Titer values are approximate and compiled from graphical data for comparative purposes. Exact values will vary between experiments.

Table 2: Effect of Adjuvants on Protection Against Influenza Challenge in Mice
AdjuvantM2e AntigenChallenge VirusSurvival Rate (%)Weight Loss (% initial)Lung Viral Titer Reduction (log10)Citation(s)
CpG Clec9A-M2eH1N1/PR862.5%~20%~1 log
Poly I:C Clec9A-M2eH1N1/PR887.5%<5%~1 log
AddaVax Clec9A-M2eH1N1/PR80%~30%No significant reduction
AS04 M2e VLPA/PR8/34100%~10%~2 logs
cGAMP (in MPs) M2e (conjugated)A/PR8/34100%<10%Not Reported

Experimental Protocols

Protocol 1: M2e-Specific IgG ELISA

This protocol outlines a standard indirect ELISA to determine the titer of M2e-specific antibodies in mouse serum.

  • Plate Coating:

    • Dilute synthetic M2e peptide to 2-5 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted peptide solution to each well of a 96-well high-binding ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST).

    • Incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of mouse serum samples (e.g., starting at 1:100) in blocking buffer. Include negative control serum from unvaccinated mice.

    • Add 100 µL of diluted serum to the appropriate wells.

    • Incubate for 2 hours at RT.

  • Detection Antibody Incubation:

    • Wash the plate 5 times with wash buffer.

    • Dilute a horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or isotype-specific IgG1, IgG2a) antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at RT.

  • Development and Reading:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. Incubate in the dark at RT for 10-20 minutes, or until color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the optical density (OD) at 450 nm using a microplate reader. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an OD value greater than a pre-determined cut-off (e.g., twice the mean OD of negative controls).

Protocol 2: M2e-Specific IFN-γ ELISpot Assay

This protocol is used to quantify M2e-specific, IFN-γ-secreting T cells from the spleens of vaccinated mice.

  • Plate Preparation (Day 1):

    • Activate a 96-well PVDF membrane ELISpot plate by adding 50 µL of 70% ethanol to each well for <2 minutes.

    • Wash the plate 5 times with 200 µL/well of sterile water.

    • Coat each well with 100 µL of anti-mouse IFN-γ capture antibody (diluted in sterile PBS to the manufacturer's recommended concentration).

    • Cover the plate and incubate overnight at 4°C.

  • Cell Plating and Stimulation (Day 2):

    • Wash the plate 5 times with 200 µL/well of sterile PBS.

    • Block the membrane by adding 200 µL/well of complete RPMI medium (containing 10% FBS) and incubate for at least 30 minutes at 37°C.

    • Prepare a single-cell suspension of splenocytes from vaccinated and control mice. Count viable cells.

    • Decant the blocking medium from the plate.

    • Add splenocytes to the wells (e.g., 2.5 x 10⁵ to 5 x 10⁵ cells/well).

    • Add the M2e peptide (stimulant) to the appropriate wells at a final concentration of 5-10 µg/mL. Include wells with unstimulated cells (negative control) and a mitogen like Concanavalin A (positive control).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection and Development (Day 3):

    • Wash away the cells by washing the plate 5 times with PBST.

    • Add 100 µL of biotinylated anti-mouse IFN-γ detection antibody (diluted in blocking buffer) to each well. Incubate for 2 hours at RT.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of streptavidin-alkaline phosphatase (AP) or streptavidin-HRP conjugate to each well. Incubate for 1 hour at RT.

    • Wash the plate 5 times with PBST, followed by 2 washes with PBS.

    • Add 100 µL of a precipitating substrate (e.g., BCIP/NBT for AP) to each well. Monitor for the development of spots (5-30 minutes).

    • Stop the reaction by thoroughly washing the plate with tap water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader. Each spot represents one IFN-γ-secreting cell.

Protocol 3: Murine Influenza Virus Challenge Model

This protocol provides a general framework for assessing the protective efficacy of an M2e vaccine in mice. All work with live influenza virus must be performed in an appropriate biosafety facility.

  • Vaccination:

    • Immunize groups of mice (e.g., n=8-10 per group) with the M2e vaccine formulations according to the desired schedule (e.g., prime-boost on days 0 and 21). Include a control group receiving adjuvant only or PBS.

  • Virus Challenge:

    • Approximately 3-4 weeks after the final vaccination, anesthetize the mice lightly (e.g., with isoflurane).

    • Challenge the mice intranasally with a lethal dose (e.g., 5-10 LD₅₀) of a mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34, H1N1) in a small volume (e.g., 30-50 µL of sterile PBS).

  • Monitoring:

    • Monitor the mice daily for 14 days post-challenge.

    • Record survival rates for each group.

    • Record body weight daily. Euthanize mice that lose more than 25-30% of their initial body weight, as per institutional animal care and use committee (IACUC) guidelines.

  • Viral Load Determination (Optional):

    • At a specific time point post-challenge (e.g., day 4 or 7), euthanize a subset of mice from each group.

    • Harvest the lungs and homogenize them in sterile PBS.

    • Determine the viral titer in the lung homogenates using a standard assay such as a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on MDCK cells or by quantitative real-time PCR (qRT-PCR).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG CpG ODN (Adjuvant) TLR9 TLR9 CpG->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK IRAK Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocates IRF7_n IRF7 IRF7->IRF7_n translocates Genes Gene Transcription NFkB_n->Genes IRF7_n->Genes Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Genes->Cytokines IFN Type I IFN (IFN-α/β) Genes->IFN

Caption: TLR9 signaling pathway activated by CpG adjuvant.

TLR3_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PolyIC Poly(I:C) (Adjuvant) TLR3 TLR3 PolyIC->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 IRF3 IRF3 TRAF3->IRF3 activates IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocates IRF3_n IRF3 IRF3->IRF3_n translocates Genes Gene Transcription NFkB_n->Genes IRF3_n->Genes Cytokines Pro-inflammatory Cytokines Genes->Cytokines IFN Type I IFN (IFN-β) Genes->IFN

Caption: TLR3 signaling pathway activated by Poly(I:C) adjuvant.

Adjuvant_Selection_Logic start Start: Desired Immune Response? th1 Strong Th1 (Cell-Mediated) High IgG2a start->th1 balanced Balanced Th1/Th2 (Humoral & Cell-Mediated) start->balanced th2 Strong Th2 (Humoral) High IgG1 start->th2 adjuvant_th1 Select Adjuvant: - CpG (TLR9 agonist) - Poly I:C (TLR3 agonist) - AS01/AS04 (MPL + QS-21/Alum) th1->adjuvant_th1 adjuvant_balanced Select Adjuvant: - MF59 / AddaVax - AS03 (Oil-in-water emulsions) balanced->adjuvant_balanced adjuvant_th2 Select Adjuvant: - Alum (Generally weaker for M2e) th2->adjuvant_th2

Caption: Logical workflow for selecting an adjuvant.

ELISA_Workflow A 1. Coat Plate with M2e Antigen (Overnight, 4°C) B 2. Wash & Block (1-2 hours, RT) A->B C 3. Add Serum Samples (2 hours, RT) B->C D 4. Wash C->D E 5. Add HRP-conjugated Secondary Antibody (1 hour, RT) D->E F 6. Wash E->F G 7. Add TMB Substrate (10-20 min, Dark) F->G H 8. Add Stop Solution G->H I 9. Read OD at 450 nm H->I

Caption: Experimental workflow for an M2e-specific ELISA.

References

Technical Support Center: M2e Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M2e peptide synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of working with the M2e peptide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of the M2e peptide.

Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • The final yield of the crude M2e peptide is significantly lower than expected.

  • Mass spectrometry (MS) analysis of the crude product shows a high prevalence of truncated sequences.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Fmoc-Deprotection Use fresh, high-quality deprotection reagents like piperidine. Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection reagent for difficult sequences, but avoid it if your sequence contains aspartic acid to prevent aspartimide formation.[2][3] Perform a colorimetric test (e.g., Kaiser test) to confirm complete deprotection.[1]
Inefficient Coupling Reactions Increase coupling time and/or perform double coupling for problematic residues.[4] Use more efficient coupling reagents such as HBTU, HATU, or PyBOP®.
Peptide Aggregation on Resin Switch to a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl, KSCN) to the coupling mixture. Synthesize the peptide at a higher temperature or use microwave irradiation to disrupt aggregation. Incorporate pseudoproline dipeptides or other backbone-protecting groups to disrupt secondary structure formation.
"Difficult" Sequence The M2e peptide sequence can be hydrophobic, predisposing it to aggregation. Utilize a high-swelling resin with a low peptide loading. Consider a segmented synthesis approach where shorter fragments are synthesized and then ligated.

Experimental Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Peptide Yield check_deprotection Perform Kaiser Test on Resin Sample start->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Positive check_coupling Analyze Crude Peptide by MS for Deletion Sequences check_deprotection->check_coupling Negative solution_deprotection Use Fresh Reagents Increase Reaction Time Consider DBU incomplete_deprotection->solution_deprotection end Improved Yield solution_deprotection->end incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Deletions Present check_aggregation Resin Swelling Reduced? Hydrophobic Sequence? check_coupling->check_aggregation No Deletions solution_coupling Double Couple Use Stronger Activators (HATU, HBTU) incomplete_coupling->solution_coupling solution_coupling->end aggregation Peptide Aggregation check_aggregation->aggregation Yes check_aggregation->end No solution_aggregation Change Solvent (NMP) Add Chaotropic Salts Use Microwave Synthesis aggregation->solution_aggregation solution_aggregation->end

Caption: Troubleshooting workflow for low peptide synthesis yield.

Issue 2: Poor Purity of Crude M2e Peptide

Symptoms:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the crude product shows multiple peaks close to the main product peak.

  • MS analysis reveals the presence of impurities such as deletion sequences, incompletely deprotected peptides, or by-products from protecting groups.

Possible Causes & Solutions:

CauseRecommended Solution
Side Reactions Ensure complete removal of side-chain protecting groups during the final cleavage step. Use appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) to prevent re-attachment of protecting groups and modification of sensitive residues like Cys, Trp, and Met.
Aggregation During Synthesis As with low yield, aggregation can lead to a host of side reactions and the accumulation of closely related impurities. See solutions for aggregation in "Issue 1".
Suboptimal Cleavage Perform a small-scale test cleavage on a small amount of resin to optimize the cleavage time and cocktail composition before committing the entire batch. Ensure the cleavage cocktail is fresh and appropriate for the resin and protecting groups used.
Racemization Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. Avoid prolonged exposure to basic conditions.
Issue 3: Difficulty in M2e Peptide Purification by RP-HPLC

Symptoms:

  • The M2e peptide does not bind well to the C18 column (breakthrough).

  • Poor peak shape (tailing or broadening) during HPLC analysis.

  • Co-elution of the target peptide with impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Peptide Insolubility Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or NMP before diluting with the initial mobile phase. For very hydrophobic peptides, trifluoroethanol (TFE) can be used, but it may affect retention on the column.
Inappropriate Mobile Phase Optimize the gradient of the organic modifier (typically acetonitrile). Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in both aqueous and organic phases to improve peak shape. For peptides sensitive to TFA, formic acid can be an alternative, especially for LC-MS applications.
Column Overload Inject a smaller amount of the crude peptide onto the column. If a larger scale purification is needed, switch to a larger diameter preparative column.
Hydrophobic Peptide Nature For highly hydrophobic peptides like M2e, a C4 or C8 column might provide better separation than a C18 column. Using a different organic modifier, such as methanol or isopropanol, in combination with acetonitrile can alter the selectivity.

General RP-HPLC Purification Workflow:

HPLC_Purification_Workflow start Crude M2e Peptide dissolution Dissolve in Minimal Strong Solvent (e.g., DMSO), then Dilute with Mobile Phase A start->dissolution filtration Filter Sample (0.22 µm) dissolution->filtration injection Inject onto RP-HPLC Column (e.g., C18) filtration->injection gradient Apply Gradient Elution (Water/ACN with 0.1% TFA) injection->gradient fraction_collection Collect Fractions Based on UV Absorbance (210-220 nm) gradient->fraction_collection analysis Analyze Fractions by Analytical HPLC and MS fraction_collection->analysis pooling Pool Pure Fractions (>90-95% Purity) analysis->pooling lyophilization Lyophilize to Obtain Pure Peptide Powder pooling->lyophilization

Caption: Standard workflow for M2e peptide purification by RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a "difficult sequence" and does M2e fall into this category?

A "difficult sequence" in peptide synthesis refers to a peptide chain that is prone to forming stable secondary structures (like β-sheets) on the resin, which can lead to aggregation. This aggregation hinders the access of reagents to the growing peptide chain, resulting in incomplete reactions and low yields. Sequences rich in hydrophobic or β-branched amino acids are often classified as difficult. The M2e peptide contains several hydrophobic residues, which can make it prone to aggregation and thus it can be considered a difficult sequence to synthesize.

Q2: What purity level is required for M2e peptides?

The required purity depends on the application. For in-vitro T-cell assays or as an analytical standard, a purity of >90% is generally recommended. For applications like vaccine development or other in-vivo studies, a higher purity of >95% is often necessary to avoid side effects from impurities. Studies involving M2e peptides for vaccine research have reported using peptides with purity above 90%.

Q3: How should I dissolve and store my purified M2e peptide?

Most lyophilized peptides are stable at room temperature for a few weeks, but for long-term storage, they should be kept at -20°C or lower. Before dissolving, allow the vial to come to room temperature. The solubility of M2e can be challenging due to its hydrophobic nature. It's recommended to first try dissolving it in sterile distilled water. If it doesn't dissolve, a small amount of a solvent like DMSO can be used to create a stock solution, which can then be diluted with your aqueous buffer. Note that the final concentration of DMSO should be kept low (<2%) for cell-based assays.

Q4: My M2e peptide is aggregating in solution after purification. What can I do?

Peptide aggregation in solution is a common issue, especially for hydrophobic sequences. Several factors influence this, including peptide concentration, pH, and temperature. To mitigate aggregation, you can try:

  • Working with lower concentrations.

  • Adjusting the pH of the buffer to move away from the peptide's isoelectric point.

  • Adding non-ionic surfactants like Tween 20 or Tween 80 to the solution, which can help prevent aggregation and surface adsorption.

  • Storing the peptide in lyophilized aliquots and only reconstituting what is needed for an experiment to avoid repeated freeze-thaw cycles.

Q5: What are the key steps in a standard solid-phase peptide synthesis (SPPS) protocol for M2e?

A typical Fmoc-based SPPS protocol involves a cycle of deprotection and coupling steps.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using an activating agent (e.g., DIC/HOBt or HBTU).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling of Next Amino Acid: Add the next Fmoc-protected amino acid along with an activating agent to couple it to the free N-terminus of the growing peptide chain.

  • Monitoring: After coupling, perform a Kaiser test to ensure the reaction has gone to completion (a negative result indicates successful coupling).

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the M2e sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the resin and remove all side-chain protecting groups. This step typically takes 1-3 hours.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove scavengers and dissolved protecting group by-products.

  • Drying: Dry the crude peptide under vacuum.

References

Technical Support Center: Enhancing the Cross-Reactivity of M2e-Induced Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on universal influenza vaccines targeting the Matrix-2 ectodomain (M2e). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in improving the cross-reactivity of M2e-induced antibodies.

Frequently Asked Questions (FAQs)

Q1: Why is the immunogenicity of M2e peptides inherently low?

A1: The extracellular domain of the M2 protein (M2e) is a small peptide, consisting of only 23 amino acids.[1][2] Its small size and linear nature contribute to its poor immunogenicity.[2][3] Compared to the large, globular glycoproteins like hemagglutinin (HA) and neuraminidase (NA), M2e is less abundant on the surface of influenza virions, making it a less prominent target for the immune system.[4] Consequently, natural influenza A virus infection in humans typically induces a weak and short-lived anti-M2e antibody response.

Q2: What are the primary mechanisms of protection conferred by M2e-specific antibodies?

A2: M2e-specific antibodies are generally non-neutralizing, meaning they do not directly prevent viral entry into host cells. Instead, they mediate protection through Fc-dependent effector functions. The primary mechanisms include:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): M2e antibodies bind to M2 proteins expressed on the surface of infected cells, flagging them for destruction by immune cells like Natural Killer (NK) cells. This is considered a major mechanism of protection.

  • Complement-Dependent Cytotoxicity (CDC): The binding of M2e antibodies to infected cells can also activate the complement system, leading to the formation of a membrane attack complex and subsequent lysis of the infected cell.

  • Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells can recognize and engulf M2e-antibody-coated infected cells through their Fc receptors.

Q3: What are the most common strategies to enhance the immunogenicity and cross-reactivity of M2e-based vaccines?

A3: Several strategies are employed to overcome the low immunogenicity of M2e and broaden the cross-reactivity of the induced antibodies:

  • Carrier Proteins: Fusing the M2e peptide to a larger, more immunogenic carrier protein can significantly enhance the immune response. Common carriers include hepatitis B virus core antigen (HBcAg) and Neisseria meningitidis outer membrane protein complex (OMPC).

  • Adjuvants: Co-administration of M2e antigens with adjuvants is crucial for a robust immune response. Adjuvants like aluminum salts (alum), Toll-like receptor (TLR) agonists (e.g., CpG ODN, flagellin), and oil-in-water emulsions (e.g., MF59, AS03) have been shown to be effective.

  • Particulate Delivery Systems: Presenting M2e on the surface of nanoparticles or virus-like particles (VLPs) can increase its immunogenicity by mimicking the structure of a virus and facilitating uptake by antigen-presenting cells.

  • Tandem Repeats: Constructing antigens with multiple copies of the M2e peptide (tandem repeats) can increase the density of the epitope, leading to a stronger B-cell response.

  • Inclusion of T-cell Epitopes: Incorporating conserved T-cell epitopes from other influenza proteins, such as nucleoprotein (NP), can provide T-cell help and enhance the overall immune response.

Troubleshooting Guides

Problem 1: Low anti-M2e antibody titers post-immunization.
Possible Cause Troubleshooting Step
Poor immunogenicity of the M2e construct. 1. Fuse M2e to a carrier protein: If using a standalone M2e peptide, consider fusing it to a carrier like HBcAg or keyhole limpet hemocyanin (KLH). 2. Increase epitope density: Use a construct with tandem repeats of the M2e sequence. 3. Formulate with a potent adjuvant: Ensure the adjuvant used is appropriate for inducing a strong humoral response. TLR agonists like CpG or flagellin can be effective.
Suboptimal immunization route or schedule. 1. Vary the route of administration: Intranasal immunization can be effective for inducing mucosal immunity in addition to systemic responses. 2. Optimize the booster schedule: Ensure sufficient time between prime and boost immunizations (e.g., 2-4 weeks) to allow for affinity maturation of the antibody response.
Degradation of the M2e peptide. 1. Assess peptide stability: Confirm the integrity of the M2e peptide or fusion protein before immunization using techniques like SDS-PAGE or mass spectrometry. 2. Use a delivery system that protects the antigen: Encapsulating the M2e antigen in nanoparticles can protect it from degradation.
Problem 2: Induced antibodies show limited cross-reactivity against different influenza A strains.
Possible Cause Troubleshooting Step
The M2e sequence used in the vaccine is not broadly conserved. 1. Use a consensus or mosaic M2e sequence: Design an M2e immunogen based on an alignment of M2e sequences from various influenza A subtypes to target conserved regions. 2. Incorporate M2e sequences from different subtypes: A vaccine containing M2e peptides from human, swine, and avian influenza viruses may induce broader protection.
The immune response is dominated by antibodies against non-conserved regions of M2e. 1. Focus the immune response on conserved epitopes: Use techniques like antibody blocking during panning in phage display to isolate antibodies targeting conserved regions. 2. Computational design: Employ computational methods to design M2e immunogens that present conserved epitopes more prominently.
The assay used to measure cross-reactivity is not sensitive enough. 1. Use a cell-based ELISA: An ELISA using cells expressing the full M2 tetramer can be more sensitive for detecting antibodies that recognize quaternary epitopes. 2. Perform functional assays: Assess cross-reactivity through functional assays like ADCC against cells infected with different influenza strains.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on M2e-based vaccines.

Table 1: Comparison of Anti-M2e IgG Titers with Different Vaccine Formulations

Vaccine FormulationAdjuvantAnimal ModelMean Anti-M2e IgG TiterReference
M2e-MAPFreund's AdjuvantBALB/c Mice>1:100,000
M2e-Q11 NanoparticleNoneBALB/c Mice~1:10,000
M2e peptideAluminumBALB/c Mice~1:100,000
M2e-NP Fusion ProteinNoneBALB/c MiceNot specified, but induced humoral responses
4M2e-FliCNone (self-adjuvanted)BALB/c MiceStrong humoral responses reported
H7N9+4M2e LAIVNoneBALB/c MiceEndpoint titer ~1:1,600

Table 2: Protective Efficacy of M2e-Based Vaccines in Challenge Studies

Vaccine CandidateChallenge VirusAnimal ModelSurvival Rate (%)Reference
M2e-MAPPR8 (H1N1)BALB/c Mice100
M2e-Q11 NanoparticlePR8 (H1N1)BALB/c Mice100
M2e-Q11 NanoparticleH7N9BALB/c Mice87.5
M2e5x VLPH1N1, H3N2, H5N1MiceProvided cross-protection
Double-layered M2e-NA NanoparticlesH1N1, H3N2BALB/c MiceConferred protection

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for M2e-Specific Antibodies
  • Coating: Coat 96-well ELISA plates with 50-100 ng/well of synthetic M2e peptide or recombinant M2e fusion protein overnight at 4°C.

  • Washing: Wash plates three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites with 5% non-fat dry milk or 1% BSA in PBST for 1-2 hours at room temperature.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-mouse IgG (or other species-specific secondary antibody) at the recommended dilution and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Development: Add TMB substrate and incubate in the dark until color develops.

  • Stopping Reaction: Stop the reaction with 2M H₂SO₄.

  • Reading: Read the absorbance at 450 nm using an ELISA plate reader. The endpoint titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value greater than twice that of the negative control.

Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
  • Target Cell Preparation:

    • Use a stable cell line expressing the M2 protein (e.g., YAC-1-M2) or infect target cells (e.g., MDCK) with the influenza virus of interest.

    • Label target cells with a fluorescent dye (e.g., calcein AM) or a radioactive label (e.g., ⁵¹Cr).

  • Effector Cell Preparation: Isolate effector cells, such as NK cells or peripheral blood mononuclear cells (PBMCs), from whole blood.

  • Assay Setup:

    • Plate the labeled target cells in a 96-well U-bottom plate.

    • Add serial dilutions of heat-inactivated immune serum or purified M2e-specific antibodies.

    • Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 20:1).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Cytotoxicity:

    • If using a fluorescent dye, measure the fluorescence released into the supernatant.

    • If using a radioactive label, measure the radioactivity in the supernatant using a gamma counter.

    • Alternatively, measure the release of lactate dehydrogenase (LDH) into the supernatant.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

Experimental_Workflow_for_M2e_Vaccine_Evaluation cluster_immunogen Immunogen Design & Preparation cluster_immunization Immunization cluster_analysis Immune Response Analysis cluster_challenge Protective Efficacy A M2e Peptide Synthesis (Consensus/Tandem Repeats) B Fusion to Carrier (e.g., HBcAg) A->B D Nanoparticle/VLP Assembly A->D C Formulation with Adjuvant (e.g., Alum, CpG) B->C F Immunization (Prime & Boost) C->F D->C E Animal Model (e.g., BALB/c Mice) E->F G Serum Collection F->G J Viral Challenge (Heterologous Strains) F->J H ELISA (Titer Measurement) G->H I ADCC Assay (Functional Analysis) G->I K Monitor Survival & Weight Loss J->K

Caption: Workflow for designing and evaluating M2e-based universal influenza vaccines.

ADCC_Signaling_Pathway cluster_cell Influenza-Infected Cell cluster_antibody M2e-Specific Antibody cluster_nk Natural Killer (NK) Cell InfectedCell M2e Protein on Cell Surface Antibody IgG Antibody InfectedCell->Antibody Fab Binding FcR Fcγ Receptor (CD16) Antibody->FcR Fc Binding NK_Cell NK Cell Granules Granzyme & Perforin Release NK_Cell->Granules Activation Apoptosis Target Cell Apoptosis Granules->Apoptosis Induces Apoptosis->InfectedCell Lysis

Caption: Mechanism of Antibody-Dependent Cellular Cytotoxicity (ADCC) mediated by M2e-specific antibodies.

References

Validation & Comparative

A Comparative Analysis of M2e-Based Universal Flu Vaccine Candidates and Seasonal Influenza Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing effort to combat seasonal and pandemic influenza, researchers are pursuing innovative vaccine strategies that offer broader and more durable protection than current seasonal vaccines. This guide provides a detailed comparison of an emerging universal influenza vaccine candidate targeting the Matrix-2 ectodomain (M2e) and traditional seasonal influenza vaccines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy data, experimental methodologies, and immunological mechanisms.

Executive Summary

Seasonal influenza vaccines are the primary tool for preventing influenza, but their effectiveness is limited by the constant antigenic drift and shift of the influenza virus, necessitating annual reformulation. M2e-based vaccines represent a promising universal vaccine approach, targeting a highly conserved region of the influenza A virus. Preclinical and early clinical studies suggest that M2e vaccines can elicit broad, heterosubtypic protection. This guide presents a side-by-side comparison of the available efficacy data, the experimental protocols used to evaluate these vaccines, and their distinct immunological pathways.

Data Presentation: A Comparative Overview of Vaccine Efficacy

The following tables summarize quantitative data from preclinical and clinical studies of M2e-based vaccine candidates and seasonal influenza vaccines. It is important to note that the data for M2e vaccines are largely derived from preclinical animal models, whereas seasonal flu vaccine data comes from human clinical trials and observational studies.

Table 1: Efficacy and Immunogenicity of M2e-Based Vaccine Candidates (Preclinical and Phase I Clinical Data)

Vaccine CandidateModel/Study PopulationAdjuvantProtection Rate (%) / EfficacyKey Immunological ReadoutsReference
M2e5x VLPBALB/c miceNone100% survival vs. H1N1, H3N2, H5N1High levels of M2e-specific IgG; Sera conferred passive protection.[1]
M2e5x VLPC57BL/6 miceNoneLower protection than in BALB/c miceLower levels of M2e-specific IgG compared to BALB/c mice.[2]
Clec9A-M2eC57BL/6 micePoly I:C62.5-87.5% survival vs. H1N1/PR8Sustained anti-M2e IgG titers; IgG2a isotype was important for protection.[3][4]
L3-LAH+4M2e (Oral Probiotic Vaccine)BALB/c miceNone100% survival vs. two heterologous H1N1 strainsInduced HA stem-targeting and M2e-specific antibodies.[5]
STF2.4xM2e (VAX102)Healthy Adults (18-49 years)Flagellin (TLR5 ligand)Phase I: Safety & Immunogenicity96% seroconversion after 2 doses (0.3 and 1.0 µg); Geometric mean anti-M2e IgG up to 1.7 µg/ml.
ACAM-FLU-A (M2e-HBc VLP)Healthy VolunteersAlumPhase I: Safety & ImmunogenicityUp to 90% seroconversion.

Table 2: Efficacy and Effectiveness of Seasonal Influenza Vaccines (Human Clinical Trial and Observational Data)

Vaccine TypeStudy PopulationEfficacy / EffectivenessKey Immunological ReadoutsReference
Inactivated Influenza Vaccine (IIV)Children (2-17 years), 2015-2016 season66% vs. H1N1pdm09; Ineffective vs. H3N2Not specified in this study
Adjuvanted Trivalent Influenza Vaccine (aTIV - FLUAD)Elderly (≥65 years), 18 seasons in Italy12% lower risk of hospitalization vs. TIV/QIVNot specified in this study
Adjuvanted Trivalent Influenza Vaccine (aIIV3 - Fluad)Children (6 months - 5 years)Higher seroconversion rates vs. non-adjuvanted IIV3, especially for mismatched strains.Seroconversion rates for homologous A/H1N1: 100% (aIIV3) vs. 38% (IIV3) in children 6-35 months.
mRNA-based seasonal flu vaccine (Pfizer)Adults (18-64 years), 2022-2023 season34.5% higher relative efficacy vs. inactivated vaccine (Fluzone) against influenza-like illness.Higher immune responses to A/H3N2 and A/H1N1 strains.
General Seasonal Flu Vaccine Effectiveness (CDC)US Population, 2009-2024Ranged from 19% to 60%Not specified

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing vaccine efficacy data. Below are synthesized protocols for typical preclinical and clinical studies for M2e and seasonal flu vaccines, respectively.

M2e Vaccine Preclinical Efficacy Study Protocol (Mouse Model)
  • Animal Model: BALB/c or C57BL/6 mice, typically 6-8 weeks old.

  • Vaccination:

    • Vaccine: M2e peptide conjugated to a carrier protein (e.g., KLH), expressed as a fusion protein (e.g., with flagellin), or displayed on virus-like particles (VLPs).

    • Adjuvant: May be co-administered (e.g., Poly I:C, CpG) or part of the fusion protein (e.g., flagellin).

    • Dose and Route: Typically 2 µg of the M2e construct administered intramuscularly (i.m.) or intranasally (i.n.).

    • Schedule: A prime-boost strategy is common, with two doses administered 3-4 weeks apart.

  • Immunogenicity Assessment:

    • Blood samples are collected at various time points post-vaccination.

    • M2e-specific antibody titers (total IgG, IgG1, IgG2a) are measured by ELISA.

    • T-cell responses (e.g., IFN-γ production) can be assessed by ELISpot or intracellular cytokine staining after re-stimulation of splenocytes with M2e peptides.

  • Challenge:

    • 4 weeks after the final vaccination, mice are challenged intranasally with a lethal dose (e.g., 10x LD50) of a heterosubtypic influenza A virus (e.g., A/PR/8/34 H1N1).

  • Efficacy Endpoints:

    • Primary: Survival rate over a 14-day observation period.

    • Secondary: Body weight loss, lung viral titers (measured by plaque assay or qPCR on day 5-7 post-challenge), and lung pathology.

Seasonal Influenza Vaccine Clinical Efficacy Trial Protocol (Human)
  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled trial.

  • Study Population: Healthy adults, often stratified by age (e.g., 18-64 years, ≥65 years). Exclusion criteria typically include immunosuppressive conditions or recent influenza vaccination.

  • Vaccination:

    • Vaccine: Trivalent or quadrivalent inactivated influenza vaccine (IIV), live-attenuated influenza vaccine (LAIV), or newer platforms like mRNA vaccines.

    • Dose and Route: Standardized dose administered intramuscularly.

    • Schedule: A single dose administered before the start of the influenza season.

  • Immunogenicity Assessment:

    • Blood samples are collected pre-vaccination and at a set time post-vaccination (e.g., day 28).

    • Hemagglutination inhibition (HAI) antibody titers are measured against each vaccine strain.

    • Endpoints include seroconversion rates (proportion of subjects with a ≥4-fold rise in HAI titer) and geometric mean titers (GMT).

  • Efficacy Endpoint:

    • Primary: The occurrence of laboratory-confirmed influenza illness during the surveillance period (the flu season). Illness is often defined by a set of respiratory and systemic symptoms (influenza-like illness, ILI). Confirmation is by RT-PCR.

    • Calculation: Vaccine efficacy is calculated as (1 - [attack rate in vaccinated group / attack rate in placebo group]) x 100%.

Mandatory Visualization: Immunological Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key immunological signaling pathways and a typical experimental workflow.

M2e_Vaccine_Signaling_Pathway cluster_infection Influenza A Infected Cell cluster_antibody_response M2e Vaccine-Induced Immunity cluster_effector_cell Effector Cell Activation infected_cell Infected Respiratory Epithelial Cell M2e_protein M2 Protein (M2e exposed) M2e_IgG M2e-specific IgG (non-neutralizing) M2e_IgG->M2e_protein Binds to M2e on infected cell surface Fc_receptor Fcγ Receptor (FcγR) M2e_IgG->Fc_receptor Fc portion binds to FcγR effector_cell Effector Cell (e.g., Macrophage, NK Cell) effector_cell->infected_cell Triggers Effector Function: - ADCC (NK Cell) - Phagocytosis (Macrophage) clearance Clearance of Infected Cells effector_cell->clearance

Caption: M2e Vaccine Immune Pathway.

Seasonal_Flu_Vaccine_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T Cell Activation cluster_b_cell_activation B Cell Activation cluster_antibody_production Antibody Production vaccine Seasonal Vaccine (HA antigen) apc Antigen Presenting Cell (e.g., Dendritic Cell) vaccine->apc Uptake and processing b_cell B Cell vaccine->b_cell HA binds to B Cell Receptor t_helper CD4+ T Helper Cell apc->t_helper Presents HA peptide via MHC-II t_helper->b_cell T Cell Help (Cytokines) plasma_cell Plasma Cell b_cell->plasma_cell memory_b_cell Memory B Cell b_cell->memory_b_cell neutralizing_ab Neutralizing Anti-HA Antibodies plasma_cell->neutralizing_ab influenza_virus Influenza Virus neutralizing_ab->influenza_virus Block viral entry

Caption: Seasonal Flu Vaccine Immune Pathway.

Experimental_Workflow_Comparison cluster_m2e M2e Vaccine Preclinical Trial cluster_seasonal Seasonal Vaccine Clinical Trial m2e_vax Vaccination (Mouse Model) m2e_immuno Immunogenicity (ELISA, ELISpot) m2e_vax->m2e_immuno m2e_challenge Lethal Virus Challenge (Heterosubtypic Strain) m2e_immuno->m2e_challenge m2e_efficacy Efficacy Readout (Survival, Weight Loss) m2e_challenge->m2e_efficacy seasonal_vax Vaccination (Human Subjects) seasonal_immuno Immunogenicity (HAI Assay) seasonal_vax->seasonal_immuno seasonal_surveillance Surveillance (During Flu Season) seasonal_immuno->seasonal_surveillance seasonal_efficacy Efficacy Readout (Lab-confirmed Illness) seasonal_surveillance->seasonal_efficacy

Caption: Vaccine Efficacy Experimental Workflow.

Conclusion

M2e-based universal influenza vaccine candidates demonstrate significant promise in preclinical models, inducing broad protection against various influenza A strains through a distinct, non-neutralizing antibody-mediated mechanism. However, they are still in the early stages of clinical development, and robust human efficacy data is not yet available.

Seasonal influenza vaccines, while having variable effectiveness from year to year, are a well-established public health tool with a proven track record of reducing influenza-related illness and hospitalization in human populations. Newer platforms, such as mRNA vaccines, are showing promise for improved efficacy over traditional inactivated vaccines.

Continued research and clinical evaluation of M2e-based vaccines are critical to determine if their potential for broad, long-lasting protection can be translated into a clinical benefit for humans. Direct comparative efficacy trials in humans will be the ultimate measure of their utility in the fight against influenza.

References

A Comparative Guide to M2e and HA Stalk as Universal Influenza Vaccine Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a universal influenza vaccine, one that provides broad and durable protection against diverse influenza virus strains, has led to the intensive investigation of conserved viral antigens. Among the most promising targets are the extracellular domain of the matrix 2 protein (M2e) and the stalk domain of hemagglutinin (HA). This guide provides an objective comparison of these two leading candidates, supported by experimental data, detailed methodologies, and visual representations of key biological processes to aid researchers in their vaccine development efforts.

At a Glance: M2e vs. HA Stalk

FeatureM2e (Matrix 2 ectodomain)HA (Hemagglutinin) Stalk
Conservation Highly conserved across influenza A virus subtypes.[1]Highly conserved within influenza A virus groups (Group 1 and Group 2).[2]
Location on Virion Tetrameric ion channel, less abundant than HA.[3]Proximal region of the hemagglutinin protein, shielded by the immunodominant head domain.
Immunogenicity Poorly immunogenic on its own, requiring conjugation to a carrier or use of potent adjuvants.[3][4]Immunosubdominant, as the immune response is primarily directed towards the variable HA head.
Mechanism of Protection Primarily non-neutralizing antibodies that mediate protection through Fc-receptor effector functions, such as Antibody-Dependent Cellular Cytotoxicity (ADCC).Elicits both neutralizing and non-neutralizing antibodies. Protection is mediated by direct virus neutralization and Fc-receptor effector functions.
Breadth of Protection Potential for broad protection against all influenza A subtypes.Broad protection primarily within the same HA group (e.g., Group 1: H1, H5; Group 2: H3, H7).
Clinical Development Several candidates have undergone Phase I clinical trials, demonstrating safety and immunogenicity.Multiple candidates, including those using chimeric HA (cHA) constructs, have shown promising results in Phase I clinical trials, inducing broad and durable responses.

Quantitative Performance Data: Preclinical Studies

The following tables summarize key quantitative data from preclinical studies directly comparing the efficacy of M2e and HA stalk-based vaccine candidates.

Table 1: Survival Rates in Murine Challenge Models
Vaccine CandidateChallenge Virus (Dose)Survival Rate (%)Study Reference
M2e-KLHA/PR/8/34 (H1N1) (3 LD50)100Staneková et al., 2011
HA2 (stalk peptide)-KLHA/PR/8/34 (H1N1) (2 LD50)<100Staneková et al., 2011
M2e5x VLPH3N2Higher than HA VLPKim et al., 2017
H5 HA VLPH3N2Lower than M2e5x VLPKim et al., 2017
cHA Ca2 M2e (combined)H3N2Superior to HA stalk or M2e aloneSun et al., 2019
cHA (stalk-only)H3N2Less effective than combined vaccineSun et al., 2019
PR8 Ca2 M2e (M2e-only)H3N2Less effective than combined vaccineSun et al., 2019
Table 2: Antibody Titers and Viral Load Reduction in Murine Models
Vaccine CandidateEndpoint MeasuredResultStudy Reference
M2e5x VLPM2e-specific IgG titers (BALB/c mice)Higher than H5 HA VLPKim et al., 2017
H5 HA VLPHA-specific IgG titers (BALB/c mice)Higher than M2e5x VLPKim et al., 2017
M2e5x VLPLung viral load vs. H3N2 (BALB/c mice)Lower than H5 HA VLPKim et al., 2017
H5 HA VLPLung viral load vs. H3N2 (BALB/c mice)Higher than M2e5x VLPKim et al., 2017
cHA Ca2 M2e (combined)Anti-M2e and anti-stalk antibody titersSubstantially enhanced bothSun et al., 2019
cHA Ca2 M2e (combined)Lung viral load vs. homologous & heterosubtypic challengeSignificantly better protection than single-target vaccinesSun et al., 2019

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the evaluation of M2e and HA stalk-based vaccines.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify M2e-specific or HA stalk-specific IgG antibodies in serum.

Methodology:

  • Coating: 96-well plates are coated with a specific antigen (e.g., synthetic M2e peptide or recombinant HA stalk protein) overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 5% non-fat dry milk) to prevent non-specific binding.

  • Sample Incubation: Serial dilutions of serum samples are added to the wells and incubated for 1-2 hours at 37°C.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) is added and incubated for 1 hour.

  • Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Analysis: The optical density is measured at 450 nm, and antibody titers are determined by identifying the highest dilution that gives a positive signal above the background.

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_incubation 3. Sample Incubation cluster_detection 4. Detection cluster_analysis 5. Analysis A Coat 96-well plate with M2e peptide or HA stalk protein B Wash and block with non-fat dry milk A->B Overnight at 4°C C Add diluted serum samples B->C 1-2 hours at 37°C D Add HRP-conjugated secondary antibody C->D 1 hour at RT E Add TMB substrate D->E F Add stop solution E->F G Read absorbance at 450 nm F->G

ELISA protocol for antibody detection.
In Vivo Murine Challenge Model

Objective: To assess the protective efficacy of a vaccine candidate against a lethal influenza virus challenge.

Methodology:

  • Immunization: Mice (commonly BALB/c or C57BL/6 strains) are immunized with the vaccine candidate, often with a prime-boost strategy.

  • Challenge: At a specified time post-immunization (e.g., 2-4 weeks), mice are anesthetized and intranasally challenged with a lethal dose (e.g., 5-10 LD50) of a specific influenza virus strain.

  • Monitoring: Mice are monitored daily for a set period (e.g., 14 days) for weight loss and survival. Humane endpoints are established, such as a >25-30% loss of initial body weight.

  • Viral Titer Determination: At specific time points post-challenge, a subset of mice may be euthanized, and their lungs harvested to determine viral titers by plaque assay or TCID50 assay on MDCK cells.

Murine_Challenge_Workflow A Immunize mice with vaccine candidate B Wait for immune response to develop (2-4 weeks) A->B C Intranasal challenge with lethal dose of influenza virus B->C D Monitor daily for weight loss and survival (14 days) C->D E Determine lung viral titers (optional, at specific time points) C->E

Workflow for in vivo murine challenge studies.

Signaling Pathways and Mechanisms of Protection

The protective mechanisms elicited by M2e and HA stalk-based vaccines differ significantly, which has implications for their design and evaluation.

M2e-Mediated Protection: Antibody-Dependent Cellular Cytotoxicity (ADCC)

Antibodies targeting M2e are generally non-neutralizing. Their primary mechanism of action is the recruitment of immune effector cells to kill infected host cells.

ADCC_Signaling cluster_infected_cell Infected Host Cell cluster_nk_cell NK Cell InfectedCell M2e on cell surface M2eAb M2e-specific IgG InfectedCell->M2eAb binds NKCell Fcγ Receptor (FcγR) Syk Syk Kinase NKCell->Syk activates PLC PLC Syk->PLC activates Granzymes Granzymes & Perforin PLC->Granzymes leads to release of Granzymes->InfectedCell induces apoptosis M2eAb->NKCell binds

ADCC signaling pathway for M2e-mediated protection.

In this pathway, M2e-specific IgG antibodies bind to M2e expressed on the surface of infected cells. The Fc portion of these antibodies is then recognized by Fcγ receptors on natural killer (NK) cells, leading to NK cell activation and the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the infected cell.

HA Stalk-Mediated Protection: Neutralization and Fc-Effector Functions

Antibodies targeting the HA stalk can provide protection through multiple mechanisms.

HA_Stalk_Protection cluster_neutralization Direct Neutralization cluster_adcc ADCC Virus Influenza Virion StalkAb HA Stalk Antibody Virus->StalkAb binds to stalk Fusion Inhibition of viral fusion with endosomal membrane StalkAb->Fusion results in InfectedCell Infected Cell with HA StalkAb2 HA Stalk Antibody InfectedCell->StalkAb2 binds to HA NKCell NK Cell StalkAb2->NKCell activates Apoptosis Apoptosis of Infected Cell NKCell->Apoptosis induces

Dual protective mechanisms of HA stalk antibodies.

HA stalk-specific antibodies can directly neutralize the virus by preventing the conformational changes in the HA protein that are necessary for the fusion of the viral and endosomal membranes, thereby blocking viral entry into the host cell cytoplasm. Additionally, similar to M2e antibodies, HA stalk antibodies can also mediate ADCC by binding to HA expressed on the surface of infected cells and recruiting NK cells.

Conclusion

Both M2e and the HA stalk represent promising targets for the development of a universal influenza vaccine. M2e offers the potential for broader coverage against all influenza A subtypes, but its reliance on non-neutralizing, Fc-mediated effector functions presents unique challenges for vaccine design and evaluation. The HA stalk, while offering protection that is generally group-specific, elicits both neutralizing and non-neutralizing antibodies, providing a multi-pronged protective response.

Recent strategies have explored combining both M2e and HA stalk antigens into a single vaccine construct, which has shown synergistic effects and superior protection in preclinical models. As research progresses, a deeper understanding of the interplay between the immune responses to these conserved epitopes will be critical in the design of a truly universal influenza vaccine that can provide robust and long-lasting protection against seasonal and pandemic influenza.

References

Validating M2e ELISA for Clinical Trial Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ectodomain of the matrix protein 2 (M2e) of the influenza A virus is a highly conserved antigen, making it a promising target for universal influenza vaccines. As these vaccine candidates advance through clinical trials, robust and validated immunoassays are critical for evaluating their immunogenicity. The Enzyme-Linked Immunosorbent Assay (ELISA) is a primary method for quantifying M2e-specific antibody responses. This guide provides a comparative overview of M2e ELISA validation, its performance against other serological assays, and detailed experimental protocols to support its implementation in clinical trial settings.

Performance Comparison: M2e ELISA vs. Traditional Influenza Assays

The validation of an M2e ELISA for clinical trial use requires a thorough assessment of its performance characteristics. While direct head-to-head comparisons in large-scale human clinical trials are not extensively published, data from preclinical and avian studies, along with comparisons of similar ELISA-based methods to traditional assays, provide valuable insights. The primary advantage of the M2e ELISA is its ability to specifically measure the response to a conserved antigen, a capability not offered by traditional strain-specific assays like the Hemagglutination Inhibition (HI) assay.

Assay TypePrincipleKey Performance CharacteristicsAdvantagesLimitations
M2e ELISA Quantifies antibodies specific to the M2e antigen.Specificity: High, distinguishes M2e-specific antibodies from those against other viral proteins. Sensitivity: Dependent on antigen format (multimeric forms show higher sensitivity).[1][2] Reproducibility: Generally good with intra- and inter-assay CVs <15%.[3][4]- Measures response to a conserved, universal vaccine target.- High throughput and suitable for large sample numbers.- Can be standardized more easily than cell-based assays.- Does not measure functional antibody activity (neutralization).- Performance can be influenced by the M2e antigen format used (e.g., peptide vs. recombinant protein).[5]
Hemagglutination Inhibition (HI) Assay Measures antibodies that block the hemagglutinin (HA) protein from agglutinating red blood cells.Specificity: Strain-specific. Sensitivity: Can be lower than ELISA-based methods for detecting antibody responses.- Correlate of protection is well-established for seasonal vaccines.- Measures functional antibodies that block viral entry.- Insensitive to antibodies against conserved non-HA targets like M2e.- Prone to variability due to reagents (e.g., red blood cells).- Less sensitive for certain influenza subtypes.
Microneutralization (MN) Assay Measures the ability of antibodies to neutralize live virus and prevent infection of cell cultures.Specificity: Strain-specific, but reflects overall neutralizing activity. Sensitivity: Generally considered more sensitive than HI assays. An ELISA-based MN has shown 81.12% sensitivity compared to 65.34% for HI.- The "gold standard" for measuring neutralizing antibodies.- Provides a direct measure of protective immunity.- Requires live virus and BSL-2/3 facilities.- Labor-intensive and has lower throughput than ELISA.- Does not specifically quantify the M2e-directed response.

Experimental Protocols

Detailed and standardized protocols are essential for the successful validation and implementation of an M2e ELISA in a clinical trial setting.

Sample Preparation

Proper collection and handling of clinical samples are crucial for reliable results.

  • Serum Collection : Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature before centrifuging at 1000 x g for 15 minutes.

  • Plasma Collection : Collect plasma using EDTA, heparin, or citrate as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

  • Storage : Aliquot serum or plasma and store at ≤ -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

M2e ELISA Protocol (Indirect Format)

This protocol outlines a general procedure for an indirect M2e ELISA to detect M2e-specific IgG in human serum samples.

  • Antigen Coating :

    • Dilute the M2e antigen (e.g., synthetic peptide, recombinant protein) to an optimal concentration (typically 1-10 µg/mL) in a carbonate-bicarbonate coating buffer (pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing :

    • Wash the plate 3-5 times with 300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking :

    • Add 200 µL per well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation :

    • Wash the plate as described in step 2.

    • Prepare serial dilutions of human serum samples and controls in dilution buffer (e.g., 1% BSA in wash buffer). A starting dilution of 1:100 is common.

    • Add 100 µL of diluted samples, controls, and blanks to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation :

    • Wash the plate as described in step 2.

    • Add 100 µL of HRP-conjugated anti-human IgG secondary antibody, diluted in dilution buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Detection :

    • Wash the plate as described in step 2.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction :

    • Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition :

    • Read the optical density (OD) at 450 nm using a microplate reader.

Validation Workflow and Parameters

A rigorous validation process ensures that the M2e ELISA is fit-for-purpose for a clinical trial. The following diagram illustrates the key steps and parameters involved in the validation process.

ELISA_Validation_Workflow M2e ELISA Validation Workflow cluster_PreValidation Pre-Validation cluster_Validation Validation Parameters cluster_PostValidation Post-Validation AssayDevelopment Assay Development & Optimization (e.g., antigen concentration, antibody dilutions, incubation times) Specificity Specificity (cross-reactivity with other antigens) AssayDevelopment->Specificity Sensitivity Sensitivity (Limit of Detection - LoD) Specificity->Sensitivity Precision Precision (Intra- & Inter-Assay Variability) Sensitivity->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Linearity Linearity & Range (Dilutional Linearity) Accuracy->Linearity Robustness Robustness (e.g., different operators, plate lots) Linearity->Robustness QCSamples Establishment of QC Samples & Acceptance Criteria Robustness->QCSamples SOP Standard Operating Procedure (SOP) Generation QCSamples->SOP

Caption: Workflow for the validation of an M2e ELISA for clinical trial samples.

Logical Relationship of Key Validation Parameters

The core validation parameters are interconnected and collectively define the reliability of the assay.

Validation_Parameters Interrelation of Core Validation Parameters FitForPurpose Fit-for-Purpose Assay Precision Precision FitForPurpose->Precision Accuracy Accuracy FitForPurpose->Accuracy Specificity Specificity FitForPurpose->Specificity Sensitivity Sensitivity FitForPurpose->Sensitivity Linearity Linearity FitForPurpose->Linearity Robustness Robustness FitForPurpose->Robustness Precision->Accuracy Specificity->Accuracy Sensitivity->Linearity Linearity->Accuracy

Caption: Logical relationship between key ELISA validation parameters.

References

Assessing the Cross-Protection of M2e Vaccines Against Different Influenza A Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a universal influenza vaccine has centered on conserved viral antigens, with the ectodomain of the Matrix 2 protein (M2e) emerging as a leading candidate.[1][2] This guide provides a comparative analysis of the cross-protective efficacy of various M2e-based vaccine platforms against different influenza A subtypes, supported by experimental data.

Overview of M2e as a Universal Vaccine Target

The M2e protein is a highly conserved 23-amino-acid peptide among all human influenza A virus strains.[3][4] Its conservation makes it an attractive target for a universal vaccine that would not require annual reformulation.[1] However, M2e is poorly immunogenic on its own. Consequently, various vaccine strategies have been developed to enhance its immunogenicity, including the use of virus-like particles (VLPs), mRNA platforms, and fusion constructs with other immunogenic proteins.

The primary mechanism of M2e-mediated protection is believed to be non-neutralizing, relying on antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) to clear infected cells.

Comparative Efficacy of M2e Vaccine Platforms

The following tables summarize the experimental data on the cross-protective efficacy of different M2e vaccine platforms from preclinical studies.

M2e Virus-Like Particle (VLP) Vaccines

M2e VLPs present the M2e antigen in a repetitive array, mimicking the structure of a virus and thereby enhancing the immune response.

Vaccine CandidateChallenge Subtype(s)Animal ModelKey FindingsReference
M2e5x VLP H1N1, H3N2, H5N1BALB/c miceInduced high levels of M2e-specific IgG and conferred 100% protection against lethal challenge with all three subtypes.
m-cNA-M2e VLP H1N1, H5N1, H3N2, H9N2, H7N9BALB/c miceInduced broad NA inhibition, M2e antibodies, and IFN-γ secreting T cell responses, providing protection against a wide range of influenza A and B viruses.
M2 VLP supplemented inactivated vaccine Pandemic H1N1, H3N2, H5N1BALB/c miceSignificantly improved cross-protective efficacy against heterologous and heterosubtypic viruses compared to inactivated vaccine alone.
OMN (M2e/NP nanoparticle) + SCVC101 (HA vaccine) H1N1, H3N2, H5N1, H9N2, H10N8MiceInduced cross-reactive M2e-specific antibodies and enhanced cellular immunity without diminishing HA-induced humoral responses.
mRNA and DNA M2e Vaccines

Nucleic acid-based vaccines offer rapid development and scalability.

Vaccine CandidateChallenge Subtype(s)Animal ModelKey FindingsReference
MLN-mRNA (M2e, LAH, NP) H1N1, H3N2, H9N2BALB/c miceElicited potent humoral and cellular responses, including neutralizing antibodies and cross-reactive CD8+ T cells, conferring broad protection.
rAdH5/M2e (Adenoviral vector) H1N1BALB/c miceA single intranasal dose induced high levels of M2e-specific antibodies and conferred effective protection against heterologous H1N1 challenge.
DNA vaccine (M2e + H1 HA) H5N2BALB/c miceInduced significantly higher HA-specific CD8+ and M2e-specific T cell responses than vaccines with either antigen alone, providing complete protection.
Recombinant Protein M2e Vaccines

These vaccines typically fuse M2e to a larger, more immunogenic carrier protein.

Vaccine CandidateChallenge Subtype(s)Animal ModelKey FindingsReference
3M2eC (3 tandem M2e copies) H1N1, H3N2, H5N2BALB/c miceSublingual and intranasal immunization provided superior protection against viruses with both identical and mismatched M2e sequences compared to systemic immunization.
Flg-HA2-2-4M2e (Flagellin fusion) H3N2, H2N2, H5N1MiceIntranasal administration induced a strong immune response providing broad protection against various influenza viruses.
M2e-HA2 fusion protein H5N1ChickensElicited both humoral and cell-mediated immune responses specific to M2e and HA2.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of vaccine efficacy. Below are generalized protocols for key experiments cited in the assessment of M2e vaccines.

Animal Vaccination and Challenge
  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. Ferrets are also used as they more closely mimic human influenza infection.

  • Vaccination:

    • Route: Intramuscular (i.m.), intranasal (i.n.), or sublingual (s.l.) administration.

    • Dosage: Typically ranges from 1 to 20 µg of the M2e antigen per dose, often administered with an adjuvant (e.g., Alum, CpG).

    • Schedule: A prime-boost strategy is common, with two doses administered 2-3 weeks apart.

  • Challenge:

    • Virus: Mice are challenged intranasally with a lethal dose (e.g., 10x LD50) of a mouse-adapted influenza A virus strain (e.g., A/PR/8/34 (H1N1), A/Philippines/2/82 (H3N2)).

    • Monitoring: Animals are monitored daily for weight loss and survival for 14-21 days post-challenge.

Measurement of Humoral Immune Response (ELISA)
  • Antigen Coating: 96-well plates are coated with synthetic M2e peptide or purified virus.

  • Serum Samples: Serial dilutions of sera from vaccinated animals are added to the wells.

  • Detection: A horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or specific isotypes like IgG1, IgG2a) antibody is used for detection, followed by the addition of a substrate (e.g., TMB).

  • Quantification: The optical density is read at 450 nm, and the endpoint titer is determined as the highest dilution giving a reading above the background.

Measurement of Cellular Immune Response (ELISpot)
  • Cell Preparation: Splenocytes are harvested from vaccinated mice.

  • Stimulation: Cells are stimulated in vitro with M2e peptide in plates coated with anti-cytokine (e.g., IFN-γ, IL-4) capture antibodies.

  • Detection: After incubation, a biotinylated anti-cytokine detection antibody is added, followed by streptavidin-HRP and a substrate to visualize the spots.

  • Analysis: The number of cytokine-secreting cells (spots) per million splenocytes is counted.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Assessing M2e Vaccine Cross-Protection

experimental_workflow cluster_vaccination Vaccination Phase cluster_challenge Challenge Phase cluster_monitoring Post-Challenge Monitoring cluster_analysis Immunological & Virological Analysis VACC Vaccination of Animal Models (e.g., Mice, Ferrets) - Prime-Boost Regimen - Different Routes (i.m., i.n.) CHAL Intranasal Challenge with Heterologous/Heterosubtypic Influenza A Virus VACC->CHAL 3 weeks post-boost SERUM Serum Collection for Antibody Titer (ELISA) VACC->SERUM Pre- and Post-vaccination TCELL Splenocyte Isolation for T-cell Response (ELISpot) VACC->TCELL At study endpoint MON Monitor Survival, Weight Loss, and Clinical Signs CHAL->MON Daily for 14-21 days VIRAL Lung Tissue Collection for Viral Titer (TCID50/Plaque Assay) CHAL->VIRAL 3-5 days post-challenge

Caption: Generalized workflow for preclinical evaluation of M2e vaccine cross-protection.

Proposed Mechanism of M2e-Mediated Immunity

M2e_mechanism cluster_infected_cell Infected Host Cell cluster_immune_response Immune Response cluster_outcome Outcome INF_CELL Influenza Virus-Infected Cell M2E M2e Protein on Cell Surface M2E_AB M2e-specific IgG Antibody M2E_AB->M2E Binds to NK_CELL Natural Killer (NK) Cell NK_CELL->M2E_AB Fc Receptor Binding ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) NK_CELL->ADCC MACROPHAGE Macrophage MACROPHAGE->M2E_AB Fc Receptor Binding ADCP Antibody-Dependent Cellular Phagocytosis (ADCP) MACROPHAGE->ADCP CLEAR Clearance of Infected Cells ADCC->CLEAR ADCP->CLEAR

Caption: M2e-specific antibodies facilitate the clearance of infected cells via ADCC and ADCP.

Conclusion

The collective evidence strongly supports the potential of M2e-based vaccines to provide broad cross-protection against multiple influenza A subtypes. VLP and nucleic acid platforms have demonstrated particularly robust and broad immune responses in preclinical models. While M2e-based immunity may not provide sterilizing immunity, it significantly reduces viral replication and disease severity. Future research and clinical trials will be critical to determine the efficacy of these promising universal vaccine candidates in humans and their potential to mitigate the impact of both seasonal and pandemic influenza.

References

M2e VLP vs. Soluble M2e Peptide: A Comparative Guide to Immunogenicity for Universal Influenza Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of universal influenza vaccine candidates, the choice between Matrix protein 2 ectodomain (M2e) presented on a virus-like particle (VLP) and as a soluble peptide is a critical one. This guide provides an objective comparison of their immunogenicity, supported by experimental data, to inform strategic decisions in vaccine design and development.

The highly conserved nature of the M2e protein across influenza A strains makes it a prime target for a universal vaccine. However, its inherently low immunogenicity necessitates innovative formulation strategies.[1][2] The two leading approaches involve presenting M2e on the surface of VLPs or administering it as a soluble peptide, often with an adjuvant. Experimental evidence overwhelmingly demonstrates that the particulate, repetitive display of M2e on VLPs leads to a significantly more robust and protective immune response compared to the soluble peptide format.

Data Presentation: Quantitative Comparison of Immunogenicity

The following tables summarize key quantitative data from preclinical studies, highlighting the superior immunogenic profile of M2e VLPs.

Parameter M2e VLP Soluble M2e Peptide Reference
Serum M2e-specific IgG Titers Significantly higher (approx. 30-fold)Lower[3]
Mucosal M2e-specific IgA Titers ElevatedNot consistently induced[3]
Antibody-Dependent Cellular Cytotoxicity (ADCC) Increased activityLower or negligible activity[3]
T-Cell Response (IFN-γ, IL-4) Enhanced induction of both CD4+ and CD8+ T-cellsWeaker and often requires strong adjuvants and carrier proteins
Protection Against Viral Challenge High level of protection (reduced viral load, weight loss, and increased survival)Limited or partial protection, highly dependent on adjuvant and carrier

Key Findings from Comparative Studies:

  • Antibody Response: M2e VLPs consistently induce significantly higher titers of M2e-specific serum IgG compared to soluble M2e peptides. This is attributed to the highly repetitive and organized presentation of M2e on the VLP surface, which efficiently cross-links B-cell receptors, a critical step in B-cell activation. Furthermore, M2e VLPs are more effective at inducing mucosal IgA, which is crucial for defense at the primary site of influenza infection.

  • Cellular Immunity: M2e VLPs have been shown to elicit robust CD4+ and CD8+ T-cell responses, which are vital for clearing virus-infected cells. Soluble M2e peptides, being small molecules, are generally poor at inducing cellular immunity unless formulated with specific adjuvants that can promote T-cell activation.

  • Protective Efficacy: In animal models, immunization with M2e VLPs confers superior protection against lethal influenza virus challenge compared to soluble M2e peptides. This enhanced protection is a direct consequence of the more potent humoral and cellular immune responses induced by the VLP platform.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments cited in the comparison.

Immunization of Mice
  • Antigen Preparation:

    • M2e VLP: Recombinant M2e VLPs are expressed in a suitable system (e.g., baculovirus-insect cell or E. coli) and purified. The concentration is determined by a standard protein assay.

    • Soluble M2e Peptide: A synthetic M2e peptide is chemically synthesized and purified. For immunization, it is often conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) or co-administered with an adjuvant.

  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Immunization Schedule: Mice are typically immunized subcutaneously or intramuscularly on day 0 and boosted on day 21.

  • Dosage: The dose of M2e antigen can range from 1 to 20 µg per mouse, depending on the study design. Adjuvants such as Alhydrogel® and Monophosphoryl Lipid-A (MPL-A®) may be used.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Plate Coating: 96-well microtiter plates are coated with synthetic M2e peptide overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

  • Sample Incubation: Serial dilutions of mouse sera are added to the wells and incubated for 2 hours at room temperature.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG, IgG1, or IgG2a antibody is added and incubated for 1 hour.

  • Detection: The substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution. The optical density is measured at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution giving an absorbance value twice that of the background.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells
  • Plate Preparation: ELISpot plates are coated with anti-mouse IFN-γ or IL-4 capture antibody overnight.

  • Cell Plating: Splenocytes from immunized mice are isolated and added to the wells in the presence or absence of M2e peptide for stimulation.

  • Incubation: Plates are incubated for 24-48 hours at 37°C in a CO2 incubator.

  • Detection: After washing, a biotinylated anti-mouse IFN-γ or IL-4 detection antibody is added, followed by streptavidin-HRP.

  • Spot Development: A substrate is added to develop the spots, which are then counted using an ELISpot reader.

Influenza Virus Challenge
  • Virus Strain: A mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1) is used for the challenge.

  • Challenge Procedure: Two to four weeks after the final immunization, mice are anesthetized and intranasally challenged with a lethal dose (e.g., 5-10 LD50) of the virus.

  • Monitoring: Mice are monitored daily for weight loss and survival for 14 days post-challenge.

  • Viral Titer Determination: On a specified day post-challenge (e.g., day 5), a subgroup of mice is euthanized, and their lungs are harvested to determine the viral load by plaque assay or qPCR.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Immunogenicity_Comparison cluster_VLP M2e VLP Immunization cluster_Peptide Soluble M2e Peptide Immunization cluster_Response Immune Response VLP M2e VLP (Particulate, Repetitive Antigen) APC_VLP Antigen Presenting Cell (APC) (e.g., Dendritic Cell) VLP->APC_VLP Efficient Uptake BCell_VLP B-Cell VLP->BCell_VLP BCR Cross-linking Th_VLP Activated T-helper Cell APC_VLP->Th_VLP MHC-II Presentation CTL_VLP Cytotoxic T-Lymphocyte (CTL) APC_VLP->CTL_VLP Cross-presentation (MHC-I) Plasma_VLP Plasma Cell BCell_VLP->Plasma_VLP Peptide Soluble M2e Peptide (Monomeric Antigen) APC_Peptide Antigen Presenting Cell (APC) Peptide->APC_Peptide Inefficient Uptake BCell_Peptide B-Cell Peptide->BCell_Peptide Weak BCR Signal Adjuvant Adjuvant Adjuvant->APC_Peptide Activation Th_Peptide Weakly Activated T-helper Cell APC_Peptide->Th_Peptide MHC-II Presentation Plasma_Peptide Plasma Cell BCell_Peptide->Plasma_Peptide Th_VLP->BCell_VLP Help High_Ab High Titer Antibodies (IgG, IgA) Plasma_VLP->High_Ab Th_Peptide->BCell_Peptide Limited Help Low_Ab Low Titer Antibodies Plasma_Peptide->Low_Ab

Figure 1. Comparative signaling pathways of M2e VLP and soluble M2e peptide.

Experimental_Workflow cluster_Immunization Immunization Phase cluster_Analysis Immunological Analysis cluster_Challenge Challenge Phase start Day 0: Prime Immunization (M2e VLP or Soluble M2e + Adjuvant) boost Day 21: Booster Immunization start->boost bleed Day 35: Serum Collection boost->bleed splenectomy Splenocyte Isolation boost->splenectomy elisa ELISA for Antibody Titers (IgG, IgG1, IgG2a) bleed->elisa challenge Day 42: Intranasal Viral Challenge (Lethal Dose) bleed->challenge elispot ELISpot for Cytokine Secretion (IFN-γ, IL-4) splenectomy->elispot monitor Days 42-56: Monitor Weight & Survival challenge->monitor viral_load Day 47: Determine Lung Viral Load challenge->viral_load

Figure 2. General experimental workflow for comparing M2e vaccine immunogenicity.

Conclusion

The available data strongly support the use of M2e VLPs over soluble M2e peptides for inducing a robust and protective immune response against influenza A virus. The particulate nature of VLPs, which allows for the multivalent display of M2e, is a key determinant of their enhanced immunogenicity. While soluble M2e peptides can be made more immunogenic with the use of carriers and potent adjuvants, they generally fail to match the breadth and magnitude of the immune response elicited by M2e VLPs. For the development of a universal influenza vaccine based on M2e, the VLP platform represents a more promising and clinically advanced strategy.

References

Navigating the Quest for a Universal Flu Vaccine: A Comparative Analysis of M2e-Based Candidates and Other Modern Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the specter of a universal influenza vaccine—one that provides broad and long-lasting protection against diverse seasonal and pandemic flu strains—has driven a significant global research effort. Among the most enduring targets in this pursuit is the highly conserved Matrix 2 ectodomain (M2e) of the influenza A virus. This guide offers a detailed comparison of the clinical trial results for M2e-based vaccine candidates and other leading universal flu vaccine strategies, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.

While early-phase clinical trials of M2e-based vaccines have demonstrated promising safety and immunogenicity, the field has seen more recent, albeit mixed, results from later-stage trials of alternative universal vaccine candidates. This guide synthesizes the available data to facilitate a comparative understanding of these different approaches.

M2e-Based Universal Flu Vaccine Candidates: Early Promise

The rationale behind targeting M2e lies in its highly conserved amino acid sequence across influenza A strains, offering the potential for a vaccine that would not require annual reformulation. Several M2e-based vaccine candidates have entered clinical trials, primarily focusing on enhancing the immunogenicity of this small peptide.

VAX102 (M2e-flagellin fusion protein)

Developed by VaxInnate, VAX102 is a recombinant protein linking four copies of the M2e peptide to flagellin, a bacterial protein that acts as a Toll-like receptor 5 (TLR5) agonist to boost the immune response.[1]

Clinical Trial Data Summary:

Trial Phase Key Findings Reference
Phase I/IIThe combination of VAX102 with a trivalent inactivated influenza vaccine (TIV) was well-tolerated. While not statistically significant, there was a trend towards higher hemagglutination inhibition (HAI) antibody responses to the H1N1 and H3N2 components of TIV in the VAX102 group. 73% of subjects who received VAX102 seroconverted to M2e.[2]
Phase IDoses of 0.3 µg and 1.0 µg were safe and well-tolerated. These doses induced an immune response in 75% of participants after the first dose and 96% after the second dose. Higher doses (3 and 10 µg) were associated with flu-like symptoms.[3]

Experimental Protocol (Phase I): A double-blind, randomized, placebo-controlled trial was conducted in 60 healthy adults aged 18-49. Participants received two intramuscular injections 28 days apart with VAX102 at doses of 0.3, 1.0, 3, or 10 µg, or a placebo. Safety was assessed at 1 and 7 days post-immunization. Immune responses (serum IgG anti-M2e antibody) were measured by ELISA at 7, 14, and 28 days after each dose. Seroconversion was defined as a serum IgG anti-M2e antibody value of ≥0.174 µg/ml and a four-fold rise in concentration.[1]

Alternative Universal Flu Vaccine Candidates: A Look at Later-Stage Trials

While recent advanced clinical trial data for M2e-based vaccines is limited, other universal vaccine strategies have progressed to later-stage studies, offering valuable insights into the challenges and potential of this field.

MVA-NP+M1 (Modified Vaccinia Ankara vector expressing Nucleoprotein and Matrix Protein 1)

This candidate, developed by Vaccitech, uses a viral vector to express two conserved internal influenza proteins, Nucleoprotein (NP) and Matrix Protein 1 (M1), aiming to induce a strong T-cell response.

Clinical Trial Data Summary:

Trial Phase Key Findings Reference
Phase IIb (FLU009)The vaccine was well-tolerated with no vaccine-associated serious adverse events. However, it did not lead to a statistically significant improvement in the incidence of laboratory-confirmed influenza compared to placebo when given after a standard quadrivalent influenza vaccine (QIV). Incidence of influenza was 3.25% in the MVA-NP+M1 group versus 2.14% in the placebo group.[4]

Experimental Protocol (Phase IIb - FLU009): A randomized, double-blind, placebo-controlled trial in 2,152 adults (≥18 years) in Australia who had received the 2019 QIV within 28 days of enrollment. Participants received one intramuscular dose of 1.5 × 10⁸ plaque-forming units of MVA-NP+M1 or a saline placebo. The primary endpoint was the incidence of laboratory-confirmed influenza during the subsequent flu season. Safety was assessed by monitoring solicited adverse events for 7 days and unsolicited adverse events for 28 days post-vaccination.

M-001 (Multimeric-001)

Developed by BiondVax Pharmaceuticals, M-001 is a recombinant protein comprised of nine conserved epitopes from influenza A and B viruses, designed to stimulate both B-cell and T-cell immunity.

Clinical Trial Data Summary:

Trial Phase Key Findings Reference
Phase IIIThe vaccine met its primary safety endpoint and was well-tolerated. However, the trial failed to meet its primary and secondary efficacy endpoints, showing no statistically significant difference in reducing flu illness and severity between the vaccinated and placebo groups.
Phase IIA trial supported by the NIH/NIAID in 120 adults found the vaccine to be safe and to induce significant polyfunctional T-cell responses.

Experimental Protocol (Phase III): A pivotal, randomized, modified double-blind, placebo-controlled trial involving 12,463 adults aged 50 and older across seven Eastern European countries. Participants were monitored for one flu season to assess the efficacy of M-001 as a standalone vaccine in reducing flu illness and severity.

Chimeric Hemagglutinin (cHA)-Based Vaccines

This approach focuses on redirecting the immune response to the conserved stalk domain of the influenza hemagglutinin (HA) protein, rather than the highly variable head domain targeted by current seasonal vaccines.

Clinical Trial Data Summary:

Trial Phase Key Findings Reference
Phase IThe cHA-based vaccine was safe and induced a broad, strong, and durable functional immune response targeting the conserved HA stalk. This immune response was detectable for at least 18 months post-vaccination.

Experimental Protocol (Phase I): A randomized, observer-blind, placebo-controlled trial in 65 healthy adults aged 18-39. The study evaluated different prime-boost regimens using a live-attenuated influenza vaccine (LAIV) followed by an inactivated influenza vaccine (IIV), or two doses of IIV, with and without the AS03 adjuvant. The primary goal was to assess the safety and ability of the vaccine to elicit broadly cross-reactive antibodies against the HA stalk domain.

Visualizing the Approaches

To better understand the experimental workflows and relationships, the following diagrams are provided.

Clinical_Trial_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial_execution Trial Execution cluster_post_trial Post-Trial Phase Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Submission Enrollment Participant Screening & Enrollment Ethics->Enrollment Approval Randomization Randomization Enrollment->Randomization Vaccination Vaccination/ Placebo Administration Randomization->Vaccination FollowUp Follow-up & Data Collection Vaccination->FollowUp Analysis Data Analysis FollowUp->Analysis Reporting Results Reporting Analysis->Reporting

A generalized workflow for a randomized controlled clinical trial.

M2e_Vaccine_MoA M2e_Vaccine M2e-based Vaccine e.g., VAX102 (M2e-flagellin) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell M2e_Vaccine->APC Uptake & Processing T_Helper CD4+ T Helper Cell APC->T_Helper Antigen Presentation B_Cell B Cell T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies {Anti-M2e Antibodies} Plasma_Cell->Antibodies Production Infected_Cell Influenza-Infected Cell Expresses M2 protein Antibodies->Infected_Cell Binding to M2e ADCC {Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)} Antibodies->ADCC Mediation Infected_Cell->ADCC NK_Cell Natural Killer (NK) Cell NK_Cell->ADCC

Proposed mechanism of action for M2e-based vaccines.

Conclusion

The development of a universal influenza vaccine remains a critical public health goal. While M2e-based candidates showed initial promise in early-stage trials, the lack of recent advanced clinical data makes it difficult to assess their current standing. In contrast, other approaches, such as those targeting conserved internal proteins or the hemagglutinin stalk, have progressed to later-stage trials, providing valuable, though sometimes disappointing, efficacy data. The chimeric HA approach, in particular, has demonstrated promising and durable immune responses in its initial human trials.

Future research will likely focus on novel platforms and adjuvant strategies to enhance the immunogenicity and efficacy of these conserved targets. The data presented in this guide underscores the complexity of developing a universal flu vaccine and highlights the diverse strategies being employed to achieve this important objective. Continued research and head-to-head comparative trials will be essential to identify the most effective path forward.

References

A Comparative Analysis of Adjuvants for M2e-Based Universal Influenza Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ectodomain of the matrix protein 2 (M2e) is a highly conserved antigen among influenza A virus strains, making it a promising target for a universal influenza vaccine. However, M2e is poorly immunogenic on its own and requires a potent adjuvant to elicit a robust and protective immune response. This guide provides a comparative analysis of different adjuvants used in preclinical M2e vaccine research, with a focus on their impact on immunogenicity and protective efficacy. The information is compiled from various studies to offer a comprehensive overview for researchers in the field.

Comparative Immunogenicity and Efficacy of M2e Vaccine Adjuvants

The choice of adjuvant significantly influences the magnitude and quality of the immune response to M2e-based vaccines. Key parameters for evaluation include the induction of M2e-specific antibodies, the balance of T-helper 1 (Th1) versus T-helper 2 (Th2) responses, and ultimately, protection against influenza virus challenge in animal models. Below are tables summarizing quantitative data from various studies comparing different adjuvants.

Table 1: Comparison of Serum Antibody Responses Induced by Different Adjuvants for M2e Vaccines

AdjuvantM2e AntigenAnimal ModelM2e-specific IgG Titer (log10)IgG1/IgG2a RatioCitation
Cholera Toxin (CT) + CpG ODN M2e-MAPBALB/c mice~4.5Skewed towards IgG2a[1]
AS04 M2e VLPC57BL/6 mice~4.0Increased IgG1 and IgG2c[2]
CTA1-3M2e-DD (self-adjuvanting) Fusion proteinBALB/c miceNot specifiedInduces both IgG and IgA[3][4]
Montanide Gel (MG) N-3M2e NanoringsBALB/c mice~3.5 (IgG)Not specified[5]
CpG 1826 + Cholera Toxin Truncated M2e2-16BALB/c miceSignificant inductionNot specified
No Adjuvant M2e5x VLPBALB/c miceEffective inductionNot specified

Note: Titer values are approximate and derived from graphical data in the cited literature for comparative purposes. The IgG1/IgG2a ratio is indicative of the Th2/Th1 bias of the immune response.

Table 2: Comparison of Protective Efficacy of M2e Vaccines with Different Adjuvants

AdjuvantM2e AntigenChallenge VirusSurvival Rate (%)Lung Viral Titer ReductionCitation
Cholera Toxin (CT) + CpG ODN M2e-MAPInfluenza A virusSignificant protectionSignificant reduction
AS04 M2e VLPInfluenza A virus100Significant reduction
CTA1-3M2e-DD (self-adjuvanting) in NPLs Fusion protein in nanoparticlesX47 (H3N2)100Not specified
Montanide Gel (MG) N-3M2e + N-LAH NanoringsPR8 (H1N1)Significant protectionSignificant reduction
No Adjuvant M2e5x VLPInfluenza A virusSuperior to HA vaccineNot specified

Signaling Pathways and Experimental Workflows

The mechanism of action of an adjuvant is critical to the type of immune response it generates. Below are diagrams illustrating the general signaling pathways for common classes of adjuvants used with M2e vaccines and a typical experimental workflow for evaluating M2e vaccine efficacy.

Adjuvant Signaling Pathways

Adjuvants function by activating innate immune cells through pattern recognition receptors (PRRs), leading to the production of cytokines and chemokines that shape the adaptive immune response.

TLR_Agonist_Signaling TLR Agonist (e.g., CpG, MPL in AS04) Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-cell Activation TLR Toll-like Receptor (TLR) (e.g., TLR4, TLR9) MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-12) NFkB->Cytokines Co_stimulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->Co_stimulation Th1 Th1 Differentiation (IFN-γ production) Cytokines->Th1 promotes Co_stimulation->Th1 enhances

Caption: TLR agonist signaling in an antigen-presenting cell.

Self_Adjuvanting_Fusion_Protein_Uptake Mechanism of a Self-Adjuvanting M2e Fusion Protein cluster_Extracellular Extracellular Space cluster_DC Dendritic Cell (DC) M2e_Fusion CTA1-3M2e-DD Fusion Protein in Nanoparticle (NPL) Uptake Uptake of NPL M2e_Fusion->Uptake is taken up by Processing Antigen Processing and Presentation Uptake->Processing Activation DC Activation (CTA1 enzymatic activity) Uptake->Activation T_Cell_Priming T-Cell Priming (Th1/Th17) Processing->T_Cell_Priming Activation->T_Cell_Priming Experimental_Workflow Typical Experimental Workflow for M2e Vaccine Evaluation Immunization Immunization of Mice (e.g., 2-3 doses, 2-3 weeks apart) Serum_Collection Serum Collection (for antibody analysis) Immunization->Serum_Collection Spleen_Harvest Spleen/Lung Harvest (for T-cell analysis) Immunization->Spleen_Harvest Challenge Viral Challenge (lethal/sub-lethal dose of Influenza A) Serum_Collection->Challenge Spleen_Harvest->Challenge Monitoring Monitoring (Weight loss, survival) Challenge->Monitoring Analysis Endpoint Analysis (Lung viral titers) Monitoring->Analysis

References

Correlating M2e Antibody Titers with In Vivo Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The extracellular domain of the influenza A matrix 2 protein (M2e) is a highly conserved sequence across various subtypes, making it a prime target for the development of a universal influenza vaccine.[1][2][3] Unlike vaccines targeting the highly variable hemagglutinin (HA) protein, an M2e-based vaccine aims to provide broad, long-lasting immunity.[1][2] A critical aspect of developing such a vaccine is establishing a reliable correlate of protection—a measurable immune response that predicts the vaccine's efficacy. For M2e vaccines, this correlate is widely considered to be the titer of M2e-specific antibodies.

This guide provides a comparative overview of studies investigating the relationship between M2e antibody titers and the degree of in-vivo protection observed in preclinical models. It details the primary mechanism of antibody-mediated protection, compares quantitative data from different vaccine platforms, and provides standardized experimental protocols for researchers.

Mechanism of Protection: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

M2e is abundantly expressed on the surface of infected cells. Antibodies targeting M2e are typically non-neutralizing, meaning they do not block viral entry into host cells. Instead, they eliminate virus-infected cells through immune effector mechanisms, primarily Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). In this process, the Fab portion of an M2e-specific antibody binds to the M2e protein on an infected cell. The antibody's Fc region is then recognized by Fcγ receptors (FcγR) on the surface of immune effector cells, such as Natural Killer (NK) cells, triggering the release of cytotoxic granules that destroy the infected cell. This FcγR-dependent mechanism is crucial for the in-vivo protection afforded by M2e-specific IgG isotypes.

ADCC_Pathway cluster_infected_cell Infected Host Cell cluster_nk_cell NK Cell infected_cell Influenza Virus-Infected Cell M2e Protein Expressed on Surface m2e M2e m2e_ab m2e_ab->m2e 1. Binding nk_cell Natural Killer (NK) Cell Fc Receptor (FcγRIII/CD16) nk_cell:e->m2e_ab lysis Cell Lysis & Virus Clearance nk_cell->lysis 3. Activation & Granzyme Release fcr FcγR

Mechanism of M2e antibody-mediated ADCC.
Comparison of Vaccine Platforms and Protective Efficacy

The level of M2e-specific antibodies required for protection can vary depending on the vaccine platform, adjuvant, and challenge model. Studies consistently show that higher antibody titers correlate with improved outcomes, such as increased survival rates, reduced weight loss, and lower lung viral loads. The IgG2a antibody isotype, in particular, has been shown to be more effective in mediating protection in mice compared to IgG1, likely due to its ability to engage a wider range of activating Fcγ receptors.

Vaccine PlatformM2e Antigen FormatAnimal ModelM2e-Specific IgG Titer (Endpoint Titer)Challenge VirusProtection OutcomeReference
Clec9A-M2e Fusion Protein Single copy M2e fused to Clec9A antibodyBALB/c Mice~1:100,000 (with Poly I:C adjuvant)H1N1 (A/PR/8/34)87.5% survival rate. Significantly reduced weight loss compared to control.
Recombinant Virus Live rgH3N2 virus expressing 4 tandem M2e copies (rgH3N2 4xM2e)BALB/c Mice>1:10,000H1N1, H3N1, H5N1, H7N9, H9N2Protected against a broad range of influenza A subtypes, showing reduced lung viral burden.
Live Attenuated Virus (LAIV) LAIV expressing 4 tandem M2e copies on HA (LAIV/HA+4M2e)Ferrets~1:10,000H1N1 (A/California/07/2009)Significantly reduced viral titers in lungs and nasal turbinates compared to standard LAIV.
Monoclonal Antibody (Passive) Passive transfer of M2e-mAb (clone 65, IgG2a)BALB/c Mice5 mg/kg doseH1N1 (A/PR/8/34)100% survival and significantly lower lung viral titers compared to IgG1 mAb treatment.
Monoclonal Antibody (Passive) Passive transfer of M2e-mAb cocktailBALB/c Mice25 µg total doseH1N1, H3N2, H5N1100% protection from lethal challenge; significantly improved weight loss profile.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to evaluate the correlation between M2e antibody titers and in-vivo protection.

General Experimental Workflow

A typical study involves several key stages: immunization of animals with an M2e-based vaccine candidate, collection of sera to measure antibody responses, a lethal viral challenge, and subsequent monitoring of protection endpoints.

experimental_workflow cluster_pre_challenge Pre-Challenge Phase cluster_analysis Analysis Phase cluster_challenge Challenge & Outcome Phase immunization 1. Immunization (e.g., Mice, Ferrets) - Vaccine Candidate - Control Group (PBS/Adjuvant) boost 2. Booster Dose(s) (As per schedule) immunization->boost sera_collection 3. Serum Collection (e.g., via retro-orbital or tail bleed) boost->sera_collection elisa 4. M2e-Specific IgG ELISA (Quantify Antibody Titer) sera_collection->elisa challenge 6. Lethal Viral Challenge (Intranasal Inoculation) sera_collection->challenge Sufficient Titer Achieved isotyping 5. Isotype Analysis (Determine IgG1/IgG2a ratio) elisa->isotyping monitoring 7. Monitor Protection - Survival Rate - Body Weight Loss challenge->monitoring viral_load 8. Assess Viral Load (Lung tissue harvest at defined day post-infection) monitoring->viral_load

General workflow for assessing M2e vaccine efficacy.
Protocol 1: M2e-Specific IgG ELISA

This protocol describes a standard indirect ELISA to quantify M2e-specific IgG antibodies in serum samples.

  • Antigen Coating:

    • Dilute a synthetic M2e peptide (e.g., consensus M2e sequence) to 2-5 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted peptide solution to each well of a 96-well high-binding ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST).

    • Incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of test sera and control sera in blocking buffer (e.g., starting at 1:100).

    • Add 100 µL of diluted sera to the appropriate wells.

    • Incubate for 2 hours at RT.

  • Detection Antibody:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) diluted in blocking buffer according to the manufacturer's recommendation.

    • Incubate for 1 hour at RT, protected from light.

  • Substrate Development and Reading:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

    • Incubate at RT for 15-30 minutes or until sufficient color develops.

    • Stop the reaction by adding 50 µL/well of stop solution (e.g., 2 N H₂SO₄).

    • Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • The endpoint titer is defined as the reciprocal of the highest serum dilution that yields an OD value greater than a predetermined cut-off (e.g., 2-3 times the OD of the negative control).

Protocol 2: In Vivo Influenza Mouse Challenge Model

This protocol outlines a common procedure for evaluating the protective efficacy of an M2e vaccine in a mouse model.

  • Animals and Immunization:

    • Use 6-8 week old female BALB/c or C57BL/6 mice.

    • Immunize mice according to the specific vaccine regimen (e.g., intramuscularly, intranasally). Typically, a prime immunization is followed by one or two booster doses at 2-3 week intervals. Include a control group receiving a placebo (e.g., PBS or adjuvant alone).

  • Viral Challenge:

    • Two to four weeks after the final immunization, anesthetize the mice (e.g., with ketamine/xylazine).

    • Challenge the mice via intranasal administration with a lethal dose (e.g., 5-10 times the 50% mouse lethal dose, MLD₅₀) of a mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1) in a volume of 30-50 µL of sterile PBS.

  • Monitoring Morbidity and Mortality:

    • Monitor the mice daily for 14-21 days post-challenge.

    • Record survival rates daily.

    • Measure the body weight of each mouse daily. A loss of >25-30% of initial body weight is typically used as a humane endpoint for euthanasia.

  • Determination of Lung Viral Titers:

    • At a predetermined time point (e.g., day 4 or 5 post-challenge), euthanize a subset of mice from each group.

    • Aseptically harvest the lungs and homogenize them in sterile PBS.

    • Clarify the lung homogenates by centrifugation.

    • Determine the viral titer in the supernatant using a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on Madin-Darby Canine Kidney (MDCK) cells. Titers are typically expressed as plaque-forming units (PFU) per gram of lung tissue.

References

M2e-Based Universal Influenza Vaccines: A Comparative Guide to Preclinical and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The quest for a universal influenza vaccine, one that provides broad and long-lasting protection against diverse influenza A virus strains, has centered on conserved viral antigens, with the ectodomain of the M2 protein (M2e) emerging as a leading candidate.[1][2] This guide provides a comparative analysis of the efficacy of M2e-based vaccines in preclinical and clinical studies, presenting key experimental data, detailed methodologies, and visual representations of experimental workflows to aid researchers, scientists, and drug development professionals in this critical area of infectious disease research.

The M2e peptide is a highly conserved 23-amino acid sequence across human influenza A viruses, making it an attractive target for a vaccine that would not require annual reformulation.[3][4] However, M2e is poorly immunogenic on its own and requires fusion to a carrier protein or co-administration with potent adjuvants to elicit a robust and protective immune response.[5] Consequently, a variety of vaccine platforms and adjuvants have been investigated to enhance the immunogenicity of M2e.

Preclinical Efficacy of M2e Vaccines

A substantial body of preclinical research in various animal models, primarily mice and ferrets, has demonstrated the potential of M2e-based vaccines to confer protection against lethal influenza A virus challenge. These studies have evaluated a range of M2e vaccine candidates, including virus-like particles (VLPs), recombinant proteins, synthetic peptides, and DNA vaccines, often in combination with different adjuvants and delivery systems.

Key Preclinical Findings:
  • Induction of Humoral Immunity: M2e-based vaccines consistently induce M2e-specific IgG antibodies in animal models. The protection conferred by these vaccines is largely attributed to these non-neutralizing antibodies, which are thought to mediate their effect through antibody-dependent cell-mediated cytotoxicity (ADCC) and other Fc-receptor-mediated effector functions.

  • Cross-Protection: A key advantage of M2e vaccines is their ability to provide cross-protection against different influenza A subtypes. For instance, a self-assembling M2e-nanoparticle vaccine protected mice against both homologous H1N1 and heterologous H7N9 influenza A virus challenges.

  • Viral Load Reduction and Improved Outcomes: Vaccination with M2e constructs has been shown to significantly reduce viral titers in the lungs of challenged animals, leading to decreased morbidity (as measured by weight loss) and increased survival rates.

  • Role of Adjuvants and Delivery Systems: The choice of adjuvant and delivery system is critical for the efficacy of M2e vaccines. Adjuvants like flagellin (a TLR5 agonist) and various nanoparticle platforms have been shown to significantly enhance the immune response to M2e.

Below is a summary of quantitative data from selected preclinical studies:

Vaccine CandidateAnimal ModelAdjuvant/PlatformChallenge VirusKey Efficacy MetricsReference
M2e-Q11 NanoparticlesMiceNone (Self-adjuvanted)H1N1 (homologous), H7N9 (heterologous)Antibody Titer: ~1024 against human, avian, and swine M2e. Survival: Protected against lethal challenge.
M2e-FP-1 & M2e-FP-2MiceFreund's AdjuvantH1N1 (heterologous)Survival: 100% survival. Viral Titer: Significantly reduced lung viral titers.
M2e-MAPMiceFreund's AdjuvantH1N1 (PR8)Antibody Titer: High M2e-specific IgG. Survival: Protected against lethal challenge.
M2e5x VLPMice (BALB/c & C57BL/6)NoneH3N2, H1N1Antibody Titer: High levels of M2e-specific IgG. Protection: Superior cross-protection compared to HA vaccines.
Clec9A–M2eMiceNone (Targeted delivery)H1N1 (PR8)Survival: 62.5-87.5% protection with a single administration.

Clinical Evaluation of M2e Vaccines

Several M2e-based vaccine candidates have progressed to Phase I and Phase II clinical trials, providing valuable data on their safety and immunogenicity in humans. These trials have generally demonstrated that M2e vaccines are well-tolerated and can induce M2e-specific antibody responses in human subjects.

Key Clinical Findings:
  • Safety and Tolerability: Phase I trials of various M2e vaccine candidates, including those developed by VaxInnate and Acambis, have shown them to be safe and well-tolerated in healthy adults.

  • Immunogenicity: M2e vaccines have been shown to be immunogenic in humans, who typically have negligible pre-existing anti-M2e antibody titers. For example, VaxInnate's M2e-flagellin fusion vaccine induced a potent immune response at low doses without conventional adjuvants.

  • Antibody Response: Clinical studies have confirmed the induction of M2e-specific antibodies in vaccinated individuals. A study with a human monoclonal antibody against M2e demonstrated a reduction in viral load and clinical symptoms in volunteers experimentally challenged with influenza.

Summary of selected clinical trial information:

Vaccine Candidate/SponsorPhaseKey FindingsReference
VaxInnate (VAX102)Phase I/IISafe and immunogenic; elicited potent immune response at low doses. The Phase II trial ended in 2011, but results are not publicly available.
Acambis (ACAM-FLU-A)Phase ISafe and immunogenic. A rapid decline in M2e-specific antibody titers was observed.
Imutex LimitedPhase IVaccine containing M2e peptides and CTL epitopes passed Phase I. Stimulates cellular immunity.
FluGen (M2SR)Phase IIInvestigational nasal vaccine showed a reduction in viral load against a mismatched strain.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols from the cited studies.

Preclinical Murine Immunization and Challenge Protocol

This protocol is a generalized representation based on common practices in the cited preclinical studies.

G cluster_immunization Immunization Phase cluster_challenge Challenge Phase cluster_monitoring Monitoring and Analysis Immunization Immunize BALB/c mice (n=10/group) intraperitoneally or subcutaneously with M2e vaccine candidate (e.g., 10-50 µg) or placebo (e.g., PBS). Booster Administer booster immunization 2-3 weeks after primary immunization using the same dose and route. Immunization->Booster 2-3 weeks Challenge Lethally challenge mice intranasally with 5-10 LD50 of influenza A virus (e.g., A/PR/8/34 H1N1) 2-3 weeks after final booster. Booster->Challenge 2-3 weeks Monitor Monitor mice daily for 14 days post-challenge for weight loss and survival. Challenge->Monitor Analysis Collect sera for antibody titer analysis (ELISA). Collect lung tissue for viral load determination (TCID50 or qPCR) and histopathological analysis. Monitor->Analysis G cluster_enrollment Enrollment & Randomization cluster_vaccination Vaccination Schedule cluster_assessment Safety & Immunogenicity Assessment Enrollment Enroll 60 healthy adult volunteers. Randomization Double-blind randomization into vaccine or placebo groups. Enrollment->Randomization DoseEscalation Dose-escalating cohorts receive varying doses of M2e vaccine (e.g., 0.3, 1, 3, 10 µg). Randomization->DoseEscalation Dosing Administer two intramuscular injections 28 days apart. DoseEscalation->Dosing Safety Monitor for local and systemic adverse events throughout the study. Dosing->Safety Immunogenicity Collect blood samples at baseline and post-vaccination time points to measure M2e-specific antibody responses (ELISA). Dosing->Immunogenicity G cluster_infection Influenza Virus Infection cluster_immune_response M2e-Specific Antibody Response cluster_clearance Clearance of Infected Cells InfectedCell Host cell infected with influenza A virus. M2eExpression M2 protein is expressed on the surface of the infected cell. InfectedCell->M2eExpression M2eAntibody M2e-specific IgG antibodies (from vaccination) bind to M2e on the infected cell. EffectorCell Immune effector cells (e.g., NK cells, macrophages) with Fcγ receptors. ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Effector cells are activated to kill the infected cell. M2eAntibody->ADCC

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Human M2e Protein

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of the human M2e (Matrix protein 2 ectodomain) recombinant protein in a laboratory setting. The following procedures are based on standard safety protocols for handling non-hazardous, non-infectious recombinant proteins and are intended to ensure the safety of laboratory personnel and the integrity of the research environment.

The human M2e protein, a subject of extensive research for universal influenza vaccines, is a recombinant protein and does not contain infectious viral particles.[1][2] Therefore, its handling is generally considered to fall under Biosafety Level 1 (BSL-1), which is appropriate for work with well-characterized agents not known to consistently cause disease in healthy adult humans.[3][4]

Personal Protective Equipment (PPE) and Safety Measures

A risk assessment should always be conducted prior to handling any chemical or biological material.[5] For recombinant proteins like M2e, which are considered non-hazardous, standard laboratory PPE is recommended to prevent direct contact and maintain a sterile work environment.

PPE / Safety MeasureSpecificationRationale
Hand Protection Nitrile or equivalent glovesPrevents skin contact with the protein solution.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes or aerosols.
Body Protection Laboratory coatProtects clothing and skin from contamination.
General Hygiene Frequent hand washingEssential after handling materials and before leaving the laboratory.
Laboratory Practices No eating, drinking, or applying cosmeticsPrevents accidental ingestion of laboratory materials.
Aerosol Containment Use with adequate ventilationMinimizes the potential for inhalation of aerosols.

Procedural Guidance: Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of human M2e protein and associated materials.

Experimental Protocol: Handling Lyophilized and Reconstituted M2e Protein
  • Inspection: Before use, inspect the vial containing the M2e protein for any damage.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, safety glasses, and gloves, before handling the protein.

  • Reconstitution: If the protein is in lyophilized form, reconstitute it according to the manufacturer's instructions, typically with sterile water or a specified buffer. This should be done in a controlled environment to prevent contamination.

  • Pipetting: Use appropriate pipetting techniques to minimize the generation of aerosols.

  • Storage: Store the protein solution as recommended by the supplier, usually at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Work Area Decontamination: After handling the protein, decontaminate the work surface with a suitable disinfectant, such as 70% ethanol or a 10% bleach solution.

Operational Plan: Spill Response
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Containment: Cover the spill with absorbent material.

  • Disinfection: Apply a 10% bleach solution or other appropriate disinfectant to the spill area and allow for adequate contact time.

  • Cleanup: Wearing appropriate PPE, clean up the spill using absorbent materials and dispose of them as biological waste.

  • Final Decontamination: Thoroughly wash the spill area again with disinfectant.

Disposal Plan: M2e Protein and Contaminated Materials

As a non-hazardous biological material, M2e protein and associated waste can be disposed of following standard laboratory procedures for non-infectious waste.

  • Liquid Waste: Liquid waste containing the M2e protein can be decontaminated with a 10% bleach solution before being poured down the sanitary sewer, followed by flushing with ample water.

  • Solid Waste:

    • Non-Sharps: Consumables such as pipette tips, tubes, and gloves that have come into contact with the M2e protein should be collected in a biohazard bag. This waste can then be autoclaved to ensure decontamination before being disposed of as regular trash, or it can be collected by a biomedical waste disposal service.

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated puncture-resistant sharps container for proper disposal.

Workflow for Handling M2e Protein

The following diagram illustrates the standard workflow for handling human M2e protein in a laboratory setting, from receiving the material to its final disposal.

M2e_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect M2e Sample Don_PPE Don Appropriate PPE Receive->Don_PPE Reconstitute Reconstitute (if lyophilized) Don_PPE->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Liquid & Solid Waste Doff_PPE->Dispose_Waste

Caption: Workflow for safe handling of M2e protein.

References

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